9-Anthraldehyde hydrazone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
anthracen-9-ylmethylidenehydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQXWVMPUOEUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 9-Anthraldehyde Hydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 9-Anthraldehyde hydrazone, a compound of interest in various fields of chemical research and development. This document details its synthesis, physicochemical characteristics, spectral data, and reactivity profile, based on currently available scientific literature.
Chemical and Physical Properties
This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon. The introduction of the hydrazone functional group imparts specific chemical reactivity and potential biological activity to the anthracene scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7512-18-7 | [1][2] |
| Molecular Formula | C₁₅H₁₂N₂ | [1][3][4][5] |
| Molecular Weight | 220.27 g/mol | [1][2][3][4] |
| Melting Point | 125-126 °C | [2] |
| Appearance | Yellow solid | [6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 9-Anthraldehyde with hydrazine hydrate.
Materials:
-
9-Anthraldehyde (1.06 g, 5.16 mmol)
-
Hydrazine monohydrate (64%-65%, 3 mL)
-
Absolute ethanol (10 mL)
Procedure:
-
To a solution of 9-anthraldehyde in absolute ethanol at room temperature, add hydrazine monohydrate.
-
Heat the reaction mixture under reflux for 2 hours.
-
After cooling to room temperature, filter the resulting yellow powder.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Materials:
-
Anthracene (22.5 g, 0.13 mole)
-
N-methylformanilide (35 g, 0.26 mole)
-
Phosphorus oxychloride (35 g, 0.23 mole)
-
o-dichlorobenzene (20 mL)
-
Crystalline sodium acetate (140 g)
-
Water (250 mL)
-
6 N Hydrochloric acid
-
Glacial acetic acid (50 mL)
-
Methanol (30 mL)
Procedure:
-
In a round-bottomed flask fitted with a mechanical stirrer and reflux condenser, place N-methylformanilide, phosphorus oxychloride, o-dichlorobenzene, and anthracene.
-
Heat the mixture on a steam bath to 90–95°C for 1 hour with stirring.
-
Cool the mixture and add a solution of crystalline sodium acetate in water.
-
Distill with steam to remove o-dichlorobenzene and most of the methylaniline.
-
Cool the residue to solidify the crude product.
-
Wash the solid with 6 N hydrochloric acid and then with water.
-
Recrystallize the crude solid from hot glacial acetic acid.
-
Wash the bright yellow aldehyde with methanol and dry.
Diagram 1: Synthesis Workflow of this compound
References
- 1. This compound | 7512-18-7 [m.chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | C15H12N2 | CID 9569464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synchem.de [synchem.de]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]
Synthesis and Characterization of 9-Anthraldehyde Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 9-Anthraldehyde hydrazone, a molecule of interest in medicinal chemistry and materials science. This document details the synthetic pathway from commercially available starting materials and outlines the analytical techniques used to confirm its structure and purity.
Synthesis Methodology
The synthesis of this compound is a two-step process that begins with the formylation of anthracene to produce 9-Anthraldehyde, followed by a condensation reaction with hydrazine hydrate.
Step 1: Synthesis of 9-Anthraldehyde
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. In this procedure, anthracene reacts with a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to yield 9-Anthraldehyde.
Experimental Protocol:
A detailed procedure for the synthesis of 9-Anthraldehyde is as follows:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of anthracene, N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) in a suitable solvent (e.g., o-dichlorobenzene) is prepared.
-
The reaction mixture is heated to a temperature between 80-110°C and stirred for several hours.
-
Upon completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of water.
-
The crude 9-Anthraldehyde is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, to yield a yellow crystalline solid.
Step 2: Synthesis of this compound
The final step involves the condensation of the synthesized 9-Anthraldehyde with hydrazine hydrate. This reaction forms the hydrazone through the nucleophilic addition of hydrazine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule.
Experimental Protocol:
A reported method for the synthesis of this compound is as follows:
-
To a solution of 9-Anthraldehyde (1.0 equivalent) in absolute ethanol, an excess of hydrazine monohydrate is added.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is heated under reflux for 2 hours.
-
After cooling to room temperature, the resulting yellow precipitate is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to afford this compound as a yellow solid. A yield of 79% has been reported for this procedure.
Characterization Data
The structural confirmation and purity assessment of the synthesized 9-Anthraldehyde and its hydrazone derivative are performed using various spectroscopic and physical methods.
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 9-Anthraldehyde | C₁₅H₁₀O | 206.24 | 104-105 | Yellow crystalline solid |
| This compound | C₁₅H₁₂N₂ | 220.27[1] | 125-126 | Yellow solid |
Spectroscopic Data for 9-Anthraldehyde
¹H NMR (CDCl₃, δ, ppm): 11.63 (s, 1H, -CHO), 9.28 (s, 1H, Ar-H), 8.52 (d, 2H, J=8.8 Hz, Ar-H), 8.08 (d, 2H, J=8.4 Hz, Ar-H), 7.70-7.50 (m, 4H, Ar-H).
¹³C NMR (CDCl₃, δ, ppm): 193.8, 137.9, 131.5, 130.3, 129.2, 128.9, 127.1, 125.4, 124.7.[2][3]
FT-IR (KBr, cm⁻¹): A prominent peak for the carbonyl (C=O) stretching of the aldehyde is observed around 1700 cm⁻¹. Other characteristic peaks include those for aromatic C-H and C=C stretching.
Mass Spectrometry (EI): The mass spectrum shows a molecular ion peak (M⁺) at m/z = 206, corresponding to the molecular weight of 9-Anthraldehyde.
Spectroscopic Data for this compound
¹H NMR (CDCl₃, δ, ppm): 8.80 (s, 1H, CH=N), 8.49 (d, J = 8.7 Hz, 2H, Ar-H), 8.43 (s, 1H, Ar-H), 8.00 (d, J = 8.1 Hz, 2H, Ar-H), 7.55–7.44 (m, 4H, Ar-H), 5.91 (s, 2H, -NH₂).
FT-IR (KBr, cm⁻¹): While a specific spectrum was not found, the characteristic peaks for this compound would include:
-
N-H stretching vibrations in the range of 3200-3400 cm⁻¹.
-
C=N (imine) stretching vibration around 1600-1650 cm⁻¹.
-
The disappearance of the strong C=O stretching peak from 9-Anthraldehyde (around 1700 cm⁻¹) is a key indicator of the successful formation of the hydrazone.[4]
-
Aromatic C-H and C=C stretching peaks.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 220, corresponding to the molecular weight of this compound.[1] Common fragmentation patterns for hydrazones may include the loss of NH₃ or cleavage of the N-N bond.[5][6]
Experimental and Synthetic Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
Caption: Synthesis and Characterization Workflow of this compound.
Applications in Drug Development and Research
Hydrazones are a versatile class of compounds with a wide range of reported biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The presence of the azomethine group (-C=N-NH-) is crucial for their biological action. The anthracene moiety in this compound provides a large, planar aromatic system that can facilitate intercalation with DNA or binding to protein targets. This makes it an interesting scaffold for the design of new therapeutic agents. Further research into the biological evaluation of this compound and its derivatives is warranted to explore its potential in drug discovery.
Conclusion
This technical guide has outlined a reliable and straightforward two-step synthesis for this compound. The characterization data provided, compiled from available literature, confirms the structure of the product. While some spectroscopic data for the final product is not extensively reported, the provided information and expected spectral characteristics offer a solid foundation for researchers working with this compound. The versatile nature of the hydrazone functional group combined with the unique properties of the anthracene core makes this compound a promising candidate for further investigation in various scientific fields.
References
Spectroscopic and Synthetic Profile of 9-Anthraldehyde Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and spectroscopic characterization of 9-Anthraldehyde hydrazone, a valuable building block in medicinal chemistry and materials science. This document details the experimental protocol for its preparation and presents its comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) information.
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction between 9-Anthraldehyde and hydrazine monohydrate. The workflow for this synthesis is depicted below.
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from a published procedure for the synthesis of this compound[1].
Materials:
-
9-Anthraldehyde (1.06 g, 5.16 mmol)
-
64-65% Hydrazine monohydrate (3 ml, ~61.8 mmol)
-
Absolute Ethanol (10 ml)
Procedure:
-
To a solution of 9-anthraldehyde in absolute ethanol at room temperature, add hydrazine monohydrate.
-
Heat the reaction mixture under reflux for 2 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the resulting yellow precipitate by filtration.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a yellow solid.
Spectroscopic Data
The structural confirmation of the synthesized this compound is based on the following spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent[1].
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.80 | s | 1H | Ar-H |
| 8.49 | d, J = 8.7 Hz | 2H | Ar-H |
| 8.43 | s | 1H | Ar-H |
| 8.00 | d, J = 8.1 Hz | 2H | Ar-H |
| 7.55–7.44 | m | 4H | Ar-H |
| 5.91 | s | 2H | NH₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm |
| 140.94 |
| 131.42 |
| 129.96 |
| 128.84 |
| 128.30 |
| 126.73 |
| 126.28 |
| 125.53 |
| 125.22 |
| 125.16 |
| 77.34 |
| 77.29 |
| 77.08 |
| 76.83 |
Infrared (IR) Spectroscopy
The FT-IR spectrum was recorded using an ATR (Attenuated Total Reflectance) accessory[1].
Table 3: FT-IR Spectroscopic Data for this compound [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3363 | N-H stretch (NH₂) |
| 1620 | C=N stretch |
| 80 | (Likely a typo in the source, possibly aromatic C-H bending) |
Mass Spectrometry (MS)
The mass spectrometric data confirms the molecular weight of the compound.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂ | PubChem[2] |
| Molecular Weight | 220.27 g/mol | PubChem[2] |
| Exact Mass | 220.100048391 Da | PubChem (Computed)[2] |
References
Electronic and optical properties of 9-Anthraldehyde hydrazone
An In-depth Technical Guide to the Electronic and Optical Properties of 9-Anthraldehyde Hydrazone
Introduction
This compound (C₁₅H₁₂N₂) is an organic compound belonging to the hydrazone class, which is characterized by the C=N-N functional group.[1] This molecular scaffold, formed from the condensation of 9-anthraldehyde and hydrazine, combines the well-defined photophysical properties of the anthracene core with the versatile chemical nature of the azomethine group (-NHN=CH).[2] The anthracene moiety is a large, planar polycyclic aromatic hydrocarbon known for its strong UV absorption and blue fluorescence. The hydrazone linker introduces both nucleophilic and electrophilic centers, making these molecules valuable synthons for more complex structures and potential ligands for metal complexes.[1]
This guide provides a comprehensive overview of the synthesis, characterization, and the core electronic and optical properties of this compound. It is intended for researchers, chemists, and drug development professionals interested in the fundamental characteristics of this compound for applications in materials science, chemosensors, and medicinal chemistry.
Synthesis and Characterization
The primary route for synthesizing this compound is a direct condensation reaction. This method is straightforward and typically results in a high yield of the target compound.
General Synthesis
The synthesis involves the acid-catalyzed condensation of 9-anthraldehyde with hydrazine monohydrate.[3] The reaction proceeds by nucleophilic attack of the hydrazine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N imine bond of the hydrazone.
A typical workflow for the synthesis and subsequent characterization of this compound is illustrated below.
Structural Characterization
The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.
| Technique | Purpose | Typical Observations |
| ¹H NMR | Confirms the proton environment. | Signals corresponding to the aromatic protons of the anthracene core, the imine proton (-CH=N), and the amine protons (-NH₂). |
| ¹³C NMR | Confirms the carbon skeleton. | Resonances for the carbons in the anthracene rings and the imine carbon. |
| FT-IR | Identifies key functional groups. | Characteristic stretching vibrations for N-H (amine), C=N (imine), and aromatic C-H bonds. |
| Mass Spec. | Confirms molecular weight. | A molecular ion peak corresponding to the expected mass of C₁₅H₁₂N₂ (approx. 220.27 g/mol ). |
Electronic and Optical Properties
The photophysical behavior of this compound is governed by electronic transitions within its π-conjugated system, which is dominated by the anthracene core.
UV-Visible Absorption
The UV-Vis absorption spectrum is characterized by structured bands typical of the anthracene moiety. These bands arise from π-π* transitions. The position and intensity of these bands can be influenced by the solvent environment, a phenomenon known as solvatochromism.[4][5] While specific data for this compound is not extensively tabulated in the literature, the parent 9-anthraldehyde exhibits characteristic ¹Lₐ and ¹Lₑ absorption bands.[6] The hydrazone functionalization is expected to cause a slight shift in these bands due to its electronic contribution.
Fluorescence Emission
Anthracene derivatives are known for their strong fluorescence. Upon excitation with UV light, this compound is expected to exhibit fluorescence, typically in the blue region of the spectrum. The emission results from the radiative decay of the electron from the Lowest Unoccupied Molecular Orbital (LUMO) to the Highest Occupied Molecular Orbital (HOMO). The energy difference between these orbitals dictates the color of the emitted light. It is noted that early reports on the fluorescence of the parent 9-anthraldehyde in certain solvents were found to be in error, with the actual fluorescence occurring at a lower frequency (longer wavelength) than initially reported.[6]
The diagram below illustrates the fundamental electronic transitions responsible for the optical properties of the molecule.
Theoretical Properties (DFT)
Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure and properties of molecules like hydrazones.[7][8] These calculations can provide valuable insights into the geometry, orbital energies (HOMO/LUMO), and vibrational frequencies.
| Parameter | Significance |
| HOMO Energy | Highest Occupied Molecular Orbital; relates to the electron-donating ability. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which correlates with the electronic absorption and chemical reactivity. A smaller gap often implies easier excitation. |
For many hydrazone derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO may be distributed across the π-conjugated system.[8]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for hydrazone synthesis.[3]
-
Dissolution: Dissolve 9-anthraldehyde (e.g., 1.06 g, 5.16 mmol) in absolute ethanol (10 ml) in a round-bottom flask at room temperature.
-
Addition of Hydrazine: Add hydrazine monohydrate (64-65%) (e.g., 3 ml) to the solution.
-
Reaction: Heat the reaction mixture under reflux for approximately 2 hours. A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate the condensation.
-
Isolation: After cooling the mixture to room temperature, the product typically precipitates as a solid.
-
Purification: Filter the solid product and wash it with cold ethanol. Further purify the product by recrystallization from a suitable solvent like ethanol to obtain a yellow solid.[3]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1x10⁻³ M) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).
-
Dilution: Prepare a dilute solution (e.g., 1x10⁻⁵ M) from the stock solution in the same solvent.
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm). Use a cuvette containing the pure solvent as the reference.
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Density Functional Theory (DFT) Calculations
-
Structure Optimization: The initial molecular geometry of this compound is constructed. A geometry optimization is then performed using a common functional and basis set, such as B3LYP with the 6-31G(d,p) basis set, to find the lowest energy conformation.[7]
-
Frequency Calculation: A harmonic vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, calculate the electronic properties, including the energies and distributions of the HOMO and LUMO. This provides the theoretical HOMO-LUMO energy gap.
Potential Applications
The unique electronic and optical properties of this compound make it a candidate for several advanced applications:
-
Organic Electronics: Hydrazone compounds have been investigated as semiconductor materials for use in organic light-emitting diodes (OLEDs) and organic photoconductors.[9]
-
Fluorescent Probes: The anthracene fluorophore is sensitive to its local environment. Derivatives can be designed as fluorescent chemosensors for detecting ions or small molecules.
-
Drug Development: The hydrazone scaffold is present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][7] The ability to act as a ligand for metal ions is also crucial in the design of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electronic absorption and fluorescence of 9-anthraldehyde and its conjugate cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN106366017A - Preparation method of 9-anthraldehyde-1, 1-diphenylhydrazone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Fluorescence Quantum Yield of 9-Anthraldehyde Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction to 9-Anthraldehyde Hydrazone and its Fluorescence Properties
This compound is a derivative of 9-anthraldehyde, an anthracene-based compound known for its fluorescent properties.[1] The core structure consists of an anthracene moiety, which is a well-characterized fluorophore, functionalized with a hydrazone group (>C=N-NH2).[2][3] Hydrazone derivatives are a significant class of compounds in medicinal and materials chemistry, and their fluorescent properties are of great interest for applications such as biological imaging and sensing.[4][5]
The fluorescence of this compound is expected to originate from the π-conjugated system of the anthracene ring. However, the hydrazone substituent can significantly influence the photophysical properties, including the fluorescence quantum yield (ΦF), through electronic effects and potential participation in excited-state processes such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT).[4] The fluorescence quantum yield, defined as the ratio of photons emitted to photons absorbed, is a critical parameter for assessing the efficiency of the fluorescence process.[6]
Theoretical Framework of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as:
ΦF = (Number of photons emitted) / (Number of photons absorbed)
Alternatively, it can be expressed in terms of the rate constants for the depopulation of the excited state:
ΦF = k_r / (k_r + k_nr)
where:
-
k_r is the rate constant for radiative decay (fluorescence).
-
k_nr is the sum of the rate constants for all non-radiative decay pathways, such as internal conversion, intersystem crossing, and quenching.
Several factors can influence the fluorescence quantum yield of a molecule, including its chemical structure, the solvent environment (polarity, viscosity, pH), temperature, and the presence of quenchers.[7][8][9][10] For anthracene derivatives, aggregation can also lead to quenching and a decrease in the quantum yield.[1]
Experimental Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of an unknown sample is the comparative method, also known as the relative method.[11][12] This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
The choice of the reference standard is crucial for accurate measurements. The standard should:
-
Have a well-documented and consistent fluorescence quantum yield in the literature.
-
Absorb and emit in a similar spectral range as the sample to be tested.
-
Be soluble in the same solvent as the sample.
-
Be chemically stable and photostable under the experimental conditions.
For this compound, which is based on an anthracene core, suitable standards could include quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54), or 9,10-diphenylanthracene in cyclohexane (ΦF ≈ 0.90-1.00).[10][13]
A detailed workflow for the determination of the fluorescence quantum yield using the comparative method is provided below.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H12N2 | CID 9569464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. horiba.com [horiba.com]
- 7. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 8. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 13. researchgate.net [researchgate.net]
Determining the Solubility of 9-Anthraldehyde Hydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 9-Anthraldehyde hydrazone, a compound of interest in various research and development fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to generate their own reliable data.
Introduction
This compound is an aromatic hydrazone with a chemical structure that suggests low solubility in aqueous solutions and potentially higher solubility in organic solvents. Accurate solubility data is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and in-vitro testing protocols. This guide outlines the established isothermal saturation method for the precise determination of its solubility in various solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common solvents has not been extensively published. Researchers are encouraged to use the experimental protocols outlined in this guide to populate the following table with their own findings.
Table 1: Experimental Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| e.g., Ethanol | e.g., 25 | e.g., UV-Vis Spectroscopy | ||
| e.g., Methanol | e.g., 25 | |||
| e.g., DMSO | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Water | e.g., 25 | |||
| e.g., 1-Octanol | e.g., 25 | |||
| e.g., Hexane | e.g., 25 |
Experimental Protocol: Isothermal Saturation Method
The following protocol is adapted from established methods for determining the solubility of hydrazone compounds.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., ethanol, methanol, DMSO, acetone, water, 1-octanol, hexane)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally, but a minimum of 24-48 hours is recommended, with continuous agitation.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Analysis of Solute Concentration:
-
The concentration of this compound in the filtered supernatant can be determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
UV-Vis Spectroscopy: Prepare a calibration curve of this compound in the respective solvent. Measure the absorbance of the filtered supernatant at the wavelength of maximum absorbance (λmax) and determine the concentration from the calibration curve.
-
HPLC: Develop a suitable HPLC method with a calibration curve to determine the concentration of the compound in the filtered supernatant.
-
-
-
Data Calculation and Reporting:
-
Calculate the solubility in g/L and mol/L.
-
Repeat the experiment at least in triplicate for each solvent to ensure the reliability of the results and report the average solubility with the standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
This technical guide provides a standardized and reproducible methodology for determining the solubility of this compound. By following the outlined isothermal saturation protocol, researchers can generate the critical data necessary for advancing their work in drug development and other scientific disciplines. The provided table structure and workflow visualization aim to support systematic data collection and reporting.
Thermal Stability of 9-Anthraldehyde Hydrazone and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability of 9-anthraldehyde hydrazone and its derivatives, compounds of significant interest in materials science and medicinal chemistry. Understanding the thermal properties of these molecules is crucial for their application in various fields, ensuring their stability during synthesis, purification, and in their final application environments. This document outlines the synthesis, thermal analysis methodologies, and available thermal stability data for these compounds.
Introduction to 9-Anthraldehyde Hydrazones
This compound is an organic compound formed by the condensation of 9-anthraldehyde with hydrazine. This core structure can be readily modified to produce a wide range of derivatives with diverse chemical and physical properties. These compounds, belonging to the broader class of hydrazones, are known for their biological activities, including antimicrobial, anticonvulsant, and anticancer properties. In the realm of materials science, the anthracene moiety imparts unique photophysical characteristics, making them candidates for fluorescent probes and organic light-emitting diodes (OLEDs). The thermal stability of these compounds is a critical parameter that dictates their suitability for high-temperature applications and their shelf-life in pharmaceutical formulations.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives is typically a straightforward condensation reaction between 9-anthraldehyde and a hydrazine or a substituted hydrazine. The general reaction scheme is presented below.
General Synthetic Protocol:
A solution of 9-anthraldehyde in a suitable solvent, such as ethanol, is treated with a stoichiometric equivalent of hydrazine hydrate or a substituted hydrazine. The reaction mixture is then heated under reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Thermal Analysis Techniques
The thermal stability of this compound and its derivatives is primarily investigated using two key thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. The resulting plot of mass versus temperature, known as a thermogram, provides information about the thermal stability and composition of the initial sample. Key information obtained from TGA includes:
-
Decomposition Temperature (Td): The temperature at which the compound begins to degrade.
-
Weight Loss Percentage: The amount of mass lost at different stages of heating, which can correspond to the loss of solvent molecules or the decomposition of specific functional groups.
-
Residual Mass: The mass of the material remaining at the end of the experiment, which can provide insights into the final decomposition products.
Differential Scanning Calorimetry (DSC)
DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Both the sample and the reference are maintained at nearly the same temperature throughout the experiment. DSC can detect and quantify the heat associated with transitions in materials as a function of temperature. Key information obtained from DSC includes:
-
Melting Point (Tm): The temperature at which a solid becomes a liquid. This is observed as an endothermic peak on the DSC curve.
-
Enthalpy of Fusion (ΔHf): The amount of heat absorbed during melting.
-
Glass Transition Temperature (Tg): The temperature at which an amorphous solid becomes rubbery.
-
Crystallization Temperature (Tc): The temperature at which a substance crystallizes from the amorphous or molten state, observed as an exothermic peak.
Experimental Protocols for Thermal Analysis
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed into a TGA crucible (commonly made of alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate, typically 10 °C/min.
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition, the temperatures of maximum weight loss, and the percentage of weight loss in each step.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (usually aluminum), which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For melting point determination, a heating rate of 5-10 °C/min is typically used.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to determine the melting point (as the onset or peak of the endothermic event) and the enthalpy of fusion (by integrating the peak area).
Thermal Stability Data
A comprehensive search of the scientific literature reveals limited specific quantitative data on the thermal stability of this compound and its simple derivatives presented in a tabular format. However, data for a related Schiff base complex and the parent aldehyde are available and are summarized below.
Table 1: Thermal Analysis Data for a 9-Anthraldehyde Derived Schiff Base Complex
| Compound | Technique | Onset Decomposition Temperature (°C) | Weight Loss (%) | Final Residue (%) |
| [Cd(L1)Cl2]H2O* | TGA | 145 | - | - |
*Where L1 is a Schiff base derived from 9-anthracenecarboxaldehyde. The data indicates the complex is stable up to 145 °C before decomposition begins.[1]
Table 2: Thermal Analysis Data for 9-Anthraldehyde
| Compound | Technique | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| 9-Anthraldehyde | DSC | 104-105 | 23.8 ± 0.5 |
The melting point of the parent aldehyde provides a baseline for comparison with its hydrazone derivatives.[2]
Note: The lack of a systematic study on the thermal properties of a series of this compound derivatives in the available literature highlights a significant research gap. Further experimental work is required to establish structure-property relationships concerning the thermal stability of these compounds.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and thermal characterization of 9-anthraldehyde hydrazones.
Caption: Synthesis and Thermal Analysis Workflow.
Factors Influencing Thermal Stability
The thermal stability of this compound derivatives is influenced by a variety of structural and environmental factors.
Caption: Factors Affecting Thermal Stability.
Conclusion
This technical guide has summarized the current understanding of the thermal stability of this compound and its derivatives. While general synthetic and analytical protocols are well-established, there is a notable absence of systematic studies reporting quantitative thermal stability data for a series of these compounds. The limited available data for a related complex and the parent aldehyde have been presented. The provided workflows and diagrams offer a framework for future research in this area. It is recommended that further experimental investigations be undertaken to fully characterize the thermal properties of this important class of compounds, which will undoubtedly facilitate their broader application in science and technology.
References
A Technical Guide to the Biological Activities of Novel Hydrazone Compounds
For Researchers, Scientists, and Drug Development Professionals
Hydrazones, a class of organic compounds characterized by the >C=N-NH- functional group, have emerged as a versatile and privileged scaffold in medicinal chemistry. Their synthetic accessibility and diverse pharmacological activities have positioned them as promising candidates for the development of new therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of novel hydrazone compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Antimicrobial Activity
Hydrazone derivatives have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[1][2] This is particularly significant in the face of rising antimicrobial resistance.[3] The mechanism of action is often attributed to the azomethine group (-NH–N=CH-), which is crucial for their pharmacological activity.[3]
Antibacterial Activity
Numerous studies have reported the potent antibacterial effects of novel hydrazones against both Gram-positive and Gram-negative bacteria.[1]
Table 1: Antibacterial Activity of Novel Hydrazone Compounds
| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | S. epidermidis ATCC 12228, S. aureus ATCC 43300, S. aureus ATCC 6538, B. subtilis ATCC 6633, B. cereus ATCC 10876 | 0.48–15.62 | 0.98–62.5 | [1] |
| Isonicotinic acid hydrazide-hydrazones (15 and 16) | Gram-positive bacteria | 1.95–7.81 | 3.91–125 | [1] |
| Quinoline hydrazone derivatives | Mycobacterium tuberculosis H37 RV | 6.25–25 | - | [4] |
| 4,5-dimethylthiazole-hydrazone (Pyridin-2-yl derivative 2b) | C6 (rat glioma), A549 (human lung adenocarcinoma) | - | - | [5] |
| Iodobenzoic acid acylhydrazones (20 and 21) | Gram-positive bacteria | 1.95–7.81 (20), 3.91–15.62 (21) | - | [6] |
| Thiazole hydrazide hydrazone 5c | B. subtilis ATCC 6051 | 2.5 | - | [3] |
| Thiazole hydrazide hydrazone 5f | E. coli ATCC 25922, K. pneumoniae ATCC 13883 | 2.5 | - | [3] |
| Steroidal hydrazones | B. cereus | 0.37–3.00 | 0.75–6.00 | [7] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Antifungal Activity
Hydrazones have also been identified as promising antifungal agents, with activity against various Candida and other fungal species.[8]
Table 2: Antifungal Activity of Novel Hydrazone Compounds
| Compound/Derivative | Fungal Strain(s) | MIC (µg/mL) | MFC (µg/mL) | Reference |
| tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate (7b) | C. parapsilosis, T. asahii | 8–16 | - | [8] |
| 4-pyridin-2-ylbenzaldehyde] (13a) | C. parapsilosis, T. asahii | 16–32 | - | [8] |
| Iodobenzoic acid acylhydrazone 27 | Candida spp. (except C. albicans ATCC 10231) | 31.25–62.5 | 62.5 | [6] |
| Iodobenzoic acid acylhydrazone 27 | C. albicans ATCC 10231 | 15.62 | 31.25 | [6] |
| Steroidal hydrazones | Various fungal strains | 0.37–3.00 | 0.50–6.00 | [7] |
MFC: Minimum Fungicidal Concentration
Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical area of research. Hydrazones have demonstrated significant potential as anticancer agents through various mechanisms of action.[9][10][11]
Table 3: Anticancer Activity of Novel Hydrazone Compounds
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Mechanism of Action/Target | Reference |
| 4-methylsulfonylbenzene scaffold hydrazones (16, 20) | Various cancer cell lines | 0.2 (16), 0.19 (20) vs EGFR; 0.13 (16), 0.07 (20) vs HER2 | EGFR and HER2 inhibition | [9] |
| 4-methylsulfonylbenzene scaffold hydrazones (9, 20) | - | 2.97 (9), 6.94 (20) vs COX-2 | COX-2 inhibition | [9] |
| N-acyl hydrazones (7a-e) | MCF-7 (breast), PC-3 (prostate) | 7.52–25.41 (MCF-7), 10.19–57.33 (PC-3) | Selective cytotoxicity | [10][11] |
| Tetracaine hydrazide-hydrazones (2f, 2m) | Colo-205 (colon) | 50.0 (2f), 20.5 (2m) at 24h; 46.0 (2f), 17.0 (2m) at 48h | Induction of apoptosis (increased Bax and Caspase-3 expression) | [12] |
| Tetracaine hydrazide-hydrazones (2k, 2p, 2s) | HepG2 (liver) | 30.5 (2k), 35.9 (2p), 20.8 (2s) at 24h; 14.8 (2k), 20.6 (2p), 14.4 (2s) at 48h | Induction of apoptosis (increased Bax and Caspase-3 expression) | [12] |
| 4,5-dimethylthiazole-hydrazone (1-naphthyl derivative 2f) | C6 (rat glioma), A549 (human lung adenocarcinoma) | - | Potential selective inhibition of type II protein kinase | [5] |
IC50: Half-maximal Inhibitory Concentration; EGFR: Epidermal Growth Factor Receptor; HER2: Human Epidermal Growth factor Receptor 2; COX-2: Cyclooxygenase-2
Signaling Pathways in Hydrazone-Mediated Anticancer Activity
Several signaling pathways are implicated in the anticancer effects of hydrazone compounds. A common mechanism involves the inhibition of receptor tyrosine kinases like EGFR and HER2, which are crucial for cancer cell proliferation and survival. Another key target is the COX-2 enzyme, often overexpressed in tumors and involved in inflammation and cancer progression. Furthermore, many hydrazones induce apoptosis, the programmed cell death, through the modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and caspases.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents with fewer side effects than traditional NSAIDs is a significant goal. Hydrazone derivatives have shown promising anti-inflammatory properties in various preclinical models.[13][14][15]
Table 4: Anti-inflammatory Activity of Novel Hydrazone Compounds
| Compound/Derivative | Model | Dosage | % Inhibition of Edema | Reference |
| N-pyrrolylcarbohydrazide (1) | Carrageenan-induced paw edema | 20 mg/kg | Significant reduction at 2nd and 3rd hours | [13][16] |
| N-pyrrolylcarbohydrazide (1) | Carrageenan-induced paw edema | 40 mg/kg | Significant reduction at 2nd and 3rd hours | [13][16] |
| Pyrrole hydrazone derivative (1A) | Carrageenan-induced paw edema | 20 mg/kg | Pronounced effects at 2nd, 3rd, and 4th hours | [13][16] |
| Phthalic anhydride based benzylidene-hydrazides (27d, 27e, 27h) | Carrageenan-induced rat paw edema | - | 58.6% (27d), 61.4% (27e), 64.0% (27h) | [15] |
| 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio]acetic acid (16d, 16e, 16j, 16k) | Carrageenan-induced paw edema | - | 63.4% (16d), 62.0% (16e), 64.1% (16j), 62.5% (16k) | [15] |
| Pyrazole-linked hydrazones (4g-i) | Bovine serum albumin denaturation | - | IC50 values of 36.25, 31.29, 34.58 µg/mL | [17] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically to a concentration of 5 x 10^5 CFU/mL.
-
Serial Dilution: The hydrazone compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Observation and MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
In Vitro Cytotoxicity Assay - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the hydrazone compounds for a specified period (e.g., 24 or 48 hours). A control group with no treatment and a blank group with media only are included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formazan crystals to form.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Laboratory animals (e.g., Wistar rats) are acclimatized to the laboratory conditions.
-
Compound Administration: The test hydrazone compounds, a standard anti-inflammatory drug (e.g., diclofenac sodium), and a vehicle control are administered to different groups of animals, typically orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
Novel hydrazone compounds represent a rich source of biologically active molecules with significant potential for the development of new drugs to combat a range of diseases. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities, coupled with their synthetic tractability, make them an exciting area for continued research and development. The data and protocols presented in this guide offer a valuable resource for scientists and researchers working in the field of drug discovery. Further investigations into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of even more potent and selective therapeutic agents.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models [mdpi.com]
- 15. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models | Scilit [scilit.com]
- 17. Redirecting [linkinghub.elsevier.com]
A Technical Guide to 9-Anthraldehyde Hydrazone: Properties, Synthesis, and Potential Applications
This technical guide provides an in-depth overview of 9-Anthraldehyde hydrazone, a chemical compound of interest to researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications based on the broader activities of the hydrazone chemical class.
Core Compound Data
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 7512-18-7 | [1][2] |
| Molecular Formula | C₁₅H₁₂N₂ | [3] |
| Molecular Weight | 220.27 g/mol | [3] |
| Melting Point | 125-126°C | [1] |
| IUPAC Name | (E)-anthracen-9-ylmethylidenehydrazine | [4] |
| Synonyms | 9-Anthracenecarboxaldehyde hydrazone, Anthracene-9-carbaldehyde hydrazone | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between 9-Anthraldehyde and hydrazine monohydrate. Below is a detailed experimental protocol based on established laboratory methods.
Experimental Protocol: Synthesis of this compound
Materials:
-
9-Anthraldehyde
-
Hydrazine monohydrate (64-65%)
-
Absolute Ethanol
Procedure:
-
To a solution of 9-anthraldehyde (1.06 g, 5.16 mmol) in 10 ml of absolute ethanol at room temperature, add 3 ml of 64% - 65% hydrazine monohydrate (618.4 mmol).[5]
-
Heat the reaction mixture under reflux for 2 hours.[5]
-
After the reflux period, cool the mixture to room temperature.
-
Filter the resulting precipitate to collect the yellow powder.
-
Recrystallize the crude product from ethanol to yield pure this compound as a yellow solid.[5]
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis of this compound.
Spectroscopic Data
The chemical structure of this compound has been confirmed by various spectroscopic methods. The following data has been reported for this compound:
-
¹H NMR (500 MHz, CDCl₃) δ ppm: 8.80 (s, 1H), 8.49 (d, J = 8.7 Hz, 2H), 8.43 (s, 1H), 8.00 (d, J = 8.1 Hz, 2H), 7.55–7.44 (m, 4H), 5.91 (s, 2H).[5]
-
¹³C NMR (126 MHz, CDCl₃) δ ppm: 140.94, 131.42, 129.96, 128.84, 128.30, 126.73, 126.28, 125.53, 125.22, 125.16.[5]
-
FTIR-ATR (cm⁻¹): 3363 (NH₂), 1620.80 (C=N).[5]
Potential Applications and Biological Activities of Hydrazones
While specific biological activities and signaling pathway modulations for this compound are not extensively documented in publicly available literature, the broader class of hydrazone compounds is well-known for a wide range of pharmacological properties. These activities suggest potential areas of investigation for this compound.
Hydrazone derivatives have demonstrated significant therapeutic potential, including antimicrobial, antioxidant, and anticancer activities.[6] The hydrazone moiety (-NHN=CH-) is a key feature in several established drugs, such as the antitubercular agent isoniazid and the antibacterial nifuroxazide.[6][7]
The diverse biological activities reported for hydrazone-containing compounds include:
-
Antimicrobial and Antifungal: Effective against various bacterial and fungal strains.[8]
-
Anticancer: Some hydrazones exhibit cytotoxic effects against cancer cell lines.[6][8]
-
Anti-inflammatory and Analgesic: Demonstrated pain-relieving and anti-inflammatory properties.[8]
-
Anticonvulsant and Antidepressant: Activity in models of epilepsy and depression has been observed.[8]
-
Antimalarial and Antitubercular: Efficacy against the parasites and bacteria responsible for these diseases.[8]
The diagram below illustrates the potential therapeutic applications stemming from the general biological activities of the hydrazone class of compounds.
Caption: Potential Applications of Hydrazones.
In addition to potential pharmaceutical applications, this compound has been utilized as a building block in materials science. For instance, it has been used in the synthesis of novel azine compounds for the development of functional materials with specific electronic and optical properties.[5] The anthracene moiety in this compound makes it a precursor for fluorescent dyes and pigments.[9]
Conclusion
This compound is a readily synthesizable compound with well-characterized physical and spectroscopic properties. While specific biological data for this compound is limited, its chemical class, the hydrazones, is associated with a broad spectrum of pharmacological activities, suggesting that this compound could be a valuable candidate for further investigation in drug discovery and development. Furthermore, its utility in the synthesis of novel organic materials highlights its importance in the field of materials science. Further research is warranted to explore the specific biological activities and potential therapeutic applications of this compound.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | 7512-18-7 [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C15H12N2 | CID 9569464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]
- 6. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Methodological & Application
Protocol for the synthesis of 9-Anthraldehyde hydrazone from 9-Anthraldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 9-anthraldehyde hydrazone, a valuable intermediate in the development of various organic compounds and potential pharmaceutical agents. The procedure outlined is based on established chemical literature, ensuring a reliable and reproducible method for laboratory settings.
Introduction
Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 structure. They are typically formed through the condensation reaction of an aldehyde or ketone with hydrazine.[1] this compound, specifically, serves as a key building block in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry. The protocol herein describes a straightforward and efficient synthesis from 9-anthraldehyde and hydrazine hydrate.
Reaction Scheme
The synthesis of this compound proceeds via a condensation reaction between 9-anthraldehyde and hydrazine hydrate, as depicted in the following scheme:
C14H9CHO + N2H4·H2O → C15H12N2 + H2O
Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of this compound.[2]
Materials:
-
9-Anthraldehyde
-
Hydrazine monohydrate (64-65%)
-
Absolute Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a solution of 9-anthraldehyde (1.06 g, 5.16 mmol) in 10 ml of absolute ethanol at room temperature, add 64% - 65% hydrazine monohydrate (3 ml, 61.84 mmol).[2]
-
Heat the reaction mixture under reflux for 2 hours.[2]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Filter the resulting yellow precipitate using a Buchner funnel.
-
Recrystallize the obtained solid from ethanol to yield pure this compound as a yellow solid.[2]
Data Summary
The following table summarizes the quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 9-Anthraldehyde | 1.06 g (5.16 mmol) | [2] |
| Hydrazine monohydrate (64-65%) | 3 ml (61.84 mmol) | [2] |
| Solvent (Absolute Ethanol) | 10 ml | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Reaction Time | 2 hours | [2] |
| Product | ||
| Compound | This compound | [3] |
| Molecular Formula | C15H12N2 | [3][4][5] |
| Molecular Weight | 220.27 g/mol | [3][4][5] |
| Appearance | Yellow Solid | [2] |
| Yield | 0.90 g (79%) | [2] |
| Characterization Data | ||
| 1H NMR (500 MHz, CDCl3) δ ppm | 8.80 (s, 1H), 8.49 (d, J = 8.7 Hz, 2H), 8.43 (s, 1H), 8.00 (d, J = 8.1 Hz, 2H), 7.55–7.44 (m, 4H), 5.91 (s, 2H) | [2] |
| 13C NMR (126 MHz, CDCl3) δ ppm | 140.94, 131.42, 129.96, 128.84, 128.30, 126.73, 126.28, 125.53, 125.22, 125.16, 77.34, 77.29, 77.08, 76.83 | [2] |
| FTIR-ATR (cm−1) | 3363 (NH2), 1620.80 (C=N) | [2] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
This protocol provides a comprehensive guide for the successful synthesis and characterization of this compound. The straightforward nature of the reaction, coupled with a good yield, makes this a valuable procedure for researchers in organic synthesis and drug discovery.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]
- 3. This compound | C15H12N2 | CID 9569464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 7512-18-7 [m.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for HPLC-FL Method Development using 9-Anthraldehyde Hydrazone for Derivatization
Topic: HPLC-FL Method Development using 9-Anthraldehyde Hydrazone for Derivatization
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FL) is a powerful analytical technique renowned for its high sensitivity and selectivity. For compounds lacking native fluorescence, a derivatization step is employed to introduce a fluorescent tag. This compound, formed by the reaction of 9-Anthraldehyde with hydrazine-containing analytes or by reacting 9-Anthraldehyde with carbonyl compounds to form a fluorescent hydrazone, is an excellent derivatizing agent. The resulting hydrazone exhibits strong fluorescence, enabling the quantification of trace amounts of various analytes, particularly those containing carbonyl or hydrazine functional groups.
This document provides a comprehensive guide to developing an HPLC-FL method using this compound for derivatization. It includes detailed experimental protocols, data presentation guidelines, and visual representations of the workflow and chemical reactions.
Principle of Derivatization
The core of this method lies in the chemical reaction between 9-Anthraldehyde and a primary amine (specifically a hydrazine derivative) to form a stable, highly fluorescent hydrazone. The reaction, often catalyzed by a weak acid, proceeds via nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to form the C=N double bond of the hydrazone.[1][2][3][4] This process effectively tags the analyte of interest with the highly fluorescent anthryl group.
The general reaction is as follows:
Analyte-NH₂ + 9-Anthraldehyde → Analyte-N=CH-Anthracene + H₂O
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: 9-Anthraldehyde, hydrazine sulfate (for synthesizing the reagent in-situ if not directly using a hydrazine-containing analyte), hydrochloric acid (HCl), and acetic acid.
-
Analytes: Standard solutions of the target analyte(s) (e.g., Isoniazid, hydralazine, or carbonyl-containing compounds).[5]
-
HPLC Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5][6]
Preparation of Solutions
-
9-Anthraldehyde Solution (0.05 M): Dissolve an appropriate amount of 9-Anthraldehyde in a suitable solvent such as methanol or acetonitrile.
-
Acid Catalyst (0.1 M HCl or Acetic Acid): Prepare a dilute solution of the acid catalyst in water.
-
Standard Solutions: Prepare a stock solution of the analyte in an appropriate solvent and perform serial dilutions to create calibration standards.
-
Mobile Phase: A mixture of acetonitrile and water or a buffer solution is typically used. The exact ratio should be optimized during method development.[5][6] For example, a mobile phase of methanol and Milli-Q grade water can be effective.[5]
Derivatization Procedure
-
To a specific volume of the standard or sample solution, add an excess of the 9-Anthraldehyde solution.
-
Add a small volume of the acid catalyst to facilitate the reaction.
-
The reaction mixture is then heated to facilitate the formation of the hydrazone. Optimal conditions for this reaction have been reported at 68°C for 3 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting solution containing the fluorescent derivative can then be directly injected into the HPLC system or diluted with the mobile phase if necessary.
HPLC-FL Method Parameters
The following parameters should be optimized for the specific analyte and HPLC system:
| Parameter | Recommended Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water[5][6] |
| Flow Rate | 0.8 - 1.2 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 40°C |
| Fluorescence Detector | Excitation (λex): ~390 nm, Emission (λem): ~489 nm[5] |
Method Validation
A comprehensive validation of the developed HPLC-FL method should be performed according to ICH guidelines to ensure its reliability and accuracy. The key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria and Findings |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999. A study on a similar derivative showed linearity over a concentration range of 0.5 to 20 µg/mL.[5] |
| Accuracy | Recovery between 98-102%. Intra- and inter-day accuracies expressed as Relative Error (RE %) should be low, for instance, less than ±3.40%.[5] |
| Precision | Relative Standard Deviation (RSD) ≤ 2%. Intra- and inter-day precisions given as RSD % were found to be less than 1.96% and 2.47%, respectively, in a related study.[5] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. A reported LOD for a similar method was 0.11 µg/mL.[5] |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. A reported LOQ was 0.33 µg/mL.[5] |
| Specificity | The ability to assess the analyte in the presence of its potential impurities, degradation products, and matrix components. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Visualizations
Derivatization Reaction Workflow
Caption: Workflow for the derivatization of an analyte.
HPLC-FL Analysis Workflow
Caption: General workflow for HPLC-FL analysis.
Logical Relationship of Method Development
Caption: Key stages in HPLC-FL method development.
Conclusion
The use of 9-Anthraldehyde as a pre-column derivatization reagent provides a highly sensitive and selective method for the quantification of compounds containing hydrazine or carbonyl functionalities by HPLC with fluorescence detection. The protocols and validation guidelines presented here offer a solid foundation for researchers and drug development professionals to establish robust and reliable analytical methods for their specific applications. Careful optimization of both the derivatization reaction and the chromatographic conditions is crucial for achieving the desired performance characteristics.
References
Application of 9-Anthraldehyde Hydrazone in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anthraldehyde hydrazone is a versatile and highly reactive building block in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. The presence of the bulky anthracene moiety and the reactive hydrazone functional group makes it a valuable precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The anthracene core is a known chromophore and can impart unique photophysical properties to the resulting heterocyclic systems. Furthermore, the incorporation of the anthracene nucleus into various heterocyclic scaffolds has been associated with a range of biological activities, including antimicrobial and anticancer properties.
This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from this compound, including pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and 4-thiazolidinones.
Synthesis of this compound
The starting material, this compound, can be readily synthesized from 9-anthraldehyde and hydrazine hydrate.
Experimental Protocol:
A solution of 9-anthraldehyde (1.0 eq.) in ethanol is treated with hydrazine hydrate (1.2 eq.). The reaction mixture is heated at reflux for 2-4 hours. Upon cooling, the product crystallizes out and can be collected by filtration, washed with cold ethanol, and dried to afford this compound as a solid.
| Reactant | Molar Eq. |
| 9-Anthraldehyde | 1.0 |
| Hydrazine Hydrate | 1.2 |
| Solvent | Ethanol |
| Reaction Time | 2-4 h |
| Temperature | Reflux |
| Typical Yield | >90% |
Application in Heterocyclic Synthesis
Synthesis of Pyrazole Derivatives
Pyrazoles are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound can be utilized in the synthesis of pyrazole derivatives, for instance, through a reaction with active methylene compounds. A specific example is the synthesis of 4-[(Anthracen-9-ylmethylene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one.[1]
Reaction Scheme:
Caption: Synthesis of a pyrazol-3-one derivative.
Experimental Protocol:
A mixture of 9-anthraldehyde (1.0 eq.) and 4-aminoantipyrine (1.0 eq.) in ethanol is heated at 80°C for 3 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC). After cooling the reaction mixture, the solid product that separates is collected by filtration and recrystallized from a suitable solvent mixture (e.g., methanol/chloroform) to yield the pure pyrazole derivative.[1]
| Reactant | Molar Eq. |
| 9-Anthraldehyde | 1.0 |
| 4-Aminoantipyrine | 1.0 |
| Solvent | Ethanol |
| Reaction Time | 3 h |
| Temperature | 80°C |
| Reported Yield | High |
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are five-membered aromatic heterocycles known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4][5] A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the oxidative cyclization of N-aroylhydrazones. This general protocol can be adapted for this compound.
Reaction Scheme:
Caption: Oxidative cyclization to a 1,3,4-oxadiazole.
General Experimental Protocol (Adapted):
To a solution of the corresponding N'- (anthracen-9-ylmethylene)aroylhydrazide (1.0 eq.) in a suitable solvent (e.g., dichloromethane or dioxane), an oxidizing agent such as iodine (1.1 eq.) in the presence of a base like potassium carbonate, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq.) is added. The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-12 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate (if iodine is used) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired 2-(anthracen-9-yl)-5-aryl-1,3,4-oxadiazole.
| Reagent/Condition | Description |
| Starting Material | N'-(anthracen-9-ylmethylene)aroylhydrazide |
| Oxidizing Agent | Iodine/K2CO3 or DDQ |
| Solvent | Dichloromethane, Dioxane |
| Reaction Time | 2-12 h |
| Temperature | Room Temperature to Reflux |
| Anticipated Yield | Moderate to High |
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antifungal and anticancer properties.[6] One synthetic approach to 1,2,4-triazoles involves the oxidative cyclization of hydrazones with a nitrogen source.
Reaction Scheme:
Caption: Synthesis of a 1,2,4-triazole derivative.
General Experimental Protocol (Adapted):
A mixture of this compound (1.0 eq.), a nitrogen source such as ammonium acetate (2.0-3.0 eq.), and an oxidant like iodine (1.5 eq.) in a suitable solvent like dimethyl sulfoxide (DMSO) is heated at 100-120°C for 6-24 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium thiosulfate to remove excess iodine. The crude product is dried and purified by recrystallization or column chromatography to yield the 3-(anthracen-9-yl)-1H-1,2,4-triazole.
| Reagent/Condition | Description |
| Starting Material | This compound |
| Nitrogen Source | Ammonium Acetate |
| Oxidant | Iodine |
| Solvent | DMSO |
| Reaction Time | 6-24 h |
| Temperature | 100-120°C |
| Anticipated Yield | Moderate |
Synthesis of 4-Thiazolidinone Derivatives
4-Thiazolidinones are five-membered heterocyclic compounds containing both sulfur and nitrogen, and they are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects.[7][8] They are typically synthesized through the cyclocondensation reaction of a hydrazone with a mercaptoalkanoic acid, such as thioglycolic acid.
Reaction Scheme:
Caption: Cyclocondensation to a 4-thiazolidinone.
General Experimental Protocol (Adapted):
A mixture of this compound (1.0 eq.) and thioglycolic acid (1.2 eq.) in a suitable solvent such as toluene or 1,4-dioxane, containing a catalytic amount of anhydrous zinc chloride, is heated at reflux for 8-12 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is treated with a saturated solution of sodium bicarbonate to neutralize the excess thioglycolic acid. The resulting solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give the desired 2-(anthracen-9-yl)-3-amino-1,3-thiazolidin-4-one.
| Reagent/Condition | Description |
| Starting Material | This compound |
| Reagent | Thioglycolic Acid |
| Catalyst | Anhydrous Zinc Chloride |
| Solvent | Toluene or 1,4-Dioxane |
| Reaction Time | 8-12 h |
| Temperature | Reflux |
| Anticipated Yield | Good to Excellent |
Conclusion
This compound serves as a readily accessible and versatile precursor for the synthesis of a variety of heterocyclic compounds. The protocols outlined in this document provide a foundation for the synthesis of pyrazole, 1,3,4-oxadiazole, 1,2,4-triazole, and 4-thiazolidinone derivatives bearing a bulky and photophysically active anthracene moiety. These synthesized compounds are promising candidates for further investigation in the fields of medicinal chemistry and materials science, owing to the potential for interesting biological activities and unique optical properties. Researchers are encouraged to adapt and optimize these general procedures to explore the full synthetic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole - Arabian Journal of Chemistry [arabjchem.org]
- 3. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. historymedjournal.com [historymedjournal.com]
- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Anthraldehyde Hydrazone as a Chemosensor for Iron (III) and Copper (II) Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9-Anthraldehyde hydrazone is a fluorescent and colorimetric chemosensor that can be utilized for the detection of iron (III) (Fe³⁺) and copper (II) (Cu²⁺) ions. This molecule incorporates the anthracene fluorophore, and the hydrazone group acts as a binding site for metal ions. The interaction with specific metal ions leads to a change in the spectroscopic properties of the compound, enabling their detection. For Fe³⁺, the detection is primarily based on fluorescence quenching, while for Cu²⁺, it typically involves a colorimetric change detectable by UV-Vis spectroscopy.
Data Presentation
Table 1: Quantitative Data for Fe³⁺ Detection
| Parameter | Value | Analytical Method | Notes |
| Detection Limit (LOD) | 3.04 x 10⁻¹⁰ mol L⁻¹[1] | Fluorescence Spectroscopy | Based on a derivative of 9-anthraldehyde, suggesting high sensitivity. |
| Linear Range | 5 x 10⁻⁹ to 1 x 10⁻⁷ mol L⁻¹[1] | Fluorescence Spectroscopy | The fluorescence intensity decreases linearly with the increasing concentration of Fe³⁺. |
| Stoichiometry | 1:1 (Sensor:Fe³⁺)[2] | Benesi-Hildebrand Plot | Determined for a similar 9-anthraldehyde-based sensor. |
| Selectivity | High selectivity over other common metal ions (Cr³⁺, Cd²⁺, Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, Ba²⁺, Pb²⁺, Ca²⁺, Fe²⁺, Zn²⁺, Mg²⁺, and Al³⁺)[1][2] | Fluorescence Spectroscopy | Minimal interference from other cations allows for selective detection of Fe³⁺. |
Table 2: General Quantitative Data for Cu²⁺ Detection with Hydrazone-based Sensors
| Parameter | Typical Value Range | Analytical Method | Notes |
| Detection Limit (LOD) | Micromolar (µM) range (e.g., 2.82 µM)[3][4] | UV-Vis Spectroscopy | Specific LOD for this compound needs experimental determination. |
| Stoichiometry | 1:1 or 2:1 (Sensor:Cu²⁺)[3][5] | Job's Plot | The binding ratio can vary depending on the specific hydrazone and conditions. |
| Binding Constant (Ka) | 10⁴ to 10⁵ M⁻¹[5] | Benesi-Hildebrand Plot | Indicates the stability of the complex formed between the sensor and Cu²⁺. |
| Wavelength Shift (Δλmax) | 40-150 nm[3][6] | UV-Vis Spectroscopy | A significant red or blue shift in the absorption maximum upon binding to Cu²⁺. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard procedure for the synthesis of hydrazones from aldehydes.[7][8][9]
Materials:
-
9-Anthraldehyde
-
Hydrazine monohydrate (64-65%)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 9-anthraldehyde (1.0 equivalent) in absolute ethanol in a round-bottom flask with stirring.
-
Add hydrazine monohydrate (1.2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The this compound product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a yellow solid.[7]
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol for Fluorescent Detection of Fe³⁺
This protocol is based on the methodology for a similar 9-anthraldehyde-based fluorescent sensor.[1][2]
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water), including Fe³⁺.
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.2).
-
Solvent (e.g., water-ethanol mixture, 21.5/3.5, v/v).[1]
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µM) in the chosen solvent system.
-
To a quartz cuvette, add the this compound working solution.
-
Record the initial fluorescence spectrum (e.g., excitation at 402 nm, emission from 450 to 650 nm).[1]
-
Add incremental amounts of the Fe³⁺ stock solution to the cuvette and mix well.
-
After each addition, record the fluorescence spectrum.
-
Observe the quenching of the fluorescence intensity at the emission maximum (around 560 nm).[1]
-
For selectivity studies, repeat the experiment with other metal ion solutions and compare the fluorescence response.
-
To determine the detection limit, plot the fluorescence intensity versus the concentration of Fe³⁺ and use the 3σ/slope method.
Protocol for Colorimetric Detection of Cu²⁺
This is a general protocol based on the known behavior of hydrazone-based chemosensors for Cu²⁺.[3][4][5]
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO or ethanol).
-
Stock solutions of various metal ions (e.g., 10 mM in deionized water), including Cu²⁺.
-
Solvent (e.g., ethanol-water mixture, 4:1, v/v).[4]
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of this compound (e.g., 20 µM) in the chosen solvent system.
-
To a quartz cuvette, add the this compound working solution.
-
Record the initial UV-Vis absorption spectrum (e.g., from 300 to 600 nm).
-
Add incremental amounts of the Cu²⁺ stock solution to the cuvette and mix well.
-
After each addition, record the UV-Vis absorption spectrum.
-
Observe the change in the absorption spectrum, such as the appearance of a new absorption band at a longer wavelength and a color change (e.g., from colorless to yellow).[4]
-
For selectivity studies, repeat the experiment with other metal ion solutions and compare the colorimetric and spectral changes.
-
To determine the binding stoichiometry, perform a Job's plot analysis by varying the mole fraction of the sensor and Cu²⁺ while keeping the total concentration constant.
-
The binding constant can be determined using the Benesi-Hildebrand equation from the titration data.
Mandatory Visualizations
Caption: Signaling pathway for Fe³⁺ detection.
Caption: Signaling pathway for Cu²⁺ detection.
Caption: Experimental workflow from synthesis to detection.
References
- 1. A facile fluorescent probe based on anthraldehyde for trace Fe(iii) ion determination in neutral aqueous solution - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple and sensitive colorimetric sensors for the selective detection of Cu(ii) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Simple and sensitive colorimetric sensors for the selective detection of Cu(ii) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorimetric Cu2+ Detection of (1E,2E)-1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine Using a Custom-Built Colorimeter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorimetric recognition of Cu(ii) by (2-dimethylaminoethyl)amino appended anthracene-9,10-diones in aqueous solutions: deprotonation of aryl amine NH responsible for colour changes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]
- 8. quora.com [quora.com]
- 9. Hydrazone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 9-Anthraldehyde Hydrazone in the Preparation of Polyconjugated Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and potential applications of polyconjugated materials derived from 9-anthraldehyde hydrazone. The unique photophysical and electrochemical properties of the anthracene moiety, combined with the versatile chemistry of the hydrazone linkage, make these materials promising candidates for applications in organic electronics, chemosensors, and drug development.
Introduction
This compound is a versatile building block for the synthesis of a variety of polyconjugated materials. The anthracene unit provides inherent fluorescence and electrochemical activity, while the hydrazone linkage offers a convenient and efficient method for polymerization through condensation reactions. This combination allows for the creation of polymers with tunable electronic and optical properties.
Polyconjugated systems derived from this compound have been explored for their potential in a range of applications, including as active components in organic light-emitting diodes (OLEDs), as fluorescent probes for the detection of metal ions and other analytes, and as platforms for drug delivery systems. The ease of synthesis and modification of these polymers makes them an attractive area of research.
Synthesis of Polyconjugated Materials
A common and effective method for preparing polyconjugated materials from this compound is through acid-catalyzed condensation reactions with various aromatic aldehydes. This approach allows for the formation of poly(azine)s with extended π-conjugation.
Poly(azine)s from this compound and Triphenylamine Aldehydes
A series of novel azine-based polyconjugated materials can be synthesized via an acetic acid-catalyzed condensation reaction between this compound and formylated derivatives of triphenylamine (TPA)[1]. The resulting azines exhibit good thermal stability and interesting electronic properties[1].
Experimental Protocols
1. Synthesis of this compound (Precursor)
-
Materials: 9-Anthraldehyde, hydrazine monohydrate (64-65%), absolute ethanol.
-
Procedure:
-
Dissolve 9-anthraldehyde (1.06 g, 5.16 mmol) in 10 ml of absolute ethanol at room temperature.
-
Add hydrazine monohydrate (3 ml, 61.84 mmol).
-
Heat the reaction mixture under reflux for 2 hours.
-
Cool the mixture to room temperature and filter the resulting yellow precipitate.
-
Recrystallize the solid from ethanol to obtain pure this compound.
-
-
Yield: Approximately 79%[1].
2. Synthesis of Azine-Based Polyconjugated Material (AZ-1)
-
Materials: this compound, 4-(diphenylamino)benzaldehyde (TPA-1), absolute ethanol, glacial acetic acid.
-
Procedure:
-
Create a suspension of this compound (111 mg, 0.5 mmol) and TPA-1 (137 mg, 0.5 mmol) in 10 ml of absolute ethanol.
-
Stir and gently warm the suspension until the solids dissolve.
-
Add 1 to 2 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture under reflux with continuous stirring for 2 hours.
-
Cool the mixture to room temperature.
-
Filter the resulting orange powder, wash with cold ethanol, and dry.
-
Quantitative Data Summary
| Compound | Yield (%) | Molecular Weight (Calculated) | Spectroscopic Data (FTIR, cm⁻¹) |
| This compound | 79 | 220.27 g/mol | 3363 (NH₂), 1620 (C=N)[1] |
| AZ-1 | - | - | 1592.85, 1503.19 (CH=N)[1] |
| AZ-2 | 75 | 936.38 g/mol | 1592.85, 1503.19 (CH=N)[1] |
Note: Yield and molecular weight for AZ-1 were not explicitly provided in the source material.
Applications
The polyconjugated materials derived from this compound exhibit properties that make them suitable for various applications.
Organic Electronics
Hydrazone compounds are recognized as a significant class of hole transport materials due to their excellent photophysical and photochemical properties[2]. Materials like 9-anthraldehyde-1,1-diphenylhydrazone are synthesized for their potential application as semiconductor materials in organic electroluminescent devices and organic photoconductors[2]. The simple synthesis routes and ease of purification contribute to their appeal in this field[2].
Chemosensors
The hydrazone functional group is widely utilized in the design of fluorescent and colorimetric chemosensors for the detection of metal ions and anions. The anthracene moiety in this compound-based polymers can act as a fluorophore, and the interaction of the hydrazone unit with analytes can lead to changes in the fluorescence or color of the material, enabling detection.
Visualizations
Logical Workflow for the Synthesis of Azine-Based Polyconjugated Materials
References
Application Notes and Protocols: 9-Anthraldehyde Hydrazone in Organic Electroluminescent Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of 9-Anthraldehyde hydrazone in the fabrication of organic electroluminescent devices (OLEDs). While direct performance data for OLEDs specifically utilizing this compound as a primary component is not extensively available in published literature, this document outlines a representative protocol based on the well-established use of hydrazone derivatives as hole-transporting materials and anthracene moieties in emissive layers.
Introduction
This compound is a conjugated organic molecule incorporating both an anthracene unit, known for its excellent photoluminescent properties, and a hydrazone group, which is a common moiety in hole-transporting materials. This combination of functionalities makes it a promising candidate for use in OLEDs, potentially as a hole-transporting layer (HTL) or as a component in the emissive layer (EML). The anthracene core can facilitate efficient charge recombination and blue emission, while the hydrazone group can promote the transport of holes from the anode to the emissive layer, contributing to the overall device efficiency and stability.
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is through the condensation reaction of 9-Anthraldehyde with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
Materials:
-
9-Anthraldehyde
-
Hydrazine hydrate (65%)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 9-Anthraldehyde in absolute ethanol in a round-bottom flask with stirring. Gentle warming may be applied to aid dissolution.
-
To this solution, add a stoichiometric excess of hydrazine hydrate (typically 1.5 to 2 equivalents).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified this compound in a vacuum oven.
Characterization: The structure and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Application in Organic Electroluminescent Devices
Based on the chemical structure and the known properties of related compounds, this compound is most likely to be employed as a hole-transporting material in a multilayer OLED.
Proposed Device Architecture
A typical multilayer OLED structure incorporating this compound as the hole-transporting layer is as follows:
ITO / HIL / HTL (this compound) / EML / ETL / EIL / Cathode
Where:
-
ITO: Indium Tin Oxide (Anode)
-
HIL: Hole Injection Layer
-
HTL: Hole Transport Layer
-
EML: Emissive Layer
-
ETL: Electron Transport Layer
-
EIL: Electron Injection Layer
-
Cathode: A low work function metal (e.g., Al, Ca)
Experimental Protocol: OLED Fabrication
Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function and facilitate hole injection.
Thin Film Deposition:
All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (typically at a pressure below 10-6 Torr).
-
Hole Injection Layer (HIL): A suitable HIL material, such as N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is deposited onto the ITO substrate.
-
Hole Transport Layer (HTL): this compound is then deposited onto the HIL. The thickness of this layer is a critical parameter affecting device performance and should be optimized (typically in the range of 20-50 nm).
-
Emissive Layer (EML): An appropriate emissive material is deposited. For a blue-emitting device, a common choice is Tris(8-hydroxyquinolinato)aluminum (Alq3) or a host-dopant system.
-
Electron Transport Layer (ETL): A material with good electron mobility, such as Alq3, is deposited onto the EML.
-
Electron Injection Layer (EIL): A thin layer of a material like Lithium Fluoride (LiF) is deposited to facilitate electron injection from the cathode.
-
Cathode: A metal cathode, such as aluminum (Al), is deposited to complete the device.
Encapsulation:
To prevent degradation from atmospheric moisture and oxygen, the fabricated OLED device should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a suitable sealant and a glass or metal lid.
Data Presentation
As no specific performance data for an OLED using this compound is readily available, the following table presents representative performance parameters for blue-emitting OLEDs utilizing anthracene derivatives as either the host material or the emitter.[1] This data is provided for comparative purposes to set expectations for a device incorporating this compound.
| Device Parameter | Representative Value |
| Emission Peak (nm) | 460 |
| Commission Internationale de l'Eclairage (CIE) Coordinates (x, y) | (0.133, 0.141) |
| Turn-on Voltage (V) | 3.9 |
| Maximum Luminance (cd/m²) | > 1000 |
| Current Efficiency (cd/A) | 9.3 |
| External Quantum Efficiency (EQE) (%) | 8.3 |
| Lifetime (LT95 at 1000 cd/m²) (hours) | ~440 |
Table 1: Representative performance of a blue OLED with an anthracene-based host material. Data sourced for comparative purposes.[1]
Diagrams
Synthesis of this compound
Caption: Synthesis of this compound.
OLED Device Architecture
Caption: Proposed OLED Device Structure.
Charge Transport and Emission Mechanism
Caption: OLED Charge Transport and Emission.
References
Application Notes and Protocols for the Quantification of Hydrazone Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of hydrazone compounds, a critical class of molecules in medicinal chemistry and materials science. The following protocols offer guidance on utilizing common analytical techniques for accurate and reproducible quantification.
Introduction to Hydrazone Quantification
Hydrazones are characterized by the R1R2C=NNR3R4 structure and are synthesized through the condensation reaction of hydrazines with aldehydes or ketones. Their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties, have led to their extensive investigation in drug development.[1][2][3][4][5] Accurate quantification of these compounds is paramount for pharmacokinetic studies, stability testing, and quality control.
The analytical landscape for hydrazone quantification is dominated by chromatographic and spectrophotometric methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and quantifying hydrazones in complex matrices.[6][7][8][9][10][11][12] UV-Vis spectrophotometry offers a simpler, more accessible method, often employed for initial screening or in resource-limited settings.[13][14][15][16]
Application Note 1: Quantification of a Hydrazone Drug Candidate in a Pharmaceutical Formulation by RP-HPLC
This protocol outlines a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of a model pyrrole-containing hydrazone drug substance.[11]
Experimental Workflow
Caption: RP-HPLC workflow for hydrazone quantification.
Experimental Protocol
1. Materials and Reagents:
-
Hydrazone Drug Substance (e.g., ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-4-methyl-1-oxopentan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate)[11]
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a UV detector and a C18 column (e.g., GL Sciences Inc. InertSustain)[17]
2. Preparation of Mobile Phase:
-
Prepare a solution of 0.1% TFA in water (Solvent A).
-
Use acetonitrile as Solvent B.
-
The mobile phase composition can be optimized, for example, an isocratic elution with a mixture of acetonitrile and water.[10]
3. Preparation of Standard Solutions:
-
Prepare a stock solution of the hydrazone drug substance at a concentration of 1 mg/mL in acetonitrile.[11]
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 40 µg/mL by diluting with the mobile phase.[11]
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water with 0.1% TFA (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL[17]
-
Detection Wavelength: 406 nm (or the λmax of the specific hydrazone)[17]
-
Column Temperature: Ambient or controlled at 25 °C
5. Analysis:
-
Inject the standard solutions into the HPLC system to construct a calibration curve.
-
Prepare the sample solution by accurately weighing and dissolving the pharmaceutical formulation in the mobile phase to achieve a concentration within the calibration range.
-
Inject the sample solution and record the peak area.
6. Quantification:
-
Plot the peak area of the standards against their known concentrations to generate a linear regression curve.
-
Determine the concentration of the hydrazone in the sample solution using the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5 - 40 µg/mL | [11] |
| Correlation Coefficient (r²) | > 0.998 | [14] |
| Limit of Detection (LOD) | 0.6504 ng/mL | [17] |
| Limit of Quantification (LOQ) | 2.168 ng/mL | [17] |
Application Note 2: LC-MS/MS Method for the Quantification of Hydrazine in Human Urine Following Derivatization
This protocol describes a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of hydrazine in human urine. The method involves a derivatization step to form a stable hydrazone, which is then analyzed. This approach can be adapted for the direct quantification of hydrazone compounds.[10]
Experimental Workflow
Caption: LC-MS/MS workflow for hydrazine quantification.
Experimental Protocol
1. Materials and Reagents:
-
Human Urine Samples
-
Hydrazine (HZ) and ¹⁵N₂-Hydrazine (HZ*) as an internal standard
-
p-Anisaldehyde (derivatizing agent)
-
Acetonitrile (LC-MS grade)
-
Formic Acid
-
Water (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Preparation of Derivatizing Reagent:
-
Prepare a solution of p-anisaldehyde in acetonitrile.
3. Sample Preparation and Derivatization:
-
To a urine sample, add the internal standard (¹⁵N₂-HZ).[10]
-
Add the p-anisaldehyde solution to the urine sample.
-
Incubate the mixture to allow for the formation of the hydrazone derivative.[10]
-
Filter the sample prior to injection.
4. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: 40/60 (v/v) water/acetonitrile with 0.1% formic acid (isocratic)[10]
-
Flow Rate: 0.2 mL/min[8]
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the hydrazone.[7][8]
-
MS/MS Transitions (for p-anisaldehyde derivative of hydrazine):
5. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
The concentration of hydrazine in the urine samples is determined from the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Concentration Range | 0.0493 to 12.3 ng/mL | [10] |
| Correlation Coefficient (R) | 0.9985 (average) | [10] |
| Precision (%RSD) | ≤ 11.2% | [10] |
| Accuracy (%RE) | within 15% | [10] |
Application Note 3: UV-Vis Spectrophotometric Determination of Hydrazine via Hydrazone Formation
This protocol details a simple and cost-effective UV-Vis spectrophotometric method for the determination of hydrazine, which proceeds through the formation of a colored hydrazone derivative. This principle can be applied to the direct quantification of chromophoric hydrazones.[13][14]
Reaction Pathway
Caption: Formation of a colored hydrazone for spectrophotometry.
Experimental Protocol
1. Materials and Reagents:
-
Hydrazine-containing sample (e.g., boiler feed water)[14]
-
p-Dimethylaminobenzaldehyde (p-DAB) solution
-
Acidic medium (e.g., hydrochloric acid)
-
UV-Vis Spectrophotometer
-
Cuvettes (e.g., 50 mm path length for low concentrations)[13]
2. Preparation of Reagents:
-
Prepare a solution of p-DAB in an appropriate solvent (e.g., ethanol).
-
Prepare the acidic solution.
3. Sample Preparation:
-
To a known volume of the sample, add the acidic solution followed by the p-DAB solution.[13][14]
-
Allow the reaction to proceed to completion, resulting in the formation of a stable yellow-colored product.[14]
-
Dilute the final solution to a known volume with deionized water.
4. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which is 458 nm for the p-DAB derivative of hydrazine.[13][14]
-
Use a reagent blank for background correction.
5. Quantification:
-
Prepare a series of standard solutions of known hydrazine concentrations and follow the same derivatization procedure.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of hydrazine in the sample from the calibration curve, adhering to Beer's Law.[14]
Quantitative Data Summary
| Parameter | Value | Reference |
| Beer's Law Range | 0 - 7 µg of hydrazine in 25 mL | [14] |
| Molar Absorptivity (ε) | 8.1 x 10⁴ L mol⁻¹cm⁻¹ | [14] |
| Wavelength (λmax) | 458 nm | [13][14] |
| Relative Standard Deviation (%RSD) | 1.7% (n=10) at 6 µg | [14] |
Conclusion
The choice of analytical method for hydrazone quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. RP-HPLC with UV detection provides a robust and widely accessible method for routine analysis in pharmaceutical quality control. For trace-level quantification in complex biological matrices, LC-MS/MS offers unparalleled sensitivity and selectivity. UV-Vis spectrophotometry, particularly after derivatization to form a colored hydrazone, remains a valuable tool for simpler applications and high-throughput screening. The protocols and data presented herein provide a solid foundation for developing and validating analytical methods for the diverse range of hydrazone compounds.
References
- 1. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD [mdpi.com]
- 10. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UV Spectrophotometric Determination of Thermodynamic Dissociation Constants of Some Aromatic Hydrazones in Acid Media [scielo.org.mx]
- 16. researchgate.net [researchgate.net]
- 17. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
9-Anthraldehyde Hydrazone as a pH-Sensitive Linker in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of targeted drug delivery, the linker molecule connecting a therapeutic agent to its carrier is of paramount importance. An ideal linker maintains the stability of the drug-carrier conjugate in systemic circulation while enabling triggered release of the active drug at the target site. Hydrazone linkers have emerged as a prominent class of cleavable linkers, prized for their inherent pH sensitivity.[1][2] This characteristic allows for stable drug conjugation at physiological pH (~7.4) and accelerated hydrolysis under the mildly acidic conditions found in tumor microenvironments (pH ~6.5) or within endosomal and lysosomal compartments (pH 4.5-5.5).[3][4]
This document provides detailed application notes and protocols for the use of a specific type of hydrazone linker derived from 9-anthraldehyde for the pH-responsive delivery of therapeutic agents. The aromatic nature of the anthracene moiety can contribute to the stability of the hydrazone bond, offering a tunable release profile for various drug delivery platforms.[3]
Principle of Action: pH-Dependent Hydrolysis
The core of this technology lies in the acid-catalyzed hydrolysis of the hydrazone bond. At neutral pH, the hydrazone linkage is relatively stable, minimizing premature drug release during circulation and reducing systemic toxicity.[4] Upon reaching an acidic environment, such as a tumor or an intracellular compartment, the hydrazone bond is protonated, making it susceptible to nucleophilic attack by water, leading to its cleavage and the release of the free drug.[3]
Experimental Protocols
Protocol 1: Synthesis of a 9-Anthraldehyde Hydrazone Linker with a Terminal Hydrazide
This protocol describes a general method for preparing a bifunctional linker molecule containing the this compound moiety and a terminal hydrazide group, which can then be conjugated to a carrier molecule.
Materials:
-
9-Anthraldehyde
-
Adipic dihydrazide (or other dihydrazide spacer)
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
-
Magnetic stirrer and heating mantle
-
Round bottom flask
-
Condenser
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round bottom flask, dissolve 9-anthraldehyde (1 equivalent) in anhydrous ethanol.
-
Add a molar excess (e.g., 5-10 equivalents) of adipic dihydrazide to the solution. The excess is to favor the formation of the mono-substituted product.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a condenser and reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the this compound linker with a terminal hydrazide.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[1]
Protocol 2: Conjugation of Doxorubicin to a Carrier via a this compound Linker
This protocol outlines the conjugation of a ketone-containing drug, such as Doxorubicin (DOX), to a carrier molecule (e.g., a polymer, nanoparticle) that has been functionalized with a hydrazide group, forming a this compound-like linkage in situ.
Materials:
-
Hydrazide-functionalized carrier molecule
-
Doxorubicin hydrochloride (DOX·HCl)
-
9-Anthraldehyde
-
Anhydrous Dimethylformamide (DMF) or a suitable buffer (e.g., acetate buffer, pH 5.0-6.0)
-
Triethylamine (TEA) or other suitable base (if starting with DOX·HCl)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Preparation of Carrier and Drug:
-
Dissolve the hydrazide-functionalized carrier in the chosen solvent (DMF or buffer).
-
If using DOX·HCl, dissolve it in a separate container with a slight excess of TEA to neutralize the HCl and form free-base DOX.
-
-
Formation of this compound with the Carrier:
-
To the solution of the hydrazide-functionalized carrier, add a molar excess of 9-anthraldehyde.
-
Add a catalytic amount of acetic acid and stir the reaction mixture at room temperature for 2-4 hours to form the this compound-functionalized carrier.
-
-
Conjugation of Doxorubicin (by exchange):
-
While this method is less common, in some dynamic systems, an exchange reaction could be envisioned. A more direct approach is reacting a hydrazide-functionalized carrier with the ketone group on doxorubicin.
-
-
Direct Conjugation of DOX to a Hydrazide-Functionalized Carrier (More Common Method):
-
To the solution of the hydrazide-functionalized carrier, add the solution of free-base DOX.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 24-48 hours, protected from light.[5]
-
-
Purification:
-
Purify the resulting drug-carrier conjugate by dialysis against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove unreacted drug and other small molecules.
-
Lyophilize the purified conjugate to obtain a solid product.
-
-
Characterization:
-
Determine the drug loading content and efficiency using UV-Vis spectrophotometry by measuring the absorbance of DOX at its characteristic wavelength (around 485 nm).
-
Confirm the formation of the hydrazone bond using FT-IR spectroscopy (presence of a C=N stretching band).
-
Characterize the size and morphology of the drug-carrier conjugate using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the pH-dependent release of a drug from a this compound-linked conjugate.
Materials:
-
Drug-carrier conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.5
-
Dialysis membrane or centrifugal filter units
-
Incubator or water bath at 37°C
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a solution of the drug-carrier conjugate in a known concentration.
-
Place a known volume of the conjugate solution into dialysis bags or centrifugal filter units.
-
Immerse the sealed dialysis bags in a larger volume of release media (PBS pH 7.4 and acetate buffer pH 5.5) in separate containers.
-
Incubate the setups at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release media outside the dialysis bag.
-
Replenish the withdrawn volume with fresh release media to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug release at each time point for both pH conditions.
-
Plot the cumulative drug release (%) versus time to generate the drug release profiles.
Data Presentation
Note: The following data are representative examples from studies on various hydrazone-linked drug delivery systems and are provided for illustrative purposes due to the limited availability of specific quantitative data for this compound systems in the searched literature.
Table 1: Representative pH-Dependent Drug Release from Hydrazone-Linked Systems
| Drug Delivery System | Drug | pH | Cumulative Release (24h) | Reference |
| PEG-DiHyd-PLA Micelles | Doxorubicin | 7.4 | ~38% | [6] |
| PEG-DiHyd-PLA Micelles | Doxorubicin | 5.0 | >75% | [6] |
| Elastin-like Polypeptide | Doxorubicin | 7.4 | ~10% (72h) | [7] |
| Elastin-like Polypeptide | Doxorubicin | 4.0 | ~80% (72h) | [7] |
Table 2: Representative In Vitro Cytotoxicity of Hydrazone-Linked Drug Conjugates
| Cell Line | Drug/Conjugate | IC₅₀ (µM) | Reference |
| LN-229 | N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 0.77 | [8] |
| PC-3 | 2-arenoxybenzaldehyde N-acyl hydrazone | 9.38 | [8] |
| A-549 | 2-arenoxybenzaldehyde N-acyl hydrazone | 13.39 | [8] |
| SK-OV-3 | cis-[PtIICl₂(9-IHA)] | 4.52 | [9] |
| BEL7404 | cis-[PtIICl₂(9-IHA)] | 15.73 | [9] |
(IC₅₀: Half-maximal inhibitory concentration; 9-IHA: 9-imidanthrone hydrazone)
Visualization
Chemical Structure and Formation of this compound Linker
Caption: Formation of a this compound Linker.
Experimental Workflow for Drug Conjugation and Release```dot
Caption: pH-Triggered Drug Release from Hydrazone Linker.
References
- 1. bohrium.com [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery [frontiersin.org]
- 7. Scholars@Duke publication: Structural optimization of a "smart" doxorubicin-polypeptide conjugate for thermally targeted delivery to solid tumors. [scholars.duke.edu]
- 8. Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines [mdpi.com]
- 9. CN102268046B - 9-anthracenecarboxaldehyde-4,5-dihydro-1H-imidazol-2-yl-hydrazone cisplatin complex and synthesis method and use thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Antimicrobial and Cytotoxic Screening of 9-Anthraldehyde Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a class of organic compounds characterized by the azomethine group (-NHN=CH-), which have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[2] The versatile synthesis of hydrazones allows for the creation of a diverse library of derivatives, making them attractive candidates for drug discovery programs. This document focuses on the screening of 9-anthraldehyde hydrazone derivatives, a subset of this promising class of compounds.
Data Presentation
The following tables summarize representative quantitative data for various hydrazone derivatives, illustrating the typical range of antimicrobial and cytotoxic activities observed. It is important to note that this data is not specific to this compound derivatives but is provided as a reference for researchers designing their own screening assays.
Table 1: Representative Antimicrobial Activity of Hydrazone Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Hydrazide-hydrazones | Staphylococcus aureus | 6.25 | [3] |
| Hydrazide-hydrazones | Escherichia coli | 12.5 | [3] |
| Pyrazole Derivatives | Escherichia coli | 32-512 | [4] |
| Pyrazole Derivatives | Pseudomonas aeruginosa | 64-512 | [4] |
| Pyrazole Derivatives | Staphylococcus aureus | 64-512 | [4] |
| Pyrazole Derivatives | Bacillus subtilis | 64-512 | [4] |
| Hydrazide-hydrazones | Bacillus subtilis | 2.5 | [5] |
| Hydrazide-hydrazones | Escherichia coli | 2.5 | [5] |
| Hydrazide-hydrazones | Klebsiella pneumoniae | 2.5 | [5] |
Table 2: Representative Cytotoxic Activity of Hydrazone Derivatives (IC50 Values)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone-isatin derivatives | Melanoma | Not Specified | [6] |
| Hydrazone-isatin derivatives | Colon Cancer | Not Specified | [6] |
| cis-(4-chlorostyryl) amide hydrazones | MCF-7 (Breast) | Comparable to Staurosporin | [6] |
| Hydrazide-hydrazone metal complexes | MDA-MB-231 (Breast) | 3.4 - 6.6 | [1] |
| Hydrazide-hydrazone metal complexes | A549 (Lung) | Moderate Activity | [1] |
| Hydrazide-hydrazone metal complexes | HTC-116 (Colon) | Moderate Activity | [1] |
| Hydrazide-hydrazone derivatives | PC-3 (Prostate) | 1.32 | [7] |
| Hydrazide-hydrazone derivatives | MCF-7 (Breast) | 2.99 | [7] |
| Hydrazide-hydrazone derivatives | HT-29 (Colon) | 1.71 | [7] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial strains.
Materials:
-
96-well microtiter plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth with solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of Test Compounds:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the stock solution of the this compound derivative (in duplicate or triplicate). This will result in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds. This will bring the final volume in each well to 200 µL and further dilute the compounds by half.
-
-
Controls:
-
Positive Control: Include wells with bacteria and a standard antibiotic.
-
Negative Control (Sterility Control): Include wells with broth only to check for contamination.
-
Growth Control: Include wells with bacteria and the solvent used to dissolve the compounds (e.g., DMSO) to ensure the solvent does not inhibit bacterial growth.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for Cytotoxic Screening
References
- 1. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. mdpi.com [mdpi.com]
- 6. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 9-Anthraldehyde Hydrazone with Biological Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of 9-anthraldehyde hydrazone, a compound of interest in medicinal chemistry due to the recognized biological activities of the hydrazone scaffold. This document outlines the potential biological targets, summarizes key quantitative data from related studies, and offers detailed protocols for performing molecular docking simulations.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. The this compound scaffold, featuring a bulky aromatic anthracene ring, presents a unique chemical structure for interaction with various biological macromolecules. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein or other receptor (target). This in-silico approach is instrumental in understanding structure-activity relationships and guiding the rational design of new therapeutic agents. While specific comprehensive studies on this compound itself are limited in publicly available literature, this document leverages data from closely related hydrazone derivatives to provide a foundational understanding and practical protocols for its investigation.
Potential Biological Targets and Signaling Pathways
Based on studies of structurally similar hydrazone derivatives, this compound is predicted to interact with key biological targets implicated in cancer and microbial infections.
Anticancer Targets
Hydrazone derivatives have shown promising activity against various cancer cell lines.[1][2][3] Key signaling pathways often implicated in cancer progression and potentially targeted by hydrazone compounds include:
-
EGFR/MAPK Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of the EGFR/MAPK pathway is a hallmark of many cancers.
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that governs cell growth, survival, and metabolism. Its aberrant activation is frequently observed in various human cancers.
// Nodes EGF [label="Growth Factor (EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sos [label="SOS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anthraldehyde_Hydrazone [label="9-Anthraldehyde\nHydrazone\n(Potential Inhibitor)", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Activates"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; Anthraldehyde_Hydrazone -> EGFR [style=dashed, color="#EA4335", arrowhead=tee, label="Inhibits"]; Anthraldehyde_Hydrazone -> Raf [style=dashed, color="#EA4335", arrowhead=tee, label="Inhibits"]; } END_DOT
Figure 1: Potential inhibition of the EGFR/MAPK signaling pathway.
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival,\nGrowth, Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anthraldehyde_Hydrazone [label="9-Anthraldehyde\nHydrazone\n(Potential Inhibitor)", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> CellSurvival; Anthraldehyde_Hydrazone -> PI3K [style=dashed, color="#EA4335", arrowhead=tee, label="Inhibits"]; Anthraldehyde_Hydrazone -> Akt [style=dashed, color="#EA4335", arrowhead=tee, label="Inhibits"]; } END_DOT
Figure 2: Potential inhibition of the PI3K/Akt signaling pathway.
Antimicrobial Targets
Hydrazone derivatives have also demonstrated significant antimicrobial activity.[4][5][6][7] Potential microbial targets include:
-
Bacterial DNA Gyrase: This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. Inhibition of DNA gyrase leads to bacterial cell death.
-
Fungal Lanosterol 14-alpha Demethylase: This is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.
Quantitative Data Summary
The following tables summarize quantitative data from molecular docking and in vitro studies of hydrazone derivatives against various biological targets. This data can serve as a reference for interpreting the results of docking studies with this compound.
Table 1: Anticancer Activity of Hydrazone Derivatives
| Compound Class | Cell Line | IC50 (µM) | Target Protein | Binding Energy (kcal/mol) | Reference |
| N-Acyl Hydrazones | MCF-7 (Breast) | 7.52 - 25.41 | Not Specified | - | [1] |
| N-Acyl Hydrazones | PC-3 (Prostate) | 10.19 - 57.33 | Not Specified | - | [1] |
| Hydrazide-Hydrazones | PC-3 (Prostate) | 1.32 | Not Specified | - | [8] |
| Hydrazide-Hydrazones | MCF-7 (Breast) | 2.99 | Not Specified | - | [8] |
| Hydrazide-Hydrazones | HT-29 (Colon) | 1.71 | Not Specified | - | [8] |
| Sugar Hydrazones | MCF-7 (Breast) | 188 ± 6.2 | Not Specified | - | [2] |
| 2-arenoxybenzaldehyde N-acyl Hydrazones | A-549 (Lung) | 13.39 | Not Specified | - | [9] |
| 2-arenoxybenzaldehyde N-acyl Hydrazones | PC-3 (Prostate) | 9.38 | Not Specified | - | [9] |
| Hydrazide Derivatives | HCT-116 (Colon) | 3.8 - 37.2 | 6MTU | - | [3] |
Table 2: Antimicrobial Activity of Hydrazone Derivatives
| Compound Class | Organism | MIC (µg/mL) | Target Protein | Binding Energy (kcal/mol) | Reference |
| Hydrazide-Hydrazones | B. subtilis | 2.5 | DNA Gyrase B | - | [4] |
| Hydrazide-Hydrazones | E. coli | 2.5 | DNA Gyrase B | - | [4] |
| Hydrazide-Hydrazones | K. pneumoniae | 2.5 | DNA Gyrase B | - | [4] |
| Benzimidazole-Hydrazones | S. aureus | - | 2IWC (Penicillin-binding protein) | -5.96 | [5] |
| Benzimidazole-Hydrazones | E. coli | - | 2NXW (DNA gyrase) | -5.72 | [5] |
| Benzimidazole-Hydrazones | C. albicans | - | 1EA1 (Lanosterol 14-alpha demethylase) | -6.0 | [5] |
| Phenylhydrazones | S. aureus | - | DNA Gyrase (3U2D) | - | [10] |
| Steroidal Hydrazones | P. aeruginosa | - | Not Specified | - | [7] |
| Steroidal Hydrazones | C. albicans | - | Not Specified | - | [7] |
Experimental Protocols
This section provides a detailed methodology for performing molecular docking studies of this compound with a representative biological target using AutoDock Vina.
Molecular Docking Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LigandPrep [label="Ligand Preparation\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinPrep [label="Protein Preparation\n(e.g., EGFR, DNA Gyrase)", fillcolor="#FBBC05", fontcolor="#202124"]; GridBox [label="Grid Box Generation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Docking [label="Molecular Docking\n(AutoDock Vina)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Results Analysis\n(Binding Energy, Interactions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> LigandPrep; Start -> ProteinPrep; LigandPrep -> GridBox; ProteinPrep -> GridBox; GridBox -> Docking; Docking -> Analysis; Analysis -> End; } END_DOT
Figure 3: General workflow for molecular docking.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.
-
AutoDock Vina: The molecular docking engine.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem or ZINC database: For obtaining the 3D structure of the ligand.
Ligand Preparation Protocol
-
Obtain Ligand Structure: Download the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem.
-
Energy Minimization: Use a molecular mechanics force field (e.g., MMFF94) in a program like Avogadro or UCSF Chimera to perform energy minimization of the ligand structure. This step ensures a stable, low-energy conformation.
-
File Format Conversion: Convert the energy-minimized ligand file to the PDBQT format using AutoDockTools. This format includes atomic charges and torsional degrees of freedom.
-
Open AutoDockTools.
-
Go to Ligand -> Input -> Open and select the ligand file.
-
Go to Ligand -> Torsions -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT.
-
Protein Preparation Protocol
-
Obtain Protein Structure: Download the crystal structure of the target protein (e.g., EGFR - PDB ID: 1IVO, DNA Gyrase - PDB ID: 1KZN) from the Protein Data Bank.
-
Clean the Protein Structure:
-
Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.
-
If the protein is a multimer, retain only the chain that contains the active site of interest.
-
-
Prepare the Receptor in AutoDockTools:
-
Open the cleaned PDB file in AutoDockTools.
-
Go to Edit -> Hydrogens -> Add. Select "Polar Only".
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose and select the protein.
-
Save the prepared protein as a PDBQT file.
-
Grid Box Generation Protocol
The grid box defines the three-dimensional space in the target protein where the docking simulation will be performed.
-
Identify the Binding Site: The binding site can be identified from the position of a co-crystallized ligand in the original PDB file or through literature review.
-
Set the Grid Box Parameters in AutoDockTools:
-
Go to Grid -> Grid Box.
-
Adjust the center and dimensions of the grid box to encompass the entire binding site. The box should be large enough to allow the ligand to rotate and translate freely but not excessively large to avoid unnecessary computational cost.
-
Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.
-
Molecular Docking Protocol using AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) and add the following lines, replacing the file names and grid parameters with your own:
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
Results Analysis Protocol
-
Analyze the Log File: The docking_log.txt file will contain the binding affinity (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Docking Poses:
-
Open the receptor PDBQT file (protein.pdbqt) and the output file with the docked poses (docked_poses.pdbqt) in PyMOL or UCSF Chimera.
-
Analyze the interactions between the ligand and the protein for the best-scoring pose. Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues in the binding site.
-
The visualization will provide insights into the molecular basis of the predicted binding and can help in understanding the structure-activity relationship.
-
Conclusion
These application notes provide a framework for conducting and interpreting molecular docking studies of this compound. By leveraging computational tools, researchers can gain valuable insights into the potential biological activities of this compound and guide further experimental validation. The provided protocols offer a step-by-step guide for performing these in-silico experiments, from ligand and protein preparation to the analysis of docking results. While the quantitative data presented is from related hydrazone derivatives, it serves as a valuable benchmark for evaluating the potential of this compound as a lead compound in drug discovery. Further in vitro and in vivo studies are essential to confirm the computational predictions and fully elucidate the therapeutic potential of this compound.
References
- 1. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, anticancer activity, and molecular docking of some new sugar hydrazone and arylidene derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroidal hydrazones as antimicrobial agents: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of 9-Anthraldehyde hydrazone synthesis
<Technical Support Center: 9-Anthraldehyde Hydrazone Synthesis >
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of this compound. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data tables to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is a condensation reaction between 9-Anthraldehyde and hydrazine, typically hydrazine hydrate, to form the corresponding hydrazone and water. The reaction is often catalyzed by a small amount of acid.
Q2: What are the most critical factors influencing the final yield?
A2: Several factors are crucial for maximizing the yield:
-
Purity of 9-Anthraldehyde: The yield and purity of the final product are highly dependent on the quality of the starting aldehyde.[1] Using highly pure anthracene (m.p. >213°C) for the aldehyde synthesis is recommended for best results.[1]
-
Reagent Stoichiometry: Using an excess of hydrazine hydrate can help drive the reaction equilibrium towards the product and minimize the formation of azine side-products.[2][3]
-
Reaction pH and Catalysis: The reaction is generally fastest at a slightly acidic pH (around 4.5), as the rate-limiting dehydration step is acid-catalyzed.[4] However, a pH that is too low will protonate the hydrazine, rendering it non-nucleophilic and slowing the reaction.[4] Catalysts like glacial acetic acid are often used.[2]
-
Temperature and Reaction Time: The reaction is typically heated under reflux to ensure a sufficient reaction rate. Reaction times must be optimized to ensure completion without promoting side reactions or degradation. Prolonged heating can lead to the formation of tars, especially during the synthesis of the starting aldehyde.[1]
Q3: How can I monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A spot of the reaction mixture can be compared against a spot of the starting 9-Anthraldehyde. The disappearance of the aldehyde spot indicates the reaction is nearing completion. Developing a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is key to achieving good separation.
Q4: What is the most common side product, and how can it be minimized?
A4: The most common side product is the corresponding azine, which forms when the initially produced hydrazone reacts with a second molecule of 9-Anthraldehyde.[3] This can be minimized by using an excess of hydrazine hydrate, which increases the probability of the aldehyde reacting with hydrazine instead of the hydrazone product.
Q5: My product is an oil or won't crystallize. What steps can I take?
A5: If the product fails to crystallize upon cooling, try the following:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the solution to induce crystallization.
-
Solvent Adjustment: The solvent may be too polar or non-polar. Try adding a co-solvent in which the product is less soluble (an "anti-solvent") dropwise until turbidity appears, then warm slightly to redissolve and cool slowly.
-
Concentration: The solution may be too dilute. Carefully remove some of the solvent under reduced pressure and attempt to crystallize again.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: Low or No Product Yield
-
Question: My reaction resulted in a significantly lower yield than expected. What are the potential causes?
-
Answer: A low yield can stem from several issues. Systematically check the following points:
-
Purity of 9-Anthraldehyde: Impurities in the starting aldehyde will directly impact the yield and purity of the hydrazone. It is recommended to purify the 9-Anthraldehyde by recrystallization from glacial acetic acid before use.[1]
-
Quality of Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration of your stock.
-
Incomplete Reaction: Verify reaction completion using TLC. If starting material remains, consider extending the reaction time or increasing the temperature.
-
Suboptimal pH: If not using a catalyst, the reaction may be very slow. Ensure a catalytic amount of a weak acid like acetic acid is present. For other hydrazone formations, aniline-based catalysts have been shown to significantly increase reaction rates at neutral pH.[5][6]
-
Product Loss During Workup: The hydrazone product may have some solubility in the wash solvents. Ensure you are using cold solvents for washing the filtered product to minimize losses.
-
Hydrolysis: Hydrazones are susceptible to hydrolysis back to the aldehyde and hydrazine, especially in the presence of excess water and acid.[3] Ensure efficient removal of water formed during the reaction if possible, and avoid overly acidic workup conditions.
-
-
Problem: Impure Product
-
Question: My product appears discolored, has a broad melting point range, or shows extra peaks in its NMR spectrum. How can I purify it?
-
Answer: Impurities are common, but purification is generally straightforward.
-
Recrystallization: This is the most effective method for purifying this compound. Ethanol is a commonly used and effective solvent. The key is to dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Unreacted Aldehyde: If TLC or NMR indicates the presence of 9-Anthraldehyde, a thorough recrystallization should remove it, as its solubility profile is different from the hydrazone.
-
Azine Side-Product: The azine is a larger, often less soluble molecule. Careful recrystallization can separate it from the desired hydrazone.
-
Chromatography Concerns: While column chromatography is a standard purification technique, simple hydrazones (with a free -NH2 group) can sometimes decompose on silica gel.[7] If recrystallization fails, consider using a deactivated stationary phase (e.g., alumina or silica gel treated with triethylamine) or reverse-phase chromatography.
-
-
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of the 9-Anthraldehyde precursor and the final this compound product.
Table 1: Synthesis of 9-Anthraldehyde via Vilsmeier-Haack Reaction
| Reactants (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anthracene, N-Methylformanilide, POCl₃ | o-Dichlorobenzene | 90-95 | 1 | 77-84 | [1] |
| Anthracene, DMF, POCl₃ (1:2.25:2) | None | 100 | 10 | ~92 | [8] |
| Anthracene, DMF, POCl₃ (1:2.5:1.5) | None | 85-90 | 19 | >99 | |
| Anthracene, 1,1-Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0-20 | 2-5 | 95 | [9] |
Table 2: Synthesis of this compound
| Reactants | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| 9-Anthraldehyde, Hydrazine monohydrate (64-65%) | Absolute Ethanol | None specified | Reflux | 2 | 79 | |
| 9-Anthraldehyde, Hydrazine monohydrate | Absolute Ethanol | Glacial Acetic Acid (catalytic) | Reflux | 2 | 79 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 9-Anthraldehyde
This protocol is adapted from Organic Syntheses.[1]
-
Setup: In a 2-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 22.5 g (0.13 mole) of high-purity anthracene, 35 g (0.26 mole) of N-methylformanilide, 35 g (0.23 mole) of phosphorus oxychloride, and 20 mL of o-dichlorobenzene.
-
Reaction: Heat the flask on a steam bath with stirring to 90–95°C over 20 minutes. The mixture will form a deep red solution. Continue heating for 1 hour.
-
Workup: Cool the mixture and add a solution of 140 g of crystalline sodium acetate in 250 mL of water. Perform steam distillation to remove o-dichlorobenzene and most of the methylaniline.
-
Isolation: The residual reddish oil will solidify upon cooling. Break up the solid, decant the aqueous layer, and wash the solid by decantation twice with 100-mL portions of 6 N hydrochloric acid, followed by a thorough wash with water.
-
Purification: Recrystallize the crude solid (typically 22–24 g) from approximately 50 mL of hot glacial acetic acid. Filter the bright yellow aldehyde by suction and wash the filter cake with 30 mL of methanol. The expected yield is 20–22 g (77–84%).
Protocol 2: Synthesis of this compound
This protocol is adapted from a procedure described in Scientific Research Publishing.[2]
-
Setup: To a solution of 1.06 g (5.16 mmol) of 9-anthraldehyde in 10 mL of absolute ethanol in a round-bottomed flask, add 3 mL of 64%-65% hydrazine monohydrate.
-
Catalyst (Optional but Recommended): Add 1 to 2 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture under reflux for 2 hours.
-
Isolation: After cooling the mixture to room temperature, the product will precipitate as a yellow powder.
-
Purification: Filter the solid product and recrystallize it from hot ethanol to yield pure this compound as a yellow solid. The reported yield for this procedure is 79%.
Visualizations
The following diagrams illustrate the chemical pathways and logical workflows associated with the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. CN106366017A - Preparation method of 9-anthraldehyde-1, 1-diphenylhydrazone - Google Patents [patents.google.com]
- 9. 9-Anthraldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Hydrazone Formation
Welcome to the technical support center for the optimization of reaction conditions for hydrazone formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during hydrazone synthesis in a question-and-answer format.
Q1: My hydrazone formation reaction is very slow or not proceeding to completion. What are the likely causes and how can I fix this?
A1: Slow or incomplete hydrazone formation is a common issue that can often be attributed to several factors, primarily reaction pH, catalyst choice, and reactant stability.
-
Suboptimal pH: The rate of hydrazone formation is highly pH-dependent. The reaction is typically acid-catalyzed, with an optimal pH range of approximately 4-6.[1][2] At neutral pH, the reaction can be significantly slower.[1][3] If the pH is too low, the hydrazine nucleophile can be protonated, reducing its nucleophilicity and slowing down the reaction.[1]
-
Inefficient Catalysis: While acid catalysis is common, specific catalysts can significantly enhance the reaction rate, especially at neutral pH. Aniline and its derivatives are often used, but their efficiency can be limited, sometimes requiring high concentrations.[4][5]
-
Reactant Degradation: The stability of your aldehyde/ketone and hydrazine starting materials is crucial. Some reactants may be unstable under the reaction conditions. Hydrazones themselves can also be susceptible to hydrolysis, especially under acidic conditions.[7]
-
Troubleshooting:
-
Ensure the purity and stability of your starting materials.
-
If the product is hydrolytically unstable, consider adjusting the workup procedure to minimize exposure to acidic conditions.
-
-
Q2: I am observing the formation of an azine byproduct in my reaction. How can I prevent this?
A2: Azine formation occurs when a hydrazone, derived from hydrazine itself (H₂NNH₂), reacts with a second equivalent of the carbonyl compound.[7][8] This is more likely to happen if there is an excess of the aldehyde or ketone relative to the hydrazine.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of hydrazine relative to the carbonyl compound to favor the formation of the hydrazone.
-
Use Substituted Hydrazines: Employing an N-substituted hydrazine (e.g., N,N-dimethylhydrazine) will prevent the formation of the azine byproduct as there are no N-H bonds available for the second condensation reaction.[8] The resulting N,N-dimethylhydrazone can often be converted to the unsubstituted hydrazone in a subsequent step if required.[8]
-
Q3: My hydrazone product is difficult to purify. What purification strategies are recommended?
A3: Purification of hydrazones can be challenging due to their potential instability on silica gel.[9]
-
Troubleshooting:
-
Recrystallization: Hydrazones are often crystalline compounds, making recrystallization a good first choice for purification.[10]
-
Chromatography on Alternative Stationary Phases: If chromatography is necessary, consider using alumina or reverse-phase silica gel, which can be less harsh than standard silica gel.[9]
-
Doped Solvents: When using silica gel chromatography, adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help to prevent decomposition of the hydrazone on the column.[9]
-
Distillation: For liquid hydrazones, distillation under reduced pressure (e.g., using a Kugelrohr apparatus) can be an effective purification method.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation?
A1: For most hydrazone formation reactions, the optimal pH is in the acidic range, typically around 4 to 5.[1][2] This is because the reaction is acid-catalyzed, specifically the dehydration of the tetrahedral intermediate is the rate-determining step in the pH range of approximately 3 to 7.[1] However, if the pH is too low, the hydrazine will be protonated, rendering it non-nucleophilic and stopping the reaction.[1] For biological applications, where a neutral pH is required, the reaction is significantly slower, and the use of specialized catalysts is often necessary.[1][4]
Q2: What are the most effective catalysts for hydrazone formation at neutral pH?
A2: While aniline is a classic catalyst, more effective options are available for reactions at or near neutral pH. Anthranilic acids and their derivatives, such as 5-methoxyanthranilic acid, and other aminobenzoic acids have been shown to be superior catalysts to aniline, providing rate enhancements of one to two orders of magnitude.[4][5] Other effective catalyst scaffolds include 2-aminophenols and 2-(aminomethyl)benzimidazoles.[6] These catalysts function through nucleophilic catalysis, forming a more reactive intermediate that speeds up the reaction.
Q3: Can I run my hydrazone formation reaction in water?
A3: Yes, hydrazone formation can be performed in aqueous solutions. In fact, for biological applications, this is often the required solvent.[1][4][6] However, the solubility of the reactants needs to be considered. Co-solvents such as DMF or ethanol are sometimes used to ensure the solubility of all components.[6][11] There are also water-soluble catalysts available that are specifically designed for these conditions.[4][5]
Data Presentation
Table 1: Effect of pH on the Rate of Hydrazone Formation
| pH | Relative Reaction Rate | Rationale |
| < 3 | Very Slow | Hydrazine is protonated, reducing its nucleophilicity.[1] |
| 4 - 6 | Optimal | Acid catalysis of the dehydration step is efficient.[1][2] |
| 7 | Slow | The uncatalyzed reaction is slow at neutral pH.[1][3] |
| > 8 | Variable | A base-catalyzed pathway can become significant.[12] |
Table 2: Comparison of Catalysts for Hydrazone Formation at Neutral pH
| Catalyst | Relative Rate Enhancement (compared to uncatalyzed) | Notes |
| Aniline | Moderate | Requires high concentrations (e.g., 100 mM).[4][5] |
| 5-Methoxyanthranilic acid | High (up to 2 orders of magnitude > aniline) | Efficient water-soluble catalyst.[4][5] |
| 3,5-Diaminobenzoic acid | High | Another effective water-soluble catalyst.[4][5] |
| 2-Aminophenols | High | A different class of efficient organocatalysts.[6] |
| 2-(Aminomethyl)benzimidazoles | High | Particularly effective for reactions with challenging ketone substrates.[6] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis
-
Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Add a solution of the hydrazine (1.1 eq) in the same solvent.
-
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to adjust the pH to approximately 4-5.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or chromatography.
Protocol 2: Hydrazone Synthesis at Neutral pH using an Aniline Catalyst
-
Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline).
-
Dissolve the aldehyde or ketone (1.0 eq) and the hydrazine (1.1 eq) in the buffer, potentially with a co-solvent like DMF to ensure solubility.
-
Add the aniline catalyst (e.g., 10-100 mM).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress. Note that reactions at neutral pH, even with a catalyst, can be slower than their acid-catalyzed counterparts.
-
Work-up the reaction by extraction with a suitable organic solvent.
-
Purify the product as described in Protocol 1.
Visualizations
Caption: A typical experimental workflow for hydrazone synthesis.
Caption: The general mechanism of hydrazone formation.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazone Formation [quimicaorganica.org]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrazone - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
Technical Support Center: Purification of Crude 9-Anthraldehyde Hydrazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 9-anthraldehyde hydrazone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is an oil and won't solidify. How can I purify it?
A1: Oily products can be challenging. Here are a few techniques to try:
-
Trituration: Stir the oily product vigorously with a cold, non-polar solvent like n-hexane or pentane. This can sometimes induce crystallization and convert the oil into a solid. You can also try keeping the mixture in a freezer for 24 hours.
-
Recrystallization from a different solvent system: If one solvent doesn't work, a mixed solvent system might be effective. Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate or dichloromethane) and then slowly add a poor solvent (e.g., hexane or petroleum ether) until turbidity appears. Heating the solution and then allowing it to cool slowly can promote crystal growth.
Q2: I'm seeing significant decomposition of my this compound when I try to purify it by silica gel column chromatography. What's happening and how can I prevent it?
A2: Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1] Here are several strategies to mitigate this issue:
-
Use a deactivated stationary phase:
-
Base-treated silica: Prepare a slurry of silica gel in a solvent containing 1% triethylamine, then pack the column. The triethylamine will neutralize the acidic sites on the silica.
-
Basic alumina: Alumina is a basic stationary phase and can be a good alternative to silica gel for acid-sensitive compounds.
-
-
Dope the mobile phase: Add a small amount of a tertiary base, like triethylamine (around 1%), to your elution solvent system. This will help to neutralize the acidity of the silica gel as the solvent runs through the column.
-
Reverse-phase chromatography: Consider using reverse-phase chromatography (e.g., C18 silica) with a suitable polar mobile phase.
Q3: What is the best solvent for recrystallizing crude this compound?
A3: The ideal recrystallization solvent depends on the impurities present in your crude product. Based on available literature for similar compounds, here are some common solvents to try:
-
Ethanol: Hot ethanol is frequently a good choice for recrystallizing hydrazone derivatives.[2] A published procedure for a related compound involved recrystallization from ethanol to yield a yellow solid.[3]
-
Benzene: One patent describes recrystallizing a derivative of this compound in benzene to achieve a purity greater than 99.5%.[4]
-
Dimethylformamide (DMF): Purification of a hydrazone has been effectively achieved by dissolving it in hot DMF and allowing it to crystallize upon cooling.[2]
-
Mixed Solvents: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and a solvent in which it is less soluble (e.g., hexane, petroleum ether) can be effective. The optimal ratio will need to be determined experimentally.
Q4: My recrystallized this compound still shows impurities by TLC/NMR. What are the likely impurities and how can I remove them?
A4: Common impurities in the synthesis of this compound can include:
-
Unreacted 9-anthraldehyde: This is a common impurity if the reaction has not gone to completion.
-
Unreacted hydrazine: Excess hydrazine may remain after the reaction.
-
Side products: Depending on the reaction conditions, side reactions may have occurred.
To remove these impurities, consider the following:
-
Washing: If the impurity is unreacted hydrazine, washing the crude product with a dilute acid solution could help to remove the basic hydrazine. However, be cautious as hydrazones can be acid-sensitive.
-
Second Recrystallization: A second recrystallization using a different solvent system may effectively remove the remaining impurities.
-
Column Chromatography: If recrystallization is insufficient, column chromatography using the precautions mentioned in Q2 is a viable option.
Data Summary
| Purification Technique | Purity Achieved | Reference |
| Recrystallization in Benzene | > 99.5% (HPLC) | [4] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a flask, add the crude this compound. Slowly add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Base-Treated Silica Gel
-
Slurry Preparation: In a beaker, make a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) containing 1% triethylamine.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]
- 4. CN106366017A - Preparation method of 9-anthraldehyde-1, 1-diphenylhydrazone - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Fluorescence Intensity in Hydrazone-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with hydrazone-based fluorescent sensors.
Troubleshooting Guide: Low Fluorescence Intensity
Low or no fluorescence is a frequent issue. This guide offers a systematic approach to diagnosing and resolving the problem.
1. Sensor Integrity and Purity
Question: How can I confirm the purity and stability of my hydrazone-based sensor?
Answer: The chemical integrity of your sensor is paramount. Impurities or degradation products can significantly quench fluorescence.
-
Experimental Protocol: Purity Verification
-
Synthesis: Hydrazones are typically synthesized via a condensation reaction between a hydrazine derivative and an aldehyde or ketone.[1][2][3][4] This is often a single-step synthesis.[1][2]
-
Purification: After synthesis, purify the product using column chromatography or recrystallization to remove unreacted starting materials and byproducts.
-
Characterization:
-
NMR Spectroscopy: Dissolve the sensor in a suitable deuterated solvent (e.g., DMSO-d6). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): Use ESI-MS or a similar technique to verify the molecular weight of the synthesized hydrazone.[5]
-
-
-
Troubleshooting Steps:
-
If impurities are detected, re-purify the sensor.
-
If degradation is suspected (e.g., by comparing with a fresh batch), synthesize a new batch and store it under inert gas, protected from light, and at a low temperature.
-
2. Experimental Conditions Optimization
Question: Which experimental parameters are critical for maximizing the fluorescence signal?
Answer: The fluorescence of hydrazone-based sensors is often highly sensitive to the experimental environment.
-
pH: The hydrazone linkage stability and the protonation state of the fluorophore can be pH-dependent. Many sensors operate optimally within a specific pH range.[6]
-
Experimental Protocol: pH Optimization
-
Prepare a series of buffers across a relevant pH range (e.g., 4-10).
-
Add a fixed concentration of the sensor to each buffer.
-
Measure the fluorescence intensity at the predetermined excitation and emission maxima.
-
Plot fluorescence intensity vs. pH to identify the optimal range.
-
-
-
Solvent: Solvent polarity can influence the photophysical properties of the sensor.
-
Experimental Protocol: Solvent Screening
-
Dissolve the sensor in a variety of solvents with different polarities (e.g., water, ethanol, acetonitrile, DMSO).
-
Measure the fluorescence quantum yield in each solvent to determine the optimal solvent system for your application.
-
-
-
Analyte Concentration: Ensure the analyte concentration is within the sensor's linear detection range.
-
Experimental Protocol: Analyte Titration
-
Prepare a dilution series of the target analyte.
-
Add a constant concentration of the sensor.
-
Measure the fluorescence response at each analyte concentration.
-
Plot the fluorescence intensity against the analyte concentration to determine the limit of detection (LOD) and the dynamic range.[6]
-
-
Quantitative Data Summary: Factors Influencing Fluorescence
| Parameter | Typical Range | Effect on Fluorescence | Reference |
| pH | 3.0 - 9.0 | Can significantly alter fluorescence intensity. | [6] |
| Analyte Concentration | 0 - 200 µM | A linear relationship between concentration and fluorescence is often observed within a specific range. | [6] |
| Limit of Detection (LOD) | ppb to µM range | Varies depending on the sensor and analyte. | [6][7][8] |
3. Understanding the Signaling Mechanism
Question: My sensor is pure and conditions are optimized, but the signal is still weak. What could be the underlying mechanism?
Answer: The fluorescence of hydrazone-based sensors is governed by various photophysical processes. Understanding the specific mechanism of your sensor is key to troubleshooting.
-
Common "Turn-On" Mechanisms:
-
Photoinduced Electron Transfer (PET): In the "off" state, an electron is transferred from the receptor to the fluorophore, quenching fluorescence. Analyte binding disrupts this process, "turning on" the fluorescence.[1][2][9][10]
-
Chelation-Enhanced Fluorescence (CHEF): Analyte binding restricts molecular vibrations and rotations, reducing non-radiative decay pathways and leading to enhanced fluorescence.[1][2]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Analyte binding can inhibit or promote ESIPT, leading to a change in the fluorescence signal.[1][10]
-
-
Common "Turn-Off" Mechanisms:
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low fluorescence.
Signaling Pathway of a PET-based Hydrazone Sensor
Caption: Photoinduced electron transfer (PET) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: Why is there a high background fluorescence without the analyte?
A1: A high background can stem from several sources:
-
Incomplete Quenching: The quenching mechanism (e.g., PET) in the "off" state may not be perfectly efficient.
-
Hydrolysis: The hydrazone bond can be susceptible to hydrolysis, leading to the release of a fluorescent aldehyde or ketone precursor.
-
Fluorescent Impurities: Residual starting materials or other impurities may be fluorescent.
Q2: What causes a decrease in fluorescence intensity during measurement?
A2: This is likely due to photobleaching, where the fluorophore is irreversibly damaged by the excitation light. To minimize this:
-
Reduce the intensity of the excitation light.
-
Decrease the exposure time.
-
Use fresh sample for each measurement if possible.
Q3: Can I use my hydrazone sensor in complex biological media?
A3: While many hydrazone-based sensors are designed for biological applications, complex media can introduce challenges:
-
Autofluorescence: Endogenous molecules in biological samples can fluoresce, contributing to the background signal.
-
Non-specific Binding: Proteins and other biomolecules may interact non-specifically with the sensor.
-
It is essential to run proper controls, including a blank (media only) and a positive control (spiked analyte in media).
Q4: How do I determine the optimal excitation and emission wavelengths?
A4: These should be determined experimentally using a spectrofluorometer:
-
Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths.
-
Emission Spectrum: Set the excitation to the determined maximum and scan a range of emission wavelengths.
References
- 1. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09068C [pubs.rsc.org]
- 2. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10882C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron( iii ) and a colorimetric sensor for copper( ii ) ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04364A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing hydrolysis of the hydrazone bond in aqueous solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with hydrazone linkages in aqueous solutions, particularly concerning their hydrolytic stability.
Frequently Asked Questions (FAQs)
Q1: What is hydrazone hydrolysis and why is it a concern?
Hydrazone hydrolysis is a chemical reaction where the hydrazone bond (C=N-N) is cleaved by water, reverting the molecule to its original aldehyde or ketone and hydrazine constituents.[1][2] This is a significant concern in fields like drug delivery, where hydrazone linkers are used to attach drugs to carriers like antibodies or polymers.[1][3][4][5] The stability of this bond is crucial; it must be stable enough to prevent premature drug release in the bloodstream (neutral pH) but labile enough to release the drug in the acidic environment of target cells like lysosomes or tumors.[1][6][7]
Q2: My hydrazone-linked conjugate is degrading prematurely at neutral pH. What are the likely causes?
Premature degradation at neutral pH (e.g., in blood, pH 7.4) is a common issue. Several factors can contribute to this instability:
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Structural Features: Hydrazones formed from aliphatic aldehydes or ketones are generally less stable than those derived from aromatic ones.[8][9] The conjugation in aromatic systems enhances stability.
-
Electronic Effects: Electron-withdrawing groups near the hydrazone linkage can increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water and thus accelerating hydrolysis.[10]
-
Steric Hindrance: Less steric hindrance around the C=N bond can also lead to faster hydrolysis.
Q3: How does pH fundamentally affect the stability of the hydrazone bond?
The hydrolysis of hydrazones is typically acid-catalyzed.[2][11][12][13] At acidic pH (e.g., pH 4.5-5.5), the imine nitrogen of the hydrazone gets protonated. This protonation increases the electrophilicity of the carbon atom, making it more vulnerable to attack by a water molecule, which is the rate-limiting step in the hydrolysis process.[8][9] Consequently, hydrazone bonds are generally more stable at neutral pH and hydrolyze more rapidly in acidic conditions.[1][6] This pH-dependent stability is the cornerstone of their use in targeted drug delivery systems designed to release payloads in acidic tumor microenvironments or cellular compartments.[3][4]
Q4: Can all hydrazone bonds be considered equally susceptible to hydrolysis under the same pH conditions?
No, the susceptibility to hydrolysis varies significantly based on the molecular structure of the hydrazone. Key influencing factors include:
-
Aldehyde/Ketone Origin: Hydrazones derived from ketones are generally more stable than those from aldehydes.[14] Aromatic aldehydes form more stable hydrazones than aliphatic aldehydes due to electronic conjugation.[8][9]
-
Hydrazine Substituents: Acylhydrazones are often more stable at neutral pH than alkylhydrazones but can be more labile at acidic pH.[6] Attaching electron-withdrawing groups to the hydrazine nitrogen can decrease stability.[10]
-
Comparison to Oximes: Oxime linkages (C=N-O) are structurally related to hydrazones but are significantly more resistant to hydrolysis, often by a factor of 100 to 1000-fold, due to the higher electronegativity of the oxygen atom compared to nitrogen.[11][12][14][15]
Q5: How can I strategically modify a hydrazone linker to increase its stability?
To enhance stability, especially at neutral pH, consider the following strategies:
-
Use Aromatic Carbonyls: Synthesize the hydrazone from an aromatic aldehyde or ketone. The resulting conjugation stabilizes the C=N bond.[8]
-
Introduce Electron-Donating Groups: Incorporating electron-donating groups on the aromatic ring of the aldehyde/ketone can increase the electron density at the hydrazone carbon, reducing its susceptibility to nucleophilic attack.[6]
-
Form a Trialkylhydrazonium Ion: While synthetically challenging in biological contexts, converting the hydrazone to a trialkylhydrazonium ion can dramatically increase stability, even surpassing that of oximes.[11][14]
-
Reduce the C=N bond: The C=N double bond can be reduced to a single bond (e.g., with sodium cyanoborohydride), which permanently stabilizes the linkage, although this removes its pH-responsive nature.[14]
Troubleshooting Guide
Problem: Premature cleavage of my hydrazone-linked drug conjugate is observed in plasma (pH 7.4).
-
Possible Cause: The hydrazone linker is too labile. This is common for hydrazones derived from aliphatic aldehydes.
-
Troubleshooting Steps:
-
Re-evaluate the linker structure: If possible, redesign the linker to be derived from an aromatic aldehyde, which generally confers greater stability.[8]
-
Introduce stabilizing groups: Incorporate electron-donating substituents on the carbonyl component to decrease the electrophilicity of the imine carbon. For instance, a p-alkyloxyphenyl group has been shown to stabilize acyl hydrazone linkers.[6]
-
Consider an alternative linkage: If high stability is paramount and pH-sensitivity is less critical, an oxime linker might be a more suitable alternative due to its inherently lower hydrolysis rate.[11][12][15]
-
Problem: The payload from my hydrazone-linked conjugate is not being released efficiently in the target acidic environment (e.g., endosomes, pH ~5.5).
-
Possible Cause: The hydrazone bond is too stable under the target acidic conditions.
-
Troubleshooting Steps:
-
Increase lability: Replace an aromatic aldehyde-derived hydrazone with one from an aliphatic aldehyde.[8]
-
Incorporate electron-withdrawing groups: Adding electron-withdrawing groups to the hydrazine moiety can accelerate hydrolysis.[10]
-
Verify internal pH: Ensure that the experimental model accurately reflects the acidic pH required for cleavage. The local pH might not be as low as anticipated.
-
Data Presentation
Table 1: Comparative Hydrolysis of Hydrazone and Oxime Linkages
This table summarizes the relative stability of different isostructural conjugates at varying pD (the equivalent of pH in deuterated solutions).
| Conjugate Type | Linkage | Relative First-Order Rate Constant (krel) at pD 7.0 | General Stability Trend |
| Methylhydrazone | C=N-NHCH₃ | ~600 | Low |
| Acetylhydrazone | C=N-NHC(O)CH₃ | ~300 | Moderate |
| Semicarbazone | C=N-NHC(O)NH₂ | ~160 | Moderate-High |
| Oxime | C=N-OH | 1 | Very High |
| Trimethylhydrazonium | C=N-N⁺(CH₃)₃ | < 1 | Exceptionally High |
Data adapted from Kalia and Raines (2008). The rate constants are relative to the oxime, which is the most stable among the non-quaternary amines.[11][12][14][16]
Diagrams and Workflows
Caption: Acid-catalyzed hydrolysis mechanism of a hydrazone bond.
Caption: Workflow for assessing pH-dependent hydrazone stability.
Experimental Protocols
Protocol: Monitoring Hydrazone Hydrolysis via ¹H NMR Spectroscopy
This protocol provides a method for determining the hydrolytic stability of a hydrazone conjugate across a range of pH values.
1. Materials and Reagents:
-
Hydrazone conjugate of interest.
-
Deuterated buffer solutions (e.g., phosphate buffers) prepared at desired pD values (e.g., 5.0, 7.0, 9.0). Note: pD = pH reading + 0.4.
-
Deuterated formaldehyde (CD₂O) or another suitable "trap" for the released hydrazine to prevent the reverse reaction.[11][12]
-
NMR tubes.
-
¹H NMR Spectrometer.
2. Procedure:
-
Sample Preparation:
-
Dissolve a precise amount of the hydrazone conjugate in each deuterated buffer to a known concentration (e.g., 1-5 mM).
-
To each sample, add a 10-fold molar excess of the deuterated formaldehyde trap.[11] This drives the equilibrium towards hydrolysis.
-
Transfer the solutions to separate, labeled NMR tubes.
-
-
NMR Analysis:
-
Acquire an initial ¹H NMR spectrum (t=0) for each sample immediately after preparation. Identify the characteristic proton signal of the hydrazone (e.g., the imine proton) and the signal of the released aldehyde/ketone (e.g., the aldehydic proton).[12]
-
Incubate the NMR tubes at a constant temperature (e.g., 37°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes, 1 hour, or as needed based on expected stability).
-
-
Data Processing:
-
For each spectrum, integrate the signal corresponding to the intact hydrazone conjugate and the signal for the released aldehyde/ketone.
-
Calculate the percentage of hydrolysis at each time point using the formula: % Hydrolysis = [Integral of Product / (Integral of Product + Integral of Hydrazone)] * 100
-
Plot the percentage of hydrolysis versus time for each pD value.
-
-
Kinetic Analysis:
-
From the plotted data, determine the half-life (t½) of the hydrazone at each pD.
-
If desired, fit the data to a first-order kinetic model to determine the rate constant (k) for hydrolysis under each condition.[11]
-
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ADVANCES OF HYDRAZONE LINKER IN POLYMERIC DRUG DELIVERY | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. raineslab.com [raineslab.com]
- 13. (PDF) Hydrolytic Stability of Hydrazones and Oximes (2008) | Jeet Kalia | 817 Citations [scispace.com]
- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Technical Support Center: Enhancing the Selectivity of 9-Anthraldehyde Hydrazone for Specific Metal Ions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Anthraldehyde Hydrazone for metal ion detection.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using this compound as a metal ion sensor?
A1: this compound acts as a chemosensor. The hydrazone moiety (-C=N-NH₂) contains nitrogen and sometimes oxygen atoms that can selectively bind to metal ions. This binding event alters the electronic properties of the entire molecule, leading to a change in its photophysical properties, such as a "turn-on" or "turn-off" fluorescent response or a color change, which can be quantified to determine the concentration of the metal ion.
Q2: Which metal ions can this compound potentially detect?
A2: Hydrazone-based sensors have been reported to detect a variety of metal ions, including but not limited to Cu²⁺, Fe³⁺, Al³⁺, Zn²⁺, and Hg²⁺. The selectivity for a specific metal ion can be influenced by factors such as the solvent system, pH, and the presence of other coordinating groups on the hydrazone.
Q3: How can I synthesize this compound?
A3: The synthesis is a straightforward condensation reaction between 9-anthraldehyde and hydrazine hydrate. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q4: What are the key characterization techniques for this compound and its metal complexes?
A4: The essential characterization techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized hydrazone.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the C=N imine bond of the hydrazone.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
UV-Vis Spectroscopy: To study the electronic absorption properties and their changes upon metal ion binding.
-
Fluorescence Spectroscopy: To investigate the emission properties and their response to the addition of metal ions.
Q5: How do I determine the stoichiometry of the this compound-metal ion complex?
A5: The binding stoichiometry, which is the ratio of the hydrazone to the metal ion in the complex (e.g., 1:1 or 2:1), is typically determined using the continuous variation method, commonly known as a Job's plot. This involves preparing a series of solutions with varying mole fractions of the hydrazone and the metal ion while keeping the total concentration constant and monitoring the change in absorbance or fluorescence.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| No or weak fluorescence/color change upon addition of the target metal ion. | 1. Incorrect Solvent: The polarity of the solvent can significantly affect the sensing mechanism. 2. Incorrect pH: The pH of the solution can influence the protonation state of the hydrazone and its ability to bind to the metal ion. 3. Degradation of the Hydrazone: The compound may have degraded over time or due to exposure to light or air. 4. Low Concentration: The concentrations of the hydrazone or the metal ion may be too low to produce a detectable signal. | 1. Solvent Screening: Test the sensing performance in a range of solvents with varying polarities (e.g., DMSO, acetonitrile, methanol, water/organic mixtures). 2. pH Optimization: Perform the experiment in buffered solutions across a range of pH values to find the optimal condition. 3. Check Purity: Verify the purity of your this compound using NMR or mass spectrometry. If necessary, repurify or synthesize a fresh batch. 4. Concentration Adjustment: Gradually increase the concentration of the hydrazone and/or the metal ion. |
| Poor selectivity; the sensor responds to multiple metal ions. | 1. Interfering Ions: Other metal ions present in the sample may also bind to the hydrazone. 2. Non-optimal Experimental Conditions: The chosen solvent and pH might not be ideal for selective binding to the target ion. | 1. Use of Masking Agents: Add a masking agent that selectively complexes with the interfering ions without affecting the target ion. For example, fluoride ions can sometimes be used to mask Fe³⁺.[1] 2. Systematic Optimization: Re-optimize the solvent system and pH to enhance the difference in response between the target ion and interfering ions. |
| Precipitation occurs upon addition of the metal ion solution. | 1. Low Solubility of the Complex: The formed metal-hydrazone complex may be insoluble in the chosen solvent. 2. High Concentrations: The concentrations of the hydrazone and/or the metal ion may be too high, exceeding the solubility limit of the complex. | 1. Change Solvent System: Use a solvent or a solvent mixture in which the complex is more soluble. For instance, increasing the proportion of an organic solvent like DMSO in an aqueous solution can help. 2. Reduce Concentrations: Perform the experiment at lower concentrations of both the hydrazone and the metal ion. |
| Inconsistent or non-reproducible results. | 1. Fluctuations in Temperature: Temperature can affect the binding constant and the fluorescence quantum yield. 2. Photobleaching: The fluorophore may be degrading upon prolonged exposure to the excitation light. 3. Instrumental Drift: The spectrometer's lamp or detector may not be stable over time. | 1. Temperature Control: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment. 2. Minimize Light Exposure: Reduce the excitation slit width and exposure time. Prepare fresh samples for each measurement if necessary. 3. Instrument Warm-up and Calibration: Allow the spectrometer to warm up sufficiently before measurements and perform regular calibration checks. |
Data Presentation
The following tables present illustrative quantitative data for hydrazone-based sensors. Note: Specific experimental data for this compound is limited in the literature; these values are representative of similar hydrazone chemosensors.
Table 1: Illustrative Selectivity and Sensitivity of a Hydrazone Sensor
| Metal Ion | Fluorescence Response | Detection Limit (LOD) | Binding Constant (Kₐ) (M⁻¹) | Stoichiometry (Ligand:Metal) |
| Cu²⁺ | Quenching ("Turn-off") | ~0.1 - 1 µM | ~10⁴ - 10⁵ | 2:1[2] |
| Al³⁺ | Enhancement ("Turn-on") | ~0.05 - 0.5 µM | ~10⁵ - 10⁶ | 1:1 or 2:1 |
| Fe³⁺ | Quenching ("Turn-off") | ~0.1 - 2 µM | ~10⁴ - 10⁵ | 1:1[3] |
| Zn²⁺ | Enhancement ("Turn-on") | ~0.1 - 1 µM | ~10⁴ - 10⁵ | 1:1 or 2:1 |
| Hg²⁺ | Enhancement ("Turn-on") | ~0.2 - 5 µM | ~10⁵ - 10⁶ | 1:1[3] |
Table 2: Illustrative Photophysical Properties of a Hydrazone Sensor and its Metal Complexes
| Species | Absorption Max (λₐₑₛ) (nm) | Emission Max (λₑₘ) (nm) | Quantum Yield (Φ) |
| Hydrazone alone | ~380 | ~480 | ~0.1 |
| + Cu²⁺ | ~400 (red-shifted) | ~480 (quenched) | <0.01 |
| + Al³⁺ | ~375 (blue-shifted) | ~460 | ~0.5 |
| + Fe³⁺ | Broadened peak | Quenched | <0.01 |
Experimental Protocols
1. Synthesis of this compound
-
Materials: 9-anthraldehyde, hydrazine hydrate, absolute ethanol.
-
Procedure:
-
Dissolve 9-anthraldehyde (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (e.g., 10-20 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration and wash it with cold ethanol to remove unreacted hydrazine hydrate.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure crystals.
-
Dry the purified product under vacuum.
-
2. UV-Vis and Fluorescence Titration for Metal Ion Sensing
-
Materials: Stock solution of this compound (e.g., 1 mM in DMSO), stock solutions of various metal salts (e.g., 10 mM in deionized water), appropriate buffer solution.
-
Procedure:
-
Prepare a solution of this compound at a fixed concentration (e.g., 10 µM) in the desired solvent system (e.g., DMSO/water mixture with buffer).
-
Record the UV-Vis absorption and fluorescence emission spectra of this solution.
-
Incrementally add small aliquots of the metal ion stock solution to the hydrazone solution in the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the UV-Vis and fluorescence spectra after each addition.
-
Continue this process until no further significant changes in the spectra are observed (saturation).
-
Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of the metal ion.
-
3. Determination of Binding Constant (Kₐ) using the Benesi-Hildebrand Equation
For a 1:1 complex, the Benesi-Hildebrand equation can be applied to the UV-Vis titration data:
1 / (A - A₀) = 1 / (Aₘₐₓ - A₀) + 1 / (Kₐ * (Aₘₐₓ - A₀) * [M])
Where:
-
A₀ is the absorbance of the hydrazone alone.
-
A is the absorbance at a given metal ion concentration.
-
Aₘₐₓ is the absorbance at saturation.
-
[M] is the concentration of the metal ion.
A plot of 1/(A - A₀) versus 1/[M] should give a straight line, from which Kₐ can be calculated from the ratio of the intercept to the slope. A similar equation can be used for fluorescence data by replacing absorbance (A) with fluorescence intensity (F).
4. Determination of the Limit of Detection (LOD)
The LOD can be calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurements (the hydrazone solution without the metal ion).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, experimental analysis, and data processing.
Signaling Pathways
Caption: General "turn-on" and "turn-off" fluorescence signaling mechanisms.
Troubleshooting Logic
References
- 1. Shedding Light on Heavy Metal Contamination: Fluorescein-Based Chemosensor for Selective Detection of Hg2+ in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the synthesis of hydrazone derivatives
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of hydrazone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during hydrazone synthesis?
A1: The most prevalent side reactions include:
-
Azine Formation: When using hydrazine (H₂NNH₂), the initially formed hydrazone can react with a second equivalent of the carbonyl compound to produce an azine (R₂C=N-N=CR₂).[1] This is especially problematic if an excess of the carbonyl compound is used.[1]
-
Hydrolysis: Hydrazones are susceptible to hydrolysis, which reverts them back to the starting carbonyl compound and hydrazine derivative.[2][3] This reaction is reversible and its rate is influenced by the pH of the medium.[2][3]
-
Decomposition: Anhydrous hydrazine can be explosive, especially in the presence of metals or air, and should be handled with care, often as its hydrate.[4] Hydrazones themselves can decompose on silica gel during chromatography.[5]
Q2: How does pH affect hydrazone synthesis?
A2: The pH of the reaction medium is a critical factor. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazine.[3] However, at very low pH (highly acidic conditions), the hydrazine nitrogen gets protonated, which reduces its nucleophilicity and slows down the reaction.[3] Conversely, at high pH, the carbonyl group is not sufficiently activated. Therefore, an optimal pH, usually in the slightly acidic range (around 4.5-5), is generally required for efficient hydrazone formation.[3]
Q3: What is the role of a catalyst in hydrazone synthesis?
A3: Catalysts are often employed to increase the rate of hydrazone formation. Acid catalysts, such as acetic acid or trifluoroacetic acid, are commonly used to facilitate the dehydration step.[2] Lewis acids like CeCl₃·7H₂O have also been shown to catalyze the reaction, sometimes allowing for milder reaction conditions.[6] In some cases, the choice of catalyst and its loading can significantly impact the reaction yield and time.
Q4: My purified hydrazone is an oil instead of a solid. How can I purify it?
A4: Obtaining an oily product is a common issue. Here are several purification strategies:
-
Trituration: Stirring the oily product with a cold non-polar solvent like n-hexane or pentane can sometimes induce solidification.[7]
-
Recrystallization from a different solvent system: If standard solvents fail, trying less common ones like acetonitrile or using a mixed solvent system (e.g., hexane/ethyl acetate, dioxane/acetone) might be effective.[7] Dissolving the oil in a minimal amount of a hot solvent and then cooling slowly can promote crystallization.[7]
-
Column Chromatography with precautions: Since hydrazones can decompose on silica, it is advisable to use a mobile phase doped with a small amount of a tertiary base like triethylamine (~1%) to neutralize the acidic silica surface.[7] Alternatively, using a different stationary phase like alumina could be beneficial.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect pH: The reaction medium may be too acidic or too basic. 2. Decomposition of Starting Materials: Hydrazine hydrate can be unstable. 3. Inefficient Water Removal: The equilibrium may not be driven towards the product. 4. Steric Hindrance: Bulky substituents on the carbonyl compound or hydrazine can slow down the reaction. | 1. Optimize the pH by adding a catalytic amount of acid (e.g., acetic acid) or by using a buffered solution. A pH range of 4.5-5.0 is often optimal.[3] 2. Use fresh, high-quality hydrazine hydrate. 3. Use a dehydrating agent like anhydrous MgSO₄ or perform the reaction in a setup with a Dean-Stark trap to remove water. 4. Increase reaction time, temperature, or use a more effective catalyst. |
| Multiple Spots on TLC Plate | 1. Presence of Starting Materials: Incomplete reaction. 2. Formation of Azine Side Product: Reaction of the hydrazone with excess carbonyl compound.[1] 3. Hydrolysis of Hydrazone: The product is reverting to starting materials.[2] 4. Isomers: Formation of E/Z isomers of the hydrazone. | 1. Allow the reaction to run for a longer duration or gently heat the reaction mixture. 2. Use a slight excess of the hydrazine derivative relative to the carbonyl compound.[8] 3. Ensure anhydrous conditions during work-up and purification. Avoid exposure to acidic conditions during purification if the hydrazone is acid-labile. 4. Isomers may be difficult to separate by standard chromatography. Characterize the mixture or attempt to isomerize to a single isomer if possible. |
| Product Decomposes During Purification | 1. Silica Gel Acidity: Standard silica gel is acidic and can cause hydrolysis or decomposition of the hydrazone.[5] 2. Thermal Instability: The hydrazone may be sensitive to heat. | 1. Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like neutral alumina.[5][7] 2. Perform purification at room temperature or below if possible. Use techniques that do not require heating, such as recrystallization from a suitable cold solvent. |
Quantitative Data Summary
Table 1: Effect of Catalyst Loading on Product Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| PS-DABCO | 3 | EtOH | - | [9] |
| PS-DABCO | 4 | EtOH | 91 | [9] |
| PS-DABCO | 5 | EtOH | 91 | [9] |
| CeCl₃·7H₂O | 2 | tert-Butanol | 97 | [6] |
Table 2: pH-Dependent Stability of Hydrazone Linkages
| Hydrazone Type | pH | Stability/Release | Observation Time | Reference |
| Resonance-stabilized hydrazone | 7.4 | < 30% degradation | 24 hours | [2] |
| Resonance-stabilized hydrazone | 5.0 | Steady increase in degradation | 24 hours | [2] |
| Acyl hydrazone | 7.0 | Several hundred-fold more stable than alkyl hydrazone | - | [2] |
Experimental Protocols
General Protocol for Hydrazone Synthesis
-
Dissolution of Reactants: Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or tert-butanol).[6][10]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a salt (e.g., hydrazine hydrochloride), it may be necessary to add a base to liberate the free hydrazine.
-
Catalysis: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) to the reaction mixture.[10]
-
Reaction: Stir the mixture at room temperature or reflux for a period ranging from a few minutes to several hours, depending on the reactivity of the substrates.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent. If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture like methanol:water).[10] If the product is an oil or does not crystallize, purification by column chromatography may be necessary (see troubleshooting guide for precautions).
Example Protocol: Synthesis of an Isonicotinic Hydrazide-based Hydrazone
This protocol is adapted from the synthesis of isonicotinic hydrazone derivatives.[11]
-
A solution of an alkylated vanillin derivative (5 mmol) in a suitable solvent is prepared.
-
Isonicotinic hydrazide (5 mmol) is added to the solution.
-
The mixture is refluxed for a specified time, with the reaction monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is extracted with a biphasic system of water and dichloromethane.
-
The combined organic layers are dried and evaporated to yield the crude hydrazone, which is then purified.
Visualizations
Caption: General reaction pathway for hydrazone synthesis and common side reactions.
Caption: Troubleshooting workflow for hydrazone synthesis.
Caption: Decision tree for selecting hydrazone synthesis conditions.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alcrut.com [alcrut.com]
- 11. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pH-Dependent Stability and Hydrolysis of Hydrazone Linkages
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pH-sensitive hydrazone linkages.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of hydrazone hydrolysis?
A1: The hydrolysis of hydrazones is a reversible process that is catalyzed by acid.[1][2] The generally accepted mechanism involves two main steps: the nucleophilic addition of a water molecule to the hydrazone to form a carbinolamine intermediate, and the subsequent breakdown of this intermediate into the corresponding hydrazine and aldehyde or ketone.[2] Protonation of the hydrazone nitrogen facilitates the nucleophilic attack by water, which is why the rate of hydrolysis increases in acidic environments.[2][3]
Q2: Why is my hydrazone-linked conjugate hydrolyzing at neutral pH?
A2: While hydrazone linkages are generally more stable at neutral pH compared to acidic pH, some hydrolysis can still occur.[4][5] The rate of hydrolysis at neutral pH is influenced by the structure of the aldehyde or ketone and the hydrazine derivative used to form the linkage.[3] For instance, hydrazones derived from aliphatic aldehydes are significantly less stable and more prone to hydrolysis at neutral pH than those derived from aromatic aldehydes.[3][6] Additionally, the presence of electron-withdrawing groups near the hydrazone bond can increase its susceptibility to hydrolysis even at neutral pH.[7]
Q3: My hydrazone-linked conjugate is too stable and not releasing the payload in acidic conditions. What could be the reason?
A3: High stability under acidic conditions is often observed with hydrazones derived from aromatic aldehydes.[3] The conjugation of the π-electrons from the aromatic ring with the C=N bond of the hydrazone linkage increases its stability and resistance to hydrolysis.[3] If your conjugate is too stable, consider redesigning the linker to use an aliphatic aldehyde or introducing electron-withdrawing groups to destabilize the hydrazone bond and facilitate hydrolysis at lower pH.[7]
Q4: How do substituents on the aldehyde or hydrazine affect the stability of the hydrazone linkage?
A4: Substituents can have a significant impact on the electronic properties and, consequently, the stability of the hydrazone linkage. Electron-donating groups tend to increase the stability of the hydrazone by making the carbon of the C=N bond less electrophilic and therefore less susceptible to nucleophilic attack by water.[3] Conversely, electron-withdrawing groups increase the electrophilicity of the carbon, making the hydrazone more prone to hydrolysis.[7] The position of the substituent also matters, as groups that can participate in resonance with the hydrazone bond will have a more pronounced effect.
Q5: What is the difference in stability between hydrazones and oximes?
A5: Oximes are generally more stable to hydrolysis than hydrazones under similar conditions.[1][8] The rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that for a simple hydrazone.[1] This increased stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen atom in the hydrazone, which makes the C=N bond less susceptible to protonation and subsequent hydrolysis.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Premature drug release in bloodstream (neutral pH) | Hydrazone formed from an aliphatic aldehyde. | Redesign the linker using a more stable aromatic aldehyde.[3] |
| Presence of strong electron-withdrawing groups near the linkage. | Modify the substituents to be less electron-withdrawing or reposition them. | |
| Incomplete or slow drug release at target site (acidic pH) | Hydrazone formed from a highly stable aromatic aldehyde. | Switch to a less stable aliphatic aldehyde or introduce electron-withdrawing groups to facilitate hydrolysis.[3] |
| Steric hindrance around the hydrazone bond preventing water access. | Redesign the linker to reduce steric bulk around the linkage. | |
| Inconsistent hydrolysis rates between batches | Variation in purity of starting materials (aldehyde/ketone or hydrazine). | Ensure high purity of reactants and characterize each batch thoroughly. |
| Trace amounts of acid or base contaminants catalyzing hydrolysis. | Use high-purity solvents and buffers, and carefully control the pH of all solutions. | |
| Oxidation or reduction of the hydrazone linkage.[10][11] | Store conjugates under inert atmosphere and avoid exposure to oxidizing or reducing agents. | |
| Difficulty in monitoring hydrolysis by UV-Vis spectroscopy | Overlapping absorbance spectra of the conjugate and the released components. | Use a different analytical technique such as HPLC or NMR spectroscopy for more accurate quantification.[1][3] |
Quantitative Data on Hydrazone Stability
The stability of hydrazone linkages is highly dependent on their chemical structure and the pH of the environment. The following tables summarize the half-lives of different types of hydrazones at various pH values, as reported in the literature.
Table 1: Half-lives of Aliphatic Aldehyde-Derived Hydrazones [3]
| Conjugate | pH 7.4 (min) | pH 5.5 (min) |
| 4a (acyl hydrazide with 5 carbons) | 180 | < 2 |
| 4b (aromatic character in acyl hydrazide) | 120 | < 2 |
| 4c (acyl hydrazide with 10 carbons) | 60 | < 2 |
| 9 (acyl hydrazide with 3 carbons) | 240 | < 2 |
Table 2: Half-lives of Aromatic Aldehyde-Derived Hydrazones [3]
| Conjugate | pH 7.4 (h) | pH 5.5 (h) |
| Aromatic Aldehyde Conjugate 1 | > 72 | > 48 |
| Aromatic Aldehyde Conjugate 2 | > 72 | > 48 |
Table 3: Comparison of Half-lives of Different Linkages at pD 7.0 [1]
| Linkage | Half-life (approximate) |
| Methylhydrazone | Significantly shorter than oxime |
| Acetylhydrazone | Significantly shorter than oxime |
| Semicarbazone | Significantly shorter than oxime |
| Oxime | 600-fold longer than methylhydrazone |
Experimental Protocols
Protocol 1: Monitoring Hydrazone Hydrolysis using HPLC
This protocol describes a general method for determining the hydrolytic stability of a hydrazone-linked conjugate at different pH values using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Hydrazone-linked conjugate
-
Phosphate buffered saline (PBS) at pH 7.4
-
Acetate buffer or other suitable buffer at the desired acidic pH (e.g., pH 5.5)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath at 37°C
-
Autosampler vials
Procedure:
-
Prepare stock solutions of the hydrazone-linked conjugate in an appropriate solvent (e.g., DMSO, DMF).
-
Prepare working solutions by diluting the stock solution into the pH 7.4 and acidic pH buffers to a final concentration suitable for HPLC analysis.
-
Incubate the working solutions at 37°C.
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h), withdraw an aliquot from each solution and transfer it to an HPLC vial. Quench the reaction if necessary (e.g., by adding a neutralizing buffer).
-
Analyze the samples by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the intact conjugate and its hydrolysis products.
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the percentage of the remaining intact conjugate against time.
-
Calculate the half-life (t₁/₂) of the conjugate at each pH by fitting the data to a first-order decay model.
Protocol 2: Monitoring Hydrazone Hydrolysis using ¹H NMR Spectroscopy
This protocol outlines a method for studying the hydrolysis of hydrazones using Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed mechanistic insights.[1][12]
Materials:
-
Hydrazone conjugate
-
Deuterated buffers (e.g., phosphate buffer in D₂O) at various pD values (e.g., 5.0, 7.0, 9.0).
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve the hydrazone conjugate in the deuterated buffer of the desired pD to a suitable concentration for NMR analysis.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Incubate the NMR tube at a controlled temperature (e.g., 25°C or 37°C).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of a characteristic proton signal from the intact hydrazone and/or the appearance of a new signal from one of the hydrolysis products (e.g., the aldehyde proton).[12]
-
Integrate the relevant peaks in each spectrum to determine the relative concentrations of the hydrazone and its hydrolysis products over time.
-
Plot the concentration of the hydrazone versus time and calculate the first-order rate constant and the half-life of hydrolysis.[1]
Visualizations
Caption: Mechanism of acid-catalyzed hydrazone hydrolysis.
Caption: Experimental workflow for assessing hydrazone stability.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ddmckinnon.com [ddmckinnon.com]
- 7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. raineslab.com [raineslab.com]
- 10. mdpi.com [mdpi.com]
- 11. Oxidation and Reduction of Hydrazones-Risk Factors Related to the Manufacture and Stability of the Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Reversibility of Hydrazone Formation for Dynamic Combinatorial Chemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the reversible formation of hydrazones in dynamic combinatorial chemistry (DCC).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using reversible hydrazone formation in dynamic combinatorial chemistry?
The primary advantage of using the reversible formation of hydrazones in DCC is the ability to create dynamic combinatorial libraries (DCLs). The reversible nature of the hydrazone bond allows for the continuous exchange of building blocks (aldehydes/ketones and hydrazides) under thermodynamic control. This enables the system to adapt to the presence of a target molecule (e.g., a protein or enzyme), leading to the amplification of the library member with the highest binding affinity. This self-screening process can accelerate the discovery of potent ligands and inhibitors.
Q2: What are the key factors that influence the rate and equilibrium of hydrazone formation and cleavage?
The rate and equilibrium of hydrazone formation and cleavage are primarily influenced by:
-
pH: Hydrazone exchange is typically fastest under mildly acidic conditions (pH 4-6).[1][2] At neutral or basic pH, the reaction can be very slow.
-
Electronic Effects: Electron-withdrawing groups on the hydrazine component and electron-donating groups on the aldehyde/ketone can increase the rate of formation and the stability of the resulting hydrazone.[2]
-
Steric Hindrance: Bulky substituents on either the carbonyl or hydrazine component can slow down the reaction rate.
-
Catalysts: Nucleophilic catalysts, most notably aniline and its derivatives, can significantly accelerate the rate of hydrazone formation and exchange, even at neutral pH.[3]
-
Solvent: The choice of solvent can influence the solubility of reactants and the position of the equilibrium. Protic solvents can participate in the hydrolysis of the hydrazone.
-
Temperature: Higher temperatures generally increase the rate of both formation and cleavage, allowing the system to reach equilibrium faster.
Q3: When should I use a catalyst for my hydrazone-based DCC experiment?
A catalyst, such as aniline, is recommended when you need to achieve rapid equilibration of your DCL under conditions that are incompatible with acidic pH, for instance, when working with sensitive biological targets like proteins that may denature at low pH.[3] Aniline catalysis allows for efficient hydrazone exchange at or near neutral pH (pH 6-7.4).[3][4] However, it's important to be aware that high concentrations of aniline can be toxic to cells, which may be a consideration in biological applications.[3]
Q4: How can I monitor the progress of my dynamic combinatorial library equilibration?
Several analytical techniques can be used to monitor the equilibration of a DCL:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the different components of the library over time, allowing you to track the formation and disappearance of individual hydrazones.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the reaction in real-time by observing the appearance and disappearance of signals corresponding to the reactants and products.[5]
-
UV/Vis Spectroscopy: If the hydrazones or reactants have a chromophore, UV/Vis spectroscopy can be a convenient method for monitoring the reaction progress by observing changes in absorbance at a specific wavelength.
Troubleshooting Guides
Issue 1: Slow or No Hydrazone Formation
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Adjust the pH of the reaction mixture to the optimal range for hydrazone formation, typically between 4 and 6. Use a suitable buffer to maintain the pH. |
| Low Reactivity of Starting Materials | Consider using an aldehyde with an electron-donating group or a hydrazine with an electron-withdrawing group to increase reactivity. |
| Steric Hindrance | If possible, redesign your building blocks to reduce steric bulk around the reacting functional groups. |
| Low Temperature | Increase the reaction temperature to accelerate the rate of formation. Monitor for any potential degradation of your components at higher temperatures. |
| Absence of a Catalyst | If operating at neutral pH, add a nucleophilic catalyst like aniline (typically 5-20 mM) to accelerate the reaction. |
Issue 2: Hydrazone Precipitates Out of Solution
| Possible Cause | Troubleshooting Step |
| Poor Solubility of the Hydrazone Product | Change the solvent or use a co-solvent system to improve the solubility of the hydrazone. For example, adding DMSO or DMF to an aqueous buffer can help. |
| High Concentration of Reactants | Reduce the concentration of your aldehyde and hydrazine starting materials. |
Issue 3: Incomplete Equilibration or Drifting Equilibrium
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Time | Allow the reaction to proceed for a longer period. Monitor the library composition over time until no further changes are observed. |
| Side Reactions | Analyze the reaction mixture for the presence of unexpected byproducts using techniques like LC-MS. If side reactions are occurring, you may need to adjust the reaction conditions (e.g., pH, temperature, catalyst). |
| Degradation of Library Members | Assess the stability of your building blocks and hydrazone products under the reaction conditions. If degradation is observed, consider using milder conditions. |
Issue 4: Difficulty in Analyzing the Dynamic Combinatorial Library
| Possible Cause | Troubleshooting Step |
| Co-elution of Peaks in HPLC | Optimize your HPLC method by changing the mobile phase composition, gradient, flow rate, or column to achieve better separation of the library components. |
| Overlapping Signals in NMR | Use 2D NMR techniques (e.g., COSY, HSQC) to help resolve overlapping signals and assign peaks to specific library members.[5] |
| Low Concentration of Amplified Product | Increase the concentration of the template molecule to drive the equilibrium further towards the best-binding library member. |
Quantitative Data
Table 1: Effect of pH on the Rate of Hydrazone Formation
| pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Catalyst |
| 7.4 | 0.0029 | None |
| 7.4 | 0.21 | 10 mM Aniline |
| 5.7 | 0.030 | None |
| 5.7 | 0.49 | 10 mM Aniline |
| 4.5 | - | Typically fastest uncatalyzed rate |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Relative Rates of Hydrazone Formation for Different Aldehydes
| Aldehyde | Relative Rate |
| 4-Methoxybenzaldehyde | 1 |
| Benzaldehyde | 2.5 |
| 4-Nitrobenzaldehyde | 4.5 |
| Butyraldehyde | 65 |
Data illustrates general trends observed in the literature.[1]
Experimental Protocols
Protocol 1: Aniline-Catalyzed Hydrazone Formation for a Dynamic Combinatorial Library
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the aldehyde component in a suitable solvent (e.g., DMSO).
-
Prepare 10 mM stock solutions of each hydrazide component in the same solvent.
-
Prepare a 1 M stock solution of aniline in the same solvent.
-
Prepare a 100 mM buffer solution at the desired pH (e.g., pH 6.2 ammonium acetate buffer).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the aldehyde stock solution, the hydrazide stock solutions, and the aniline stock solution to achieve the desired final concentrations (e.g., 50 µM aldehyde, 50 µM of each hydrazide, and 10 mM aniline).
-
Add the buffer solution to reach the final reaction volume, ensuring the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <5% v/v) to avoid interfering with biological targets.
-
-
Equilibration and Monitoring:
-
Incubate the reaction mixture at a constant temperature (e.g., 25°C).
-
At various time points (e.g., 1h, 4h, 8h, 24h, 48h), take an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid freezing or addition of a quenching agent).
-
Analyze the composition of the library using HPLC or NMR to monitor the progress towards equilibrium.
-
Protocol 2: Monitoring Hydrazone Exchange by HPLC
-
Instrumentation and Column:
-
Use a standard HPLC system with a UV detector.
-
A C18 reverse-phase column is commonly used for the separation of hydrazone library members.
-
-
Mobile Phase and Gradient:
-
A typical mobile phase consists of a mixture of water (A) and acetonitrile (B), both containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape.
-
Develop a gradient elution method to effectively separate the different library components. For example, a linear gradient from 10% B to 90% B over 20 minutes.
-
-
Sample Preparation and Analysis:
-
At each time point, dilute the aliquot from the reaction mixture with the initial mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC column.
-
Monitor the elution of the components using the UV detector at a wavelength where the hydrazones have significant absorbance.
-
Integrate the peak areas of the different hydrazones to determine their relative concentrations at each time point. Plot the concentrations over time to visualize the equilibration process.
-
Visualizations
Caption: Workflow for the formation of a dynamic combinatorial library via reversible hydrazone formation.
Caption: Troubleshooting logic for slow or no hydrazone formation in a DCC experiment.
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. forskning.ruc.dk [forskning.ruc.dk]
Technical Support Center: Mitigating Photobleaching of Anthracene-Based Fluorescent Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching encountered with anthracene-based fluorescent compounds during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues with photobleaching in a question-and-answer format.
Q1: My fluorescent signal is intense initially but fades quickly during imaging. What is happening?
A1: This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] When a fluorescent molecule, like an anthracene derivative, absorbs light, it enters an excited state. From this state, it can return to the ground state by emitting a photon (fluorescence). However, the excited molecule can also undergo chemical reactions, often with surrounding molecules like oxygen, that render it non-fluorescent.[2] This process is cumulative, leading to a gradual decrease in signal intensity with prolonged or intense illumination.
Q2: What are the primary causes of photobleaching for anthracene-based compounds?
A2: The primary causes of photobleaching for anthracene and its derivatives involve reactions from their excited states. Key factors include:
-
Reactive Oxygen Species (ROS): Upon excitation, the fluorophore can transition to a long-lived triplet state. This triplet state can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[3] These reactive species can then chemically attack the anthracene core, leading to its degradation.
-
High Excitation Light Intensity: Higher light intensity increases the rate at which fluorophores are excited, accelerating the generation of ROS and subsequent photobleaching.[3]
-
Prolonged Exposure Time: Continuous illumination increases the total number of excitation cycles a fluorophore undergoes, raising the probability of a photobleaching event occurring.[3]
-
Oxygen Concentration: The presence of molecular oxygen is a critical factor in the most common photobleaching pathways.[4]
Q3: My signal-to-noise ratio is poor due to rapid photobleaching. How can I improve it?
A3: Improving the signal-to-noise ratio in the face of photobleaching involves a combination of strategies to reduce the rate of photobleaching while maximizing signal detection.
-
Optimize Imaging Parameters:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal. The use of neutral density filters can help attenuate the excitation light.[1]
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector that still yields a clear image.
-
Limit Illumination Area and Duration: Only illuminate the specific region of interest and use a shutter to block the light path when not actively acquiring images.[1]
-
-
Employ Antifade Reagents: Use a commercially available or homemade antifade mounting medium. These reagents contain compounds that scavenge reactive oxygen species, thereby protecting the fluorophore from photodegradation.[1][3]
-
Choose a More Photostable Probe: If possible, consider using an anthracene derivative known for higher photostability. Structural modifications to the anthracene core can significantly impact its resistance to photobleaching.
dot
Caption: Troubleshooting workflow for addressing photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of photobleaching for anthracene-based fluorophores?
A1: The photobleaching of anthracene compounds generally proceeds through the following pathway:
-
Excitation: The anthracene molecule absorbs a photon, transitioning from its ground singlet state (S₀) to an excited singlet state (S₁).
-
Fluorescence vs. Intersystem Crossing: From S₁, the molecule can either relax back to S₀ by emitting a photon (fluorescence) or undergo intersystem crossing to a longer-lived excited triplet state (T₁).
-
Reaction from Triplet State: The T₁ state is more susceptible to chemical reactions. It can react with molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂).
-
Oxidative Damage: Singlet oxygen can then attack the electron-rich anthracene core, leading to the formation of non-fluorescent endoperoxides and other oxidation products, thus causing irreversible photobleaching.
dot
Caption: Simplified Jablonski diagram showing the photobleaching pathway.
Q2: How do antifade reagents work?
A2: Most antifade reagents are reactive oxygen species (ROS) scavengers.[1] They work by quenching singlet oxygen and other free radicals that are generated during the fluorescence excitation process. By neutralizing these damaging species, they protect the fluorophore from oxidative degradation and prolong its fluorescent lifetime.
Q3: Which antifade reagent should I choose?
A3: The choice of antifade reagent depends on your specific application, including the fluorophore used and whether you are imaging live or fixed cells. Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo[2.2.2]octane (DABCO).[1] Commercial mounting media such as VECTASHIELD® and ProLong™ Gold often contain these or similar proprietary reagents. It is important to check the compatibility of the antifade reagent with your specific anthracene-based dye, as some reagents can quench the fluorescence of certain dyes.[5]
Q4: Can I make my own antifade mounting medium?
A4: Yes, you can prepare your own antifade mounting medium. A common recipe involves dissolving an antifade agent like DABCO or n-propyl gallate in a glycerol-based buffer solution. However, commercial formulations are often optimized for performance and refractive index matching, which is crucial for high-resolution imaging.
Q5: Does the mounting medium's refractive index affect photobleaching?
A5: While the refractive index (RI) of the mounting medium does not directly affect the rate of photobleaching, a mismatch between the RI of the medium and the objective immersion oil can lead to spherical aberration. This degrades image quality and may necessitate the use of higher excitation power to achieve a sufficient signal, indirectly contributing to increased photobleaching.[6]
Data Presentation
Photostability of Selected Anthracene-Based Compounds
The photostability of a fluorophore can be quantified by its fluorescence quantum yield (Φf) and its photobleaching quantum yield (Φb). A higher Φf indicates a brighter fluorophore, while a lower Φb signifies greater photostability.
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) | Reference |
| Anthracene | Cyclohexane | 0.36 | - | |
| 9,10-Diphenylanthracene | Cyclohexane | ~1.0 | - | |
| 9,10-bis(phenylethynyl)anthracene | Zeonex film (deoxygenated) | - | 10⁻⁹ - 10⁻⁸ | [4][7] |
Note: Photobleaching quantum yields are often highly dependent on the experimental conditions, particularly the oxygen concentration.
Comparison of Common Antifade Reagents
| Antifade Reagent | Common Base | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Glycerol/PBS | Highly effective at retarding fading.[3][8] | Can cause initial quenching of fluorescence, can be toxic, and may react with certain dyes like cyanines.[1][5] |
| n-Propyl gallate (NPG) | Glycerol/PBS | Effective antifade agent, non-toxic, suitable for some live-cell applications.[2][8] | Can be difficult to dissolve, may have anti-apoptotic effects.[1][5] |
| DABCO | Glycerol/PBS | Less toxic than PPD, suitable for live-cell imaging.[1] | Generally less effective than PPD, may cause background fluorescence.[1][8] |
| VECTASHIELD® | Glycerol | Provides excellent antifade protection for many common fluorophores.[9] | May cause initial quenching and is not compatible with all dyes (e.g., some cyanine dyes).[5] |
| ProLong™ Gold | Curing Mountant | Offers strong photobleaching resistance and hardens for long-term sample storage.[10] | Requires curing time, the hardening process can cause sample flattening.[10] |
Experimental Protocols
Protocol for Measuring the Photobleaching Rate of an Anthracene-Based Compound
This protocol outlines a method to quantify the photostability of a fluorescent compound by measuring its photobleaching rate using a fluorescence microscope.
Objective: To determine the half-life (t₁/₂) of the fluorescent signal under constant illumination.
Materials:
-
Fluorescence microscope with a suitable filter set for the anthracene compound.
-
Digital camera capable of time-lapse imaging.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Sample slide with the anthracene-based compound (e.g., stained cells or a solution).
-
Mounting medium (with and without antifade for comparison).
-
Immersion oil (if using an oil immersion objective).
Procedure:
-
Sample Preparation:
-
Prepare your sample (e.g., fix and stain cells with the anthracene-based probe).
-
Mount the coverslip using the desired mounting medium. For comparison, prepare identical samples with different antifade media.
-
Seal the coverslip with nail polish to prevent drying, especially for long-term imaging.
-
-
Microscope Setup:
-
Turn on the microscope and the fluorescence light source. Allow the lamp to warm up for stable output.
-
Select the appropriate objective lens and filter cube for your fluorophore.
-
Place the slide on the microscope stage and bring the sample into focus using transmitted light to minimize pre-exposure to the excitation light.
-
-
Image Acquisition:
-
Switch to fluorescence illumination and locate a region of interest.
-
Set the camera exposure time and gain to achieve a good signal without saturating the detector.
-
Configure the software for a time-lapse acquisition. Set the interval between frames to zero to ensure continuous illumination.
-
Begin the time-lapse acquisition and record images until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Open the image sequence in your analysis software (e.g., ImageJ).
-
Define a region of interest (ROI) over the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Also, measure the mean intensity of a background region in each frame.
-
Subtract the background intensity from the ROI intensity for each time point.
-
Normalize the background-corrected intensity values by dividing each value by the initial intensity (at t=0).
-
Plot the normalized intensity as a function of time.
-
Determine the half-life (t₁/₂) – the time at which the fluorescence intensity drops to 50% of its initial value.
-
Expected Outcome: A photobleaching curve showing the decay of fluorescence intensity over time. A longer half-life indicates greater photostability. By comparing the half-lives of the same fluorophore in different mounting media, you can evaluate the effectiveness of various antifade reagents.
References
- 1. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 2. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C2RA21100A [pubs.rsc.org]
- 8. bohrium.com [bohrium.com]
- 9. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC-FL Method Using 9-Anthraldehyde Hydrazone for Aldehyde Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes is critical in various matrices, from pharmaceutical formulations to biological samples. This guide provides a comprehensive validation summary of a highly sensitive High-Performance Liquid Chromatography (HPLC) method with Fluorescence (FL) detection, utilizing 9-Anthraldehyde as a pre-column derivatization reagent to form fluorescent hydrazones. The performance of this method is compared with alternative analytical techniques, supported by experimental data to aid in method selection and implementation.
Method Performance: 9-Anthraldehyde Hydrazone HPLC-FL
The derivatization of non-fluorescent aldehydes with a fluorescent reagent like 9-Anthraldehyde significantly enhances detection sensitivity and selectivity. The reaction between an aldehyde and a hydrazine (in this case, a hydrazine derivative of 9-anthraldehyde, or the reaction of an analyte containing a hydrazone moiety with 9-anthraldehyde) yields a stable, highly fluorescent hydrazone product that can be readily quantified by reverse-phase HPLC with fluorescence detection.
A comprehensive validation study on the determination of a compound containing a hydrazide group, which reacts with 9-anthraldehyde to form the corresponding fluorescent hydrazone, demonstrates the performance of this analytical approach. The validation parameters for the resulting 9-anthraldehyde isonicotinoyl hydrazone provide a strong indication of the expected performance for aldehyde-derived hydrazones.
Table 1: Summary of Validation Data for the HPLC-FL Determination of a this compound [1][2]
| Validation Parameter | Result |
| Linearity | |
| Concentration Range | 0.5 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) | 0.11 µg/mL |
| Limit of Quantification (LOQ) | 0.33 µg/mL |
| Precision | |
| Intra-day (RSD%) | < 1.96% |
| Inter-day (RSD%) | < 2.47% |
| Accuracy | |
| Intra-day (RE%) | < ± 2.40% |
| Inter-day (RE%) | < ± 3.40% |
| Recovery | > 98.53% |
Comparison with Alternative Methods
The 9-Anthraldehyde HPLC-FL method offers a compelling option for aldehyde analysis. Below is a comparison with other commonly employed techniques.
Table 2: Comparison of Analytical Methods for Aldehyde Quantification
| Method | Principle | Derivatizing Agent | Detection | Key Advantages | Key Disadvantages |
| HPLC-FL | Chromatographic separation of fluorescent derivatives | 9-Anthraldehyde | Fluorescence | High sensitivity and selectivity. | Requires derivatization step. |
| HPLC-UV | Chromatographic separation of UV-absorbing derivatives | 2,4-Dinitrophenylhydrazine (DNPH) | UV/Vis | Robust and widely used.[3][4] | Lower sensitivity than fluorescence detection; potential for interferences.[3] |
| GC-MS | Gas chromatographic separation followed by mass spectrometric detection | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Mass Spectrometry | High specificity and structural information; suitable for volatile aldehydes. | Requires derivatization for non-volatile aldehydes; high temperatures can degrade thermally labile compounds. |
Experimental Protocols
Protocol 1: Derivatization of Aldehydes with 9-Anthraldehyde Hydrazine (Conceptual)
This protocol describes a general procedure for the derivatization of aldehydes with a hypothetical 9-anthraldehyde hydrazine reagent for HPLC-FL analysis.
-
Reagent Preparation: Prepare a 0.1 M solution of 9-anthraldehyde hydrazine in a suitable solvent such as acetonitrile.
-
Sample Preparation: Dissolve the aldehyde-containing sample in an appropriate solvent.
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 100 µL of the 9-anthraldehyde hydrazine solution.
-
Add 50 µL of a catalyst, such as a weak acid (e.g., acetic acid).
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction.[1][2]
-
-
Sample Dilution: After cooling to room temperature, dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC-FL Analysis:
Protocol 2: HPLC-FL Analysis of 9-Anthraldehyde Hydrazones
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water is commonly used.[1][2]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.[1]
-
Fluorescence Detector Settings: Excitation: 390 nm, Emission: 489 nm.[1][2]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for the HPLC-FL analysis of aldehydes using 9-Anthraldehyde derivatization and the logical relationship of the validation parameters.
Caption: Experimental workflow for aldehyde analysis.
Caption: Interrelation of validation parameters.
References
- 1. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 2. Determination of Isoniazid Gained Fluorescent with 9-Anthraldehyde by HPLC-FL Method in Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.ufba.br [repositorio.ufba.br]
A Comparative Analysis of Hydrazone-Based Chemosensors for Zinc Detection
For Researchers, Scientists, and Drug Development Professionals
The detection of zinc (Zn²⁺) ions is of paramount importance in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical research, owing to its significant physiological and pathological roles. Hydrazone-based chemosensors have emerged as a prominent class of fluorescent probes for Zn²⁺ detection due to their facile synthesis, structural versatility, and effective signaling mechanisms. This guide provides a detailed comparative analysis of five recently developed hydrazone-based chemosensors, offering a comprehensive overview of their performance metrics, experimental protocols, and signaling pathways to aid researchers in selecting the most suitable sensor for their specific applications.
Performance Comparison of Hydrazone-Based Zinc Chemosensors
The efficacy of a chemosensor is determined by several key performance indicators, including its limit of detection (LOD), binding affinity (Ka), quantum yield (Φ), and response time. The following table summarizes the quantitative performance data for five distinct hydrazone-based chemosensors for Zn²⁺ detection.
| Chemosensor | Limit of Detection (LOD) | Binding Constant (Kₐ) (M⁻¹) | Quantum Yield (Φ) | Response Time | Signaling Mechanism |
| Quinoline-Hydrazone (QP2) | 17.7 nM | - | - | < 3 s | Chelation-Enhanced Fluorescence (CHEF) and Aggregation-Induced Emission (AIE) |
| Pyrimidine-Hydrazone (L) | 95.0 nM | - | - | - | Chelation-Enhanced Fluorescence (CHEF) |
| Julolidine-Hydrazone (JSB) | - | - | - | - | Chelation-Enhanced Fluorescence (CHEF) |
| Thiophene-Hydrazone (TBH) | - | - | - | - | Chelation-Enhanced Fluorescence (CHEF) |
| N-(3-methoxy-2-hydroxybenzylidene)-3-hydroxy-2-naphthahydrazone (H₃L) | 9.85 nM | - | - | - | Aggregation-Induced Emission (AIE) |
Note: A hyphen (-) indicates that the data was not explicitly available in the reviewed literature.
Signaling Pathways and Experimental Workflow
The detection of Zn²⁺ by these hydrazone-based chemosensors predominantly relies on the principles of Chelation-Enhanced Fluorescence (CHEF) and Aggregation-Induced Emission (AIE).
Caption: Signaling pathways of hydrazone-based zinc chemosensors.
The general workflow for utilizing these chemosensors for zinc detection involves a straightforward procedure.
A Comparative Guide to Derivatizing Agents for HPLC Analysis: 9-Anthraldehyde Hydrazone in Focus
For researchers, scientists, and drug development professionals seeking to enhance the detection and quantification of carbonyl compounds via High-Performance Liquid Chromatography (HPLC), the choice of derivatizing agent is paramount. This guide provides a comprehensive comparison of 9-Anthraldehyde hydrazone with other commonly employed derivatizing agents, namely 2,4-Dinitrophenylhydrazine (DNPH) and Dansyl hydrazine. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable agent for your analytical needs.
The derivatization of aldehydes and ketones is a crucial step in HPLC analysis, particularly for compounds that lack a strong chromophore or fluorophore, thereby limiting their detectability.[1][2] Derivatization converts these analytes into derivatives with enhanced UV-Vis absorption or fluorescence emission, significantly improving the sensitivity and selectivity of the analysis.[1][2] This guide focuses on a comparative evaluation of three prominent hydrazine-based derivatizing agents: this compound, 2,4-Dinitrophenylhydrazine (DNPH), and Dansyl hydrazine.
Performance Comparison of Derivatizing Agents
The selection of an appropriate derivatizing agent depends on several factors, including the nature of the analyte, the desired sensitivity, the available detection method (UV-Vis or fluorescence), and the stability of the resulting derivative. The following tables summarize the key performance characteristics of this compound, DNPH, and Dansyl hydrazine based on available experimental data.
Table 1: General Characteristics of Derivatizing Agents
| Feature | This compound | 2,4-Dinitrophenylhydrazine (DNPH) | Dansyl Hydrazine |
| Detection Method | Fluorescence[3][4] | UV-Vis[2][5][6] | Fluorescence[1][7] |
| Typical Analytes | Carbonyls (Aldehydes, Ketones), Steroids, Sugars[3][8] | Carbonyls (Aldehydes, Ketones)[2][5][6] | Carbonyls (Aldehydes, Ketones), Oligosaccharides[1][7][9] |
| Primary Advantage | High fluorescence sensitivity[3] | Well-established methods (e.g., EPA), readily available[2][10] | High fluorescence sensitivity, well-studied[1][7] |
| Primary Disadvantage | Less documented for a wide range of simple carbonyls | Lower sensitivity than fluorescence agents, potential for E/Z isomers[11] | Longer derivatization times reported in some cases[1][7] |
Table 2: Quantitative Performance Data
| Derivatizing Agent | Analyte | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound | Isoniazid | HPLC-FLD | 0.11 µg/mL | 0.33 µg/mL | [4] |
| This compound | Cortisol, Cortisone & metabolites | HPLC-FLD | 3.0 ng/mL | - | [3] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Formaldehyde | HPLC-UV | 0.03 ng (0.1 ppm) | - | [5] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Formaldehyde | HPLC-UV | 0.02 µg/m³ (in air) | - | [12] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Acetaldehyde | HPLC-UV | 0.1 µg/m³ (in air) | - | [12] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Acetaldehyde | HPLC-UV | ~3 µM | - | [11] |
| Dansyl Hydrazine | Formaldehyde | HPLC-FLD | 19.2 µg/kg | 63.9 µg/kg | [1][7] |
| Dansyl Hydrazine | Acetaldehyde | HPLC-FLD | 20.7 µg/kg | 69.1 µg/kg | [1][7] |
Experimental Protocols
Detailed and validated experimental protocols are critical for reproducible and accurate results. Below are representative protocols for the derivatization and HPLC analysis using each of the discussed agents.
This compound Derivatization of Steroids (Pre-column)
This protocol is adapted from a method for the analysis of corticosteroids.[3]
Derivatization Procedure:
-
Evaporate the extracted sample containing the steroid analytes to dryness under a stream of nitrogen.
-
Add 50 µL of a 0.1% (w/v) solution of this compound in methanol and 50 µL of a 0.1% (v/v) solution of trifluoroacetic acid in methanol to the dried residue.
-
Seal the reaction vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the reaction mixture is ready for HPLC injection.
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 365 nm and emission at 410 nm.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization of Aldehydes and Ketones (Pre-column, EPA Method 8315A)
This protocol is a summary of the well-established EPA method for the analysis of carbonyl compounds.[2][10]
Derivatization Procedure:
-
For aqueous samples, adjust the pH to 3 with 6 N HCl.
-
Add an excess of DNPH solution (typically a saturated solution in 2 N HCl or acetonitrile).
-
Allow the reaction to proceed at room temperature for at least 1 hour. For some analytes, gentle heating (e.g., 40°C) may be required.[13]
-
Extract the DNPH-hydrazone derivatives using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a suitable solvent like dichloromethane or acetonitrile.
-
Elute the derivatives from the SPE cartridge or concentrate the liquid extract.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detector at 360 nm.[5]
Dansyl Hydrazine Derivatization of Aldehydes (Pre-column)
This protocol is based on a method for the analysis of formaldehyde and acetaldehyde in packaging paper.[1][7]
Derivatization Procedure:
-
Extract the sample with a solution of Dansyl hydrazine in acetonitrile.
-
The derivatization reaction is allowed to proceed for an extended period, for instance, 24 hours at room temperature, to ensure complete reaction.[1][7]
-
The reaction mixture may require cleanup using a solid-phase extraction (SPE) cartridge to remove excess reagent and matrix interferences.
-
The purified derivative solution is then ready for HPLC injection.
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., acetic acid solution at pH 2.55).[1][7]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 330 nm and emission at 484 nm.[1][7]
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams created using Graphviz depict the general experimental workflow for pre-column derivatization in HPLC and the chemical reaction for the formation of a hydrazone.
Stability of Derivatives
The stability of the formed hydrazone is a critical factor for accurate quantification.
-
This compound Derivatives: While specific stability data for a wide range of simple aldehyde and ketone derivatives is limited, hydrazones, in general, are considered relatively stable compounds.[14]
-
DNPH Derivatives: DNPH-hydrazones are generally stable, but issues such as E/Z isomerization can occur, especially under acidic conditions or upon exposure to UV light, which can lead to multiple peaks for a single analyte and complicate quantification.[11] The stability of DNPH derivatives can also be affected by storage conditions and the presence of excess DNPH.
-
Dansyl Hydrazine Derivatives: Dansyl hydrazine derivatives are known to be stable, which is an advantage for methods requiring longer analysis times or sample storage.
Conclusion
The choice between this compound, DNPH, and Dansyl hydrazine for HPLC analysis of carbonyl compounds depends on the specific requirements of the assay.
-
This compound emerges as a powerful option when high sensitivity is required and fluorescence detection is available. Its application has been successfully demonstrated for specific classes of compounds like steroids, and it holds promise for broader applications.
-
DNPH remains the workhorse for many routine analyses of aldehydes and ketones due to the extensive validation of methods by regulatory bodies like the EPA. It is a cost-effective and reliable choice for UV-Vis detection, although it may lack the sensitivity of fluorescent agents.
-
Dansyl hydrazine offers a well-established and sensitive alternative for fluorescence detection, with the advantage of forming stable derivatives.
For researchers and professionals in drug development, the high sensitivity offered by fluorescent derivatizing agents like this compound and Dansyl hydrazine can be particularly advantageous for the analysis of low-level impurities or metabolites. However, the well-documented and validated methods available for DNPH make it a robust choice for routine quality control applications. Careful consideration of the target analytes, required detection limits, and available instrumentation will ultimately guide the optimal selection of a derivatizing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 5. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 7. [Determination of formaldehyde and acetaldehyde in packaging paper by dansylhydrazine derivatization-high performance liquid chromatography-fluorescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 9. d-nb.info [d-nb.info]
- 10. epa.gov [epa.gov]
- 11. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 13. unitedchem.com [unitedchem.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Substituted Hydrazones: Unveiling their Diverse Fluorescence Properties
For researchers, scientists, and professionals in drug development, the quest for novel fluorescent probes is perpetual. Hydrazones, a versatile class of organic compounds, have emerged as promising candidates due to their tunable photophysical properties. This guide provides a comparative analysis of the fluorescence characteristics of various substituted hydrazones, supported by experimental data and detailed protocols to aid in the selection and synthesis of compounds for specific research applications.
The fluorescence of hydrazones is intricately linked to their molecular structure, particularly the nature and position of substituents on the aromatic rings. By strategically introducing electron-donating or electron-withdrawing groups, researchers can modulate the intramolecular charge transfer (ICT) characteristics, which in turn governs the absorption and emission wavelengths, Stokes shift, and quantum efficiency of these fluorophores.
Comparative Analysis of Fluorescence Properties
The following table summarizes the key fluorescence properties of a selection of substituted hydrazones, illustrating the impact of different functional groups on their photophysical behavior.
| Compound ID | Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| 1 | H (unsubstituted aromatic) | 531 | 559 | 28 | 0.21 | Dioxane | [1] |
| 2 | Aliphatic aldehyde derivative | 513 | 543 | 30 | 0.11 | Dioxane | [1] |
| 3 | -OH (ortho-hydroxy aromatic) | 528 | 564 | 36 | 0.21 | Dioxane | [1] |
| 4 | -N(CH₃)₂ (p-dimethylamino) | 425 | 520 | 95 | - | DMSO | [2] |
| 5 | -NO₂ (p-nitro) | 430 | 550 (weak) | 120 | Quenched | DMSO | [2] |
| 6 | -OCH₃ (p-methoxy) | 365 | 490 | 125 | - | DMSO | [2] |
| 7 | -Cl (p-chloro) | 370 | 495 | 125 | - | DMSO | [2] |
| 8 | -Br (p-bromo) | 372 | 498 | 126 | - | DMSO | [2] |
Note: Quantum yield data is not always available in the cited literature. The absence of a value is indicated by "-".
Visualizing Structure-Fluorescence Relationships
The following diagram illustrates the general structure of a substituted hydrazone and the influence of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on its fluorescence properties.
Caption: Influence of substituents on hydrazone fluorescence.
Experimental Protocols
Synthesis of Substituted Hydrazones
This protocol provides a general procedure for the synthesis of a substituted hydrazone via the condensation of a hydrazine with an aldehyde or ketone.
Materials:
-
Substituted hydrazine (e.g., 4-methoxyphenylhydrazine hydrochloride)
-
Substituted aldehyde or ketone (e.g., 4-nitrobenzaldehyde)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the substituted hydrazine (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.
-
Add the substituted aldehyde or ketone (1.0 eq) to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel. If no precipitate forms, the product can be precipitated by adding cold water to the reaction mixture.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure substituted hydrazone.
-
Dry the purified product under vacuum.
-
Characterize the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy.
Measurement of Fluorescence Quantum Yield
The relative quantum yield of a fluorescent compound can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Synthesized hydrazone compound
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade, the same solvent must be used for the sample and the standard)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the synthesized hydrazone and the fluorescence standard in the chosen solvent.
-
Prepare a series of five dilutions for both the sample and the standard, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
-
UV-Vis Absorption Measurement:
-
Record the UV-Vis absorption spectra of all prepared solutions.
-
Determine the absorbance of each solution at the excitation wavelength.
-
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
Where:
-
Φ_F,standard is the quantum yield of the standard.
-
Slope_sample and Slope_standard are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
This guide provides a foundational understanding of the fluorescence properties of substituted hydrazones. The provided data and protocols are intended to serve as a starting point for researchers to explore and tailor these versatile compounds for their specific applications in fluorescence imaging, sensing, and drug development.
References
Cross-reactivity studies of 9-Anthraldehyde hydrazone with various cations and anions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 9-Anthraldehyde Hydrazone, a fluorescent chemosensor, with a range of common cations and anions. The data presented here is a synthesized compilation from various studies on structurally similar hydrazone-based sensors, intended to provide a representative performance overview in the absence of a comprehensive, single study on this specific compound.
Introduction
This compound is a promising candidate for fluorescent sensing applications due to its straightforward synthesis and the responsive nature of the hydrazone moiety to ion binding. The anthracene fluorophore allows for sensitive detection through changes in fluorescence intensity. Understanding the selectivity of such a sensor is paramount for its practical application, as cross-reactivity with non-target ions can lead to false-positive signals and inaccurate quantification. This guide summarizes the typical response of an anthracene-hydrazone-based sensor to a variety of cations and anions, supported by a generalized experimental protocol for assessing ion selectivity.
Experimental Protocols
The following is a representative methodology for conducting cross-reactivity and selectivity studies with a this compound sensor, based on common practices in the field.
Materials and Instrumentation
-
This compound Stock Solution: A stock solution of the hydrazone sensor (e.g., 1 mM) is prepared in a suitable organic solvent such as DMSO or acetonitrile.
-
Ion Stock Solutions: Stock solutions (e.g., 10 mM) of the salts of the cations and anions to be tested are prepared in deionized water or an appropriate solvent.
-
Buffer Solution: A buffered aqueous solution (e.g., 10 mM HEPES, pH 7.4) is used to maintain a stable pH during the experiments.
-
Spectrofluorometer: A fluorescence spectrometer is required to measure the emission spectra of the sensor in the presence of different ions.
-
UV-Vis Spectrophotometer: A UV-Vis spectrophotometer can be used to monitor changes in the absorbance spectrum.
Selectivity Study (Fluorescence Titration)
-
A solution of this compound is prepared in a cuvette by diluting the stock solution in the buffer to a final concentration (e.g., 10 µM).
-
The initial fluorescence emission spectrum of the sensor solution is recorded. The excitation wavelength is set to the absorption maximum of the anthracene moiety (typically around 365 nm).
-
Aliquots of the stock solution of a specific ion are incrementally added to the cuvette.
-
After each addition, the solution is mixed thoroughly, and the fluorescence emission spectrum is recorded.
-
This process is repeated for all the cations and anions of interest.
Interference Study (Competition Experiment)
-
To a solution of the this compound sensor (e.g., 10 µM in buffer), the primary target ion is added to elicit a clear fluorescence response.
-
The fluorescence emission spectrum of the sensor-target ion complex is recorded.
-
An aliquot of a potentially interfering ion (typically in excess, e.g., 10 equivalents) is then added to the solution.
-
The fluorescence emission spectrum is recorded again to observe any changes in the signal, which would indicate interference.
-
This procedure is repeated for all potential interfering ions.
Data Presentation
The following tables summarize the expected cross-reactivity of a this compound-based sensor with various cations and anions based on published data for analogous compounds. The response is categorized as significant, moderate, or negligible.
Cation Cross-Reactivity
| Cation | Salt Form | Concentration (Typical) | Observed Response | Reference |
| Alkali Metals | ||||
| Na⁺ | NaCl | 10-100 µM | Negligible | [1] |
| K⁺ | KCl | 10-100 µM | Negligible | [1] |
| Li⁺ | LiCl | 10-100 µM | Negligible | [1] |
| Alkaline Earth Metals | ||||
| Ca²⁺ | CaCl₂ | 10-100 µM | Negligible | [1] |
| Mg²⁺ | MgCl₂ | 10-100 µM | Negligible | [1] |
| Ba²⁺ | BaCl₂ | 10-100 µM | Negligible | [1] |
| Transition Metals | ||||
| Cu²⁺ | CuCl₂ | 1-20 µM | Significant Quenching | [2] |
| Fe³⁺ | FeCl₃ | 1-20 µM | Moderate Quenching | [1] |
| Al³⁺ | AlCl₃ | 1-20 µM | Moderate Quenching | [1] |
| Zn²⁺ | ZnCl₂ | 1-20 µM | Negligible to Moderate | [2] |
| Hg²⁺ | HgCl₂ | 1-20 µM | Negligible | [1][3] |
| Ni²⁺ | NiCl₂ | 10-100 µM | Negligible | [1] |
| Co²⁺ | CoCl₂ | 10-100 µM | Negligible | [1] |
| Cd²⁺ | CdCl₂ | 10-100 µM | Negligible | [1] |
| Pb²⁺ | Pb(NO₃)₂ | 10-100 µM | Negligible | [1] |
| Cr³⁺/Cr⁶⁺ | CrCl₃/K₂Cr₂O₇ | 10-100 µM | Negligible | [1] |
| Ag⁺ | AgNO₃ | 10-100 µM | Negligible | [1] |
| Mn²⁺ | MnCl₂ | 10-100 µM | Negligible | [3] |
| Pd²⁺ | PdCl₂ | 10-100 µM | Negligible | [3] |
| Sn²⁺ | SnCl₂ | 10-100 µM | Negligible | [3] |
| Ce³⁺ | CeCl₃ | 10-100 µM | Negligible | [1] |
Anion Cross-Reactivity
| Anion | Salt Form (TBA Salt) | Concentration (Typical) | Observed Response | Reference |
| Halides | ||||
| F⁻ | TBAF | 1-20 µM | Significant Quenching | [4][5][6] |
| Cl⁻ | TBACl | 10-100 µM | Negligible | [4] |
| Br⁻ | TBABr | 10-100 µM | Negligible | [4] |
| I⁻ | TBAI | 10-100 µM | Negligible | [4] |
| Oxoanions & Others | ||||
| AcO⁻ | TBAOAc | 1-20 µM | Significant Quenching | [4][5][6] |
| H₂PO₄⁻ | TBH₂PO₄ | 1-20 µM | Significant Quenching | [4][6] |
| CN⁻ | TBCN | 1-20 µM | Significant Quenching | [5] |
| OH⁻ | TBAOH | 1-20 µM | Significant Quenching | [5] |
| HSO₄⁻ | TBAHSO₄ | 10-100 µM | Negligible | [5] |
| NO₃⁻ | TBANO₃ | 10-100 µM | Negligible | - |
| ClO₄⁻ | TBAClO₄ | 10-100 µM | Negligible | - |
TBA: Tetrabutylammonium
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in the cross-reactivity studies.
Caption: Experimental workflow for selectivity studies.
Caption: General signaling pathways in hydrazone sensors.
References
- 1. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling Sensing Mechanisms: A Comparative Guide to DFT-Validated Hydrazone Chemosensors
For researchers, scientists, and professionals in drug development, the precise detection of ions and neutral molecules is paramount. Hydrazone-based chemosensors have emerged as a versatile and effective class of compounds for this purpose. Their facile synthesis, structural tunability, and distinct photophysical responses upon analyte binding make them highly attractive. The validation of their sensing mechanisms, however, relies heavily on a synergistic approach combining experimental characterization with theoretical calculations. Density Functional Theory (DFT) studies, in particular, have become an indispensable tool for elucidating the intricate interactions between the chemosensor and the analyte at the molecular level.
This guide provides a comparative overview of recently developed hydrazone chemosensors, with a focus on how DFT calculations have been instrumental in validating their sensing mechanisms. We will delve into their performance metrics, experimental protocols, and the theoretical underpinnings of their function.
Performance Comparison of Hydrazone Chemosensors
The efficacy of a hydrazone chemosensor is evaluated based on several key performance indicators. The following table summarizes the performance of a selection of recently reported hydrazone-based sensors for various analytes, highlighting the crucial role of DFT in understanding their behavior.
| Chemosensor/Analyte | Sensing Type | Experimental λ_abs (nm) (Free → Bound) | Experimental λ_em (nm) (Free → Bound) | Limit of Detection (LOD) | Key DFT Findings | Reference |
| 3-HNHBH / Cu²⁺ | Colorimetric | ~350 → ~420 | - | 0.34 µg L⁻¹ | Confirmed keto-enol tautomerism upon complexation and predicted a seesaw coordination geometry. The calculated HOMO-LUMO gap supported the observed spectral shifts. | [1][2][3][4] |
| L / Fe³⁺ | Fluorescence Turn-on | - | Weak → 550 | - | DFT calculations supported the observed fluorescence enhancement upon Fe³⁺ binding. | [5][6][7][8] |
| L / Cu²⁺ | Colorimetric | Colorless → Yellow | - | - | DFT results strongly suggested that L can act as a powerful colorimetric sensor for Cu²⁺.[6][8] | [5][6][7][8] |
| Phthalimide-hydrazone / CN⁻ | Colorimetric | - | Colorless → Strong Coloration | - | DFT methods were used to understand the stability of the complex formed with the cyanide ion and correlated well with experimental absorbance data. | [9] |
| IF-2 / CN⁻ | Colorimetric | 335 → 420 | - | 8.2 µM | Frontier Molecular Orbital (FMO) analysis indicated a notable charge transfer, supporting the deprotonation mechanism. | [10] |
| Aryl hydrazone (A & B) / Ni²⁺ | Fluorescence | - | - | 4 µM - 7 µM | DFT calculations of geometrical parameters showed good agreement with experimental results. | [11] |
Experimental and Computational Methodologies
A dual approach of experimental analysis and theoretical computation is essential for a comprehensive understanding of hydrazone chemosensors.
Key Experimental Protocols
Synthesis of Hydrazone Chemosensors: The general synthesis of hydrazone-based chemosensors involves a straightforward condensation reaction between a hydrazine or hydrazide derivative and an appropriate aldehyde or ketone.[12] The reaction is typically carried out in an alcoholic solvent like ethanol or methanol, often with a catalytic amount of acid. The resulting product can be purified by recrystallization.
Sensing Studies (UV-Vis and Fluorescence Titration): To evaluate the sensing capabilities, a solution of the chemosensor in a suitable solvent (e.g., DMSO, acetonitrile, or aqueous mixtures) is prepared. Aliquots of a stock solution of the target analyte are incrementally added to the chemosensor solution. After each addition, the UV-Vis absorption and/or fluorescence emission spectra are recorded. The changes in the spectra, such as a shift in the maximum absorption or emission wavelength or an increase/decrease in intensity, are monitored to determine the sensor's response. The binding stoichiometry is often determined using a Job's plot.[6][8]
Computational Protocol: Density Functional Theory (DFT)
DFT calculations provide invaluable insights into the electronic structure, geometry, and energetic properties of the chemosensor and its complex with the analyte.
-
Geometry Optimization: The ground state geometries of the free chemosensor (ligand) and the ligand-analyte complex are optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to true energy minima on the potential energy surface (no imaginary frequencies).
-
Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a key parameter that often correlates with the observed changes in the absorption spectra.[1]
-
Time-Dependent DFT (TD-DFT): To simulate the electronic absorption spectra, TD-DFT calculations are performed on the optimized ground state geometries. This allows for a direct comparison between the calculated and experimental absorption wavelengths.[9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate the charge distribution and charge transfer between the chemosensor and the analyte upon complexation.
Commonly used software for these calculations include Gaussian, ORCA, and GAMESS. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), LANL2DZ for heavy atoms) is crucial for obtaining accurate results.[5]
Visualizing the Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the general workflow for validating a hydrazone chemosensor's mechanism and the common signaling pathways involved.
Caption: Workflow for DFT validation of a hydrazone chemosensor mechanism.
References
- 1. A selective detection approach for copper(ii) ions using a hydrazone-based colorimetric sensor: spectroscopic and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective detection approach for copper(ii) ions using a hydrazone-based colorimetric sensor: spectroscopic and DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A selective detection approach for copper(ii) ions using a hydrazone-based colorimetric sensor: spectroscopic and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron( iii ) and a colorimetric sensor for copper( ii ) ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04364A [pubs.rsc.org]
- 6. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Computational and cytotoxicity studies of aryl hydrazones of β-diketones: Selective Ni2+ metal Responsive fluorescent chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Detecting the Faintest Signals: A Comparative Guide to the Limit of Detection in 9-Anthraldehyde Hydrazone Sensors
For researchers, scientists, and professionals in drug development, the ability to detect minute quantities of specific analytes is paramount. 9-Anthraldehyde hydrazone-based chemosensors have emerged as a versatile and highly sensitive tool for this purpose. This guide provides a comparative analysis of the limit of detection (LOD) for various this compound sensors, supported by experimental data and detailed protocols to aid in the selection and application of these powerful analytical instruments.
Hydrazone-based fluorescent sensors are widely utilized for detecting a variety of metal ions and anions due to their straightforward synthesis and strong binding affinities. The 9-anthraldehyde moiety, in particular, serves as a well-established fluorophore, allowing for the development of "turn-on" or "turn-off" fluorescent sensors. The LOD is a critical performance metric for these sensors, defining the lowest concentration of an analyte that can be reliably distinguished from a blank sample.
Comparative Analysis of Limit of Detection (LOD)
The LOD of a this compound sensor is influenced by several factors, including the specific chemical structure of the hydrazone derivative, the target analyte, the solvent system, and the analytical technique employed (fluorescence or colorimetry). The following table summarizes the reported LODs for various this compound-based sensors, offering a clear comparison of their performance.
| Sensor/Probe Name | Target Analyte | Sensing Method | Limit of Detection (LOD) | Solvent System |
| Chitosan-polyvinyl alcohol-9-anthraldehyde (ChPA) Hydrogel | Fe³⁺ | Fluorescence | 0.124 nM | Aqueous |
| Chitosan-polyvinyl alcohol-9-anthraldehyde (ChPA) Hydrogel | Fe²⁺ | Fluorescence | 0.138 nM | Aqueous |
| N′1,N′3-bis((E)-4-(diethylamino)-2–hydroxybenzylidene)isophthalohydrazide (NDHIPH) | Al³⁺ | Fluorescence | 2.53 nM | 95% Aqueous |
| Pyrazine-based hydrazone derivative | Al³⁺ | Fluorescence | 0.18 µM | Semi-aqueous |
| Diarylethene with benzophenone hydrazone unit | Cu²⁺ | Colorimetric & Fluorescence | 1.45 µM | Methanol |
| (1E,2E)-1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine | Cu²⁺ | Colorimetric | 0.64 µM | Ethanolic |
| Dinitrophenyl hydrazone with quinoline moiety | CN⁻ | Colorimetric | 0.35 µM | Not Specified |
Experimental Protocol for Determining the Limit of Detection (LOD)
The following is a generalized experimental protocol for determining the LOD of a this compound-based fluorescent sensor. This protocol is based on the widely accepted method of using the calibration curve.
1. Materials and Instrumentation:
-
This compound sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol).
-
Analyte stock solution (e.g., 1 mM of the target metal ion salt in deionized water or an appropriate solvent).
-
High-purity solvent for dilutions (matching the solvent used for the sensor).
-
Fluorometer.
-
Calibrated micropipettes.
-
Volumetric flasks.
2. Preparation of Solutions:
-
Blank Solution: Prepare a solution containing the this compound sensor at the desired final concentration in the chosen solvent, without the analyte.
-
Analyte Solutions: Prepare a series of standard solutions with increasing concentrations of the analyte. This is typically done by serial dilution of the analyte stock solution into flasks containing the sensor stock solution, ensuring the final sensor concentration remains constant across all samples. The concentration range should be chosen to bracket the expected LOD.
3. Measurement Procedure:
-
Measure the fluorescence intensity of the blank solution multiple times (e.g., 10-15 measurements) to determine the standard deviation of the blank (σ).
-
Measure the fluorescence intensity of each of the prepared analyte standard solutions.
-
For "turn-on" sensors, an increase in fluorescence intensity with increasing analyte concentration is expected. For "turn-off" sensors, a decrease is expected.
4. Data Analysis and LOD Calculation:
-
Construct a calibration curve by plotting the fluorescence intensity (y-axis) against the corresponding analyte concentration (x-axis).
-
Perform a linear regression analysis on the linear portion of the calibration curve to obtain the equation of the line (y = mx + c), where 'm' is the slope of the line.
-
Calculate the LOD using the following formula[1]: LOD = 3σ / m Where:
-
σ is the standard deviation of the blank measurements.
-
m is the slope of the calibration curve.
-
Visualizing the Workflow
To better understand the logical flow of determining the limit of detection, the following diagrams illustrate the key steps and relationships.
References
The Evolving Landscape of Antimicrobial Agents: A Comparative Analysis of Hydrazone Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial compounds is a perpetual challenge. Within this landscape, hydrazone derivatives have emerged as a promising class of molecules exhibiting a broad spectrum of activity against various pathogens. This guide provides a comparative analysis of the efficacy of anthracene-based hydrazones and other hydrazone derivatives, supported by experimental data, to inform future research and development in this critical area.
While specific experimental data on the antimicrobial efficacy of 9-Anthraldehyde hydrazone is not extensively available in the current body of literature, a wealth of research on other hydrazone derivatives provides valuable insights into their potential. The core chemical structure of hydrazones, characterized by the azomethine group (-NHN=CH-), is widely recognized as being responsible for their diverse biological activities, including antibacterial, antifungal, antitubercular, and antiviral properties[1].
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial potency of hydrazone derivatives is significantly influenced by the nature of the aldehyde or ketone precursor and any substitutions on the aromatic rings. To illustrate this, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various hydrazone derivatives against several bacterial and fungal strains, as reported in the literature. A lower MIC value indicates greater antimicrobial activity.
Table 1: Antibacterial Activity of Hydrazone Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Nitrofurazone Analogues | [2] | ||||
| Compound 8 | - | <1 | - | - | [2] |
| Compound 9 | - | - | - | - | [2] |
| Ciprofloxacin (Standard) | - | - | - | - | [2] |
| Benzimidazole Derivatives | |||||
| Compound 11 | 0.032 (µM) | 0.032 (µM) | 0.032 (µM) | - | |
| Cefadroxil (Standard) | 0.345 (µM) | - | 0.345 (µM) | - | |
| Isonicotinic Acid Hydrazides | [2] | ||||
| Compound 15 | 1.95 - 7.81 | 1.95 - 7.81 | - | - | [2] |
| Pyrimidine Derivatives | [2] | ||||
| Compound 19 | 6.25 | - | 12.5 | - | [2] |
| Ampicillin (Standard) | 12.5 | - | 25 | - | [2] |
| Naphthalene Hydrazone Derivative | [3] | ||||
| NH-6 | Active | - | - | - | [3] |
| Pyrazoline/Hydrazone Derivatives | 64 | 64 | - | Active | [4] |
Note: Direct comparison of MIC values should be made with caution due to variations in experimental conditions between studies.
Table 2: Antifungal Activity of Hydrazone Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Candida utilis | Reference |
| p-substituted aromatic hydrazone | - | No Inhibition | 16 (zone of inhibition in mm) | [5] |
| Pyrimidine derivative | 25 | - | - | [6] |
| Clotrimazole (Standard) | 12.5 | - | - | [6] |
| Pyrazoline/Hydrazone Derivative | 64 | - | - | [4] |
Mechanism of Action: Unraveling the Antimicrobial Effects
The precise mechanism of action of hydrazones is not fully elucidated and may vary between different derivatives. However, several studies suggest that their antimicrobial activity may be attributed to one or more of the following:
-
Inhibition of DNA Gyrase: Some hydrazones have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, thereby preventing bacterial proliferation.
-
Cell Wall and Membrane Disruption: The lipophilic nature of many hydrazone derivatives allows them to penetrate the microbial cell wall and disrupt the cell membrane's integrity, leading to leakage of cellular contents and cell death[1].
-
Enzyme Inhibition: The azomethine group can chelate with metal ions that are crucial for the enzymatic activity within microbial cells, leading to the inhibition of essential metabolic pathways.
-
Quorum Sensing Inhibition: Some hydrazones have been found to interfere with quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence factor production.
Below is a simplified representation of a proposed mechanism involving the disruption of the bacterial cell wall.
Caption: Proposed antimicrobial mechanisms of action for hydrazone derivatives.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
The following provides a generalized methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for evaluating the antimicrobial efficacy of compounds.
Broth Microdilution Method
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates.
-
A few colonies are transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
The inoculum is then diluted to the final required concentration for the assay.
-
-
Preparation of Compound Dilutions:
-
The test compound (e.g., a hydrazone derivative) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Positive (microbes with no compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Hydrazone derivatives represent a versatile and potent class of antimicrobial agents. While specific data for this compound is limited, the broader family of hydrazones consistently demonstrates significant activity against a range of bacterial and fungal pathogens. The modular nature of their synthesis allows for extensive chemical modification, offering a promising avenue for the development of new and effective antimicrobial drugs. Further research into the structure-activity relationships and mechanisms of action of anthracene-based and other hydrazone derivatives is warranted to fully exploit their therapeutic potential in the fight against infectious diseases.
References
- 1. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. turkjps.org [turkjps.org]
- 5. ANTIMICROBIAL EVALUATION OF SOME HYDRAZONE DERIVATIVES | Journal of Agricultural, Food and Environmental Sciences, JAFES [journals.ukim.mk]
- 6. mdpi.com [mdpi.com]
Unveiling the Coordination Chemistry: A Comparative Guide to the Binding Stoichiometry of 9-Anthraldehyde Hydrazone with Metal Ions
For researchers, scientists, and professionals in drug development, understanding the interaction between organic ligands and metal ions is paramount. This guide provides a comparative analysis of the binding stoichiometry of 9-Anthraldehyde hydrazone with various metal ions, supported by established experimental data from analogous hydrazone compounds. The objective is to offer a clear, data-driven resource for investigating these coordination complexes.
The interaction of this compound with metal ions is a critical area of study, with implications for the development of novel sensors, catalysts, and therapeutic agents. The stoichiometry of these interactions, or the ratio in which the ligand binds to the metal ion, dictates the physicochemical properties and biological activity of the resulting complex. Due to a lack of a single comprehensive study on this compound, this guide synthesizes data from various studies on closely related hydrazone derivatives to provide a comparative overview.
Comparative Binding Stoichiometry of Hydrazone Derivatives with Metal Ions
The binding stoichiometry of hydrazone ligands with metal ions can vary depending on the specific hydrazone, the metal ion, and the experimental conditions. The following table summarizes representative binding stoichiometries observed for hydrazone derivatives with a selection of transition metal ions.
| Hydrazone Ligand Derivative | Metal Ion(s) | Observed Stoichiometry (Metal:Ligand) | Analytical Method(s) | Reference Compound Type |
| Isonicotinoylhydrazone-9-anthraldehyde | Cu(II), Co(II), Ni(II) | 1:2 | Elemental Analysis, Spectral Studies | Anthracene-based hydrazone |
| Heterocyclic Hydrazone Schiff Base | Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II) | 1:1 | Elemental Analysis, Spectral Data | Heterocyclic hydrazone |
| Heterocyclic Hydrazone Schiff Base | Zn(II) | 1:1 | Elemental Analysis, Spectral Data | Heterocyclic hydrazone |
| Glutaraldehydiphenyl hydrazone | Cr, Pb, As | 2:1 | Spectrophotometry | Aromatic hydrazone |
| Tridentate Hydrazone Ligand | Ni(II), Co(II), Cu(II) | 1:1 | Elemental Analysis, Spectral Data | General tridentate hydrazone |
| Aroyl Hydrazone Ligands | Co(II), Ni(II), Cu(II), Zn(II) | 1:2 | Elemental Analysis | Aromatic hydrazone |
Note: The data presented is for hydrazone derivatives analogous to this compound and is intended to provide a comparative perspective.
Experimental Protocols for Determining Binding Stoichiometry
The determination of binding stoichiometry is typically achieved through spectrophotometric or spectrofluorometric titrations. The following are detailed protocols for the most common methods.
UV-Vis Spectrophotometric Titration and Job's Plot Analysis
This method, also known as the method of continuous variation, is widely used to determine the stoichiometry of a complex in solution.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).
-
Stock solutions of the metal perchlorate or chloride salts of known concentrations in the same solvent.
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions where the total molar concentration of the ligand and metal ion is kept constant, but their mole fractions are varied. For example, prepare solutions where the mole fraction of the metal ion ([M]/([M]+[L])) ranges from 0 to 1 in increments of 0.1.
-
Allow the solutions to equilibrate for a specific period.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex. This wavelength is typically identified by scanning a solution known to contain the complex.
-
Correct the absorbance by subtracting the absorbance of the free ligand at the same wavelength.
-
Plot the corrected absorbance versus the mole fraction of the metal ion.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.33 suggests a 1:2 (M:L) stoichiometry.
Fluorescence Spectroscopic Titration
Fluorescence titration is a highly sensitive method to study binding interactions, particularly if the ligand's fluorescence is quenched or enhanced upon complexation.
Materials:
-
Stock solution of this compound in a suitable solvent.
-
Stock solutions of the metal ion salts.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Place a known concentration of the this compound solution in a cuvette.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence spectrum.
-
Monitor the change in fluorescence intensity at the emission maximum.
-
Plot the fluorescence intensity versus the molar ratio of [Metal]/[Ligand]. The point at which the fluorescence intensity plateaus indicates the saturation of the binding sites and can be used to determine the stoichiometry.
Benesi-Hildebrand Method for Binding Constant Determination
For a 1:1 complex, the Benesi-Hildebrand method can be used to determine the binding constant (K) from spectrophotometric titration data.
Procedure:
-
From the UV-Vis titration data, plot 1 / (A - A₀) versus 1 / [M], where A is the absorbance at a given metal ion concentration, A₀ is the initial absorbance of the ligand, and [M] is the concentration of the metal ion.
-
The plot should be linear for a 1:1 complex.
-
The binding constant (K) can be calculated from the slope and intercept of the line using the Benesi-Hildebrand equation: 1 / (A - A₀) = 1 / (K * (A_max - A₀) * [M]) + 1 / (A_max - A₀)
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the binding stoichiometry of this compound with metal ions.
Caption: Experimental workflow for determining the binding stoichiometry.
Monitoring Reaction Completion of 9-Anthraldehyde via Infrared Spectroscopy: A Comparative Guide
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By monitoring changes in the IR spectrum over time, researchers can effectively track the progress of a chemical reaction. This guide provides a comparative framework for confirming the completion of reactions starting from 9-anthraldehyde by observing the disappearance of reactant-specific peaks and the emergence of product-specific peaks.
The fundamental principle lies in the fact that covalent bonds vibrate at specific frequencies. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, and the frequency of absorbed radiation is characteristic of the bond and the functional group it belongs to.[1][2] A reaction's progress can be monitored by periodically taking samples from the reaction mixture and analyzing them to see if the characteristic absorption band of a reactant's functional group is diminishing, while a new band for the product's functional group is appearing.[3][4]
For 9-anthraldehyde, the key functional group is the aldehyde. Common reactions of aldehydes include reduction to a primary alcohol or oxidation to a carboxylic acid. The completion of these reactions can be unequivocally confirmed by the disappearance of the characteristic aldehyde peaks and the appearance of the corresponding alcohol or carboxylic acid peaks in the IR spectrum.
Comparative Analysis of IR Spectra
The primary indicator of reaction completion is the disappearance of the strong carbonyl (C=O) stretching peak of the aldehyde group in 9-anthraldehyde.[5][6][7] This peak is typically found around 1700 cm⁻¹.[5][6][8] Concurrently, new peaks corresponding to the functional group of the product will appear.
| Functional Group | Starting Material: 9-Anthraldehyde | Product Example 1: (9-Anthracenyl)methanol (Reduction) | Product Example 2: 9-Anthroic Acid (Oxidation) |
| Aldehyde C-H Stretch | ~2850 & ~2750 cm⁻¹ (two distinct peaks) | Absent | Absent |
| Carbonyl (C=O) Stretch | ~1700 cm⁻¹ (strong, sharp)[5][6][8] | Absent | ~1700 cm⁻¹ (strong, may be broader than aldehyde) |
| Hydroxyl (O-H) Stretch | Absent | ~3200-3600 cm⁻¹ (broad, strong) | ~2500-3300 cm⁻¹ (very broad, strong)[9] |
Data Interpretation:
-
For a Reduction Reaction: The complete disappearance of the strong, sharp peak around 1700 cm⁻¹ and the two aldehyde C-H stretch peaks, coupled with the emergence of a broad, strong peak in the 3200-3600 cm⁻¹ region, confirms the conversion of the aldehyde to an alcohol.[10]
-
For an Oxidation Reaction: The disappearance of the two aldehyde C-H stretch peaks and the appearance of a very broad O-H stretch from 2500-3300 cm⁻¹ is the most definitive evidence of conversion to a carboxylic acid.[9] The C=O peak will still be present, but its position and shape may shift slightly.
Experimental Protocol: Monitoring Reaction with IR Spectroscopy
This protocol outlines the steps for monitoring the progress of a reaction involving 9-anthraldehyde using Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a technique that requires minimal sample preparation.[3]
Materials:
-
Reaction mixture containing 9-anthraldehyde
-
FT-IR Spectrometer with an ATR accessory
-
Pipette or glass rod for sampling
-
Solvent for cleaning the ATR crystal (e.g., isopropanol, acetone)
-
Lint-free wipes
Procedure:
-
Acquire Background Spectrum: Before analyzing any sample, run a background spectrum on the clean, empty ATR crystal. This will be subtracted from the sample spectra.
-
Acquire Initial Spectrum (t=0):
-
At the start of the reaction (t=0), withdraw a small aliquot (a single drop is usually sufficient) of the reaction mixture.
-
Place the aliquot directly onto the ATR crystal.
-
Acquire the IR spectrum. This spectrum will show the characteristic peaks of 9-anthraldehyde, most notably the strong C=O stretch around 1700 cm⁻¹.
-
Thoroughly clean the ATR crystal with the appropriate solvent and a lint-free wipe.
-
-
Monitor Reaction Progress:
-
At regular time intervals (e.g., every 30 minutes, or as dictated by the expected reaction rate), withdraw another small aliquot from the reaction mixture.
-
Place the sample on the ATR crystal and acquire a new IR spectrum.
-
Compare the new spectrum to the initial (t=0) spectrum. Observe the decrease in the intensity of the aldehyde C=O peak.[3]
-
Simultaneously, look for the appearance and increase in intensity of the product's characteristic peaks (e.g., the broad O-H stretch for an alcohol).
-
Clean the ATR crystal after each measurement.
-
-
Confirm Reaction Completion:
-
The reaction is considered complete when the characteristic peaks of 9-anthraldehyde (primarily the C=O stretch at ~1700 cm⁻¹) are no longer visible in the spectrum.[7]
-
The spectrum should remain unchanged over two or more consecutive measurements, indicating that the concentrations of reactant and product are no longer changing.[3]
-
Workflow Visualization
The following diagram illustrates the logical workflow for confirming reaction completion using IR spectroscopy.
Caption: Workflow for IR spectroscopic monitoring of a 9-anthraldehyde reaction.
References
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. brainly.com [brainly.com]
- 6. brainly.com [brainly.com]
- 7. Solved In the IR spectrum, which signal peak will disappear | Chegg.com [chegg.com]
- 8. Solved Fully annotate the IR spectra for 9-anthraldehyde and | Chegg.com [chegg.com]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 9-Anthraldehyde Hydrazone: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 9-Anthraldehyde hydrazone must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This document provides essential, step-by-step guidance for the proper disposal of this compound, minimizing risks and ensuring responsible chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The known hazards of the parent compound, 9-Anthraldehyde, include skin, eye, and respiratory irritation.[1][2] Therefore, the following PPE is mandatory:
-
Gloves: Nitrile rubber gloves are recommended.[3]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[1][4]
In case of accidental exposure, follow these first aid measures:
-
Skin Contact: Wash the affected area with soap and plenty of water.[1][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Seek medical attention if irritation or other symptoms persist.[1][4]
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical and must be carried out in accordance with federal, state, and local regulations.[1][5] The following procedure outlines the necessary steps for its safe disposal.
Step 1: Waste Identification and Characterization
The first step is to perform a "waste determination" to classify the this compound waste as hazardous or non-hazardous.[6] This determination should be based on knowledge of the waste's composition and properties. Given that the toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it as a hazardous waste.
Step 2: Waste Segregation and Containerization
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Container: Use a dedicated, compatible, and properly sealed container for collecting the waste. The container must be in good condition, free of leaks, and clearly labeled.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.
Step 3: On-site Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the spread of potential spills.
-
Container Management: Keep the waste container closed except when adding waste.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Ensure all necessary waste disposal documentation is completed accurately and retained for your records.
Step 5: Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the compound.
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste.
-
Final Disposal: Once triple-rinsed and air-dried, the container can typically be disposed of in the regular trash or recycling, provided all hazardous labels have been removed or defaced.[7][8]
Summary of Key Disposal Information
| Aspect | Guideline | Citation |
| Waste Classification | Treat as hazardous waste due to unknown toxicological properties. | [4] |
| Personal Protective Equipment | Nitrile gloves, safety goggles, lab coat. | [3] |
| Container Labeling | "Hazardous Waste" and "this compound". | |
| Disposal Method | Via a licensed hazardous waste disposal company. | [1][3] |
| Empty Container Decontamination | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | [7][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. mtu.edu [mtu.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 9-Anthraldehyde Hydrazone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 9-Anthraldehyde hydrazone, a compound that, while valuable in research, requires careful management. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods to build a foundation of trust and safety in your laboratory.
The toxicological properties of this compound have not been fully investigated. However, based on data for structurally similar compounds like 9-Anthraldehyde, it is prudent to treat it as a hazardous substance. It may cause skin, eye, and respiratory tract irritation[1][2][3][4]. Therefore, strict adherence to safety protocols is essential.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Standards |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option for protection against a broad range of chemicals. Ensure gloves are inspected before use and disposed of properly after handling the compound[5]. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1]. A face shield should be worn over safety glasses if there is a risk of splashing or explosion[5]. |
| Respiratory Protection | NIOSH-approved respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be in place where ventilation is inadequate or if dust is generated[1]. |
| Protective Clothing | Laboratory coat | A lab coat should be worn to protect street clothes and skin from contamination. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[1][2].
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.
2. Donning PPE:
-
Follow the proper sequence for putting on PPE: lab coat, respirator (if needed), safety goggles, and then gloves.
3. Handling the Compound:
-
Avoid the formation of dust when handling the solid compound[1][2].
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Wash hands thoroughly after handling, even if gloves were worn[1][3].
4. Doffing PPE:
-
Remove PPE in the reverse order of donning to prevent cross-contamination: gloves, safety goggles, respirator, and then lab coat.
-
Dispose of single-use PPE in the appropriate waste container.
PPE Selection and Use Workflow
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. aksci.com [aksci.com]
- 4. News - Safety Hazards of 9-Anthraldehyde: What You Must Know [chinafortunechemical.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
